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4-(trans-4-Methylcyclohexyl)cyclohexanone Documentation Hub

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  • Product: 4-(trans-4-Methylcyclohexyl)cyclohexanone
  • CAS: 151772-66-6

Core Science & Biosynthesis

Foundational

synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Technical Whitepaper: Stereoselective Synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone Executive Summary The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical challenge in the preparation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereoselective Synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Executive Summary

The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical challenge in the preparation of liquid crystal (LC) mesogens and pharmaceutical intermediates. The molecule's value lies in its rigid bicyclic core, where the trans stereochemistry is paramount for thermodynamic stability and biological efficacy.

This guide moves beyond generic textbook protocols to address the industrial reality: controlling the stereochemistry of the bicyclic linkage and the distal methyl group. While direct hydrogenation of biphenyl precursors is the most atom-economical route, it often yields a mixture of cis/trans isomers. This whitepaper details a robust, self-validating workflow prioritizing the High-Pressure Catalytic Hydrogenation – Oxidation pathway, supplemented by an Organometallic Coupling route for high-purity requirements.

Retrosynthetic Analysis & Strategy

The core synthetic challenge is not the connectivity, but the stereocontrol of the two cyclohexane rings. The target molecule possesses two critical stereochemical features:

  • Distal Ring: The methyl group must be trans relative to the inter-ring bond.

  • Proximal Ring: The ketone functionality removes stereocenters at C1, but the 1,4-disubstitution pattern of the rings must favor the thermodynamic trans (equatorial-equatorial) conformation.

Strategic Disconnection: The most efficient disconnection cuts the C-O bond (oxidation of alcohol) and the aromatic saturation (hydrogenation).

Figure 1: Retrosynthetic pathways highlighting the primary Hydrogenation route (Red/Blue) and the alternative Organometallic route (Yellow).

Primary Workflow: Catalytic Hydrogenation & Oxidation[1]

This route is preferred for scale-up due to low raw material costs and high atom economy.

Phase 1: Stereoselective Hydrogenation

Objective: Convert 4'-methyl-4-hydroxybiphenyl to 4-(4-methylcyclohexyl)cyclohexanol. Challenge: Controlling the cis/trans ratio. Low-temperature hydrogenation favors kinetic cis products. High-temperature hydrogenation (>150°C) promotes thermodynamic equilibration to the trans isomer.

Protocol:

  • Reactor Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 4'-methyl-4-hydroxybiphenyl (1.0 equiv) and 5% Ru/Al2O3 or 5% Pd/C (5 wt% loading).

  • Solvent: Use Isopropanol (IPA) or Cyclohexane . IPA is preferred for solubility.

  • Conditions: Pressurize to 50–80 bar H₂ . Heat to 160–180°C .

    • Expert Note: The high temperature is crucial. It activates the catalyst to facilitate dehydrogenation-hydrogenation cycles, allowing the rings to "flip" to the stable trans conformation.

  • Reaction Time: 12–24 hours. Monitor via GC until starting material <0.1%.

  • Workup: Filter catalyst while hot (to prevent product precipitation). Concentrate filtrate to yield the crude alcohol (typically a mixture of isomers, predominantly trans,trans).

Data: Catalyst Performance Comparison

CatalystTemp (°C)Pressure (bar)Conversion (%)Trans/Cis Ratio (Distal)Notes
5% Ru/Al2O3 12080>9940:60Kinetic control; requires isomerization.
5% Pd/C 18050>9885:15 Thermodynamic control; preferred.
Raney Ni 150100>9570:30Difficult handling; pyrophoric.
Phase 2: Isomerization (Optional but Recommended)

If the trans content is <90%, a thermal equilibration step is required before oxidation.

  • Method: Reflux the crude alcohol in Decalin or o-Dichlorobenzene with Raney Nickel (without H₂ pressure) or Sodium Ethoxide (2 equiv) for 12 hours. This drives the mixture to the thermodynamic limit (~95% trans).

Phase 3: Green Oxidation (Anelli Protocol)

Objective: Oxidize the alcohol to the ketone without over-oxidation or ring cleavage. Reagents: NaOCl (Bleach), TEMPO (Catalyst), KBr (Co-catalyst).

Protocol:

  • Setup: Dissolve the trans-alcohol (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate . Cool to 0–5°C.

  • Catalyst Addition: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in water.

  • Oxidant Feed: Slowly add 10-12% NaOCl solution (1.1 equiv) while maintaining pH at 8.6–9.5 using aqueous NaHCO₃.

    • Control Point: Exothermic reaction. Temperature must not exceed 10°C to prevent chlorination byproducts.

  • Quench: Add aqueous sodium thiosulfate/sodium sulfite.

  • Purification: Separate phases. Wash organic layer with brine. Dry over MgSO₄.

  • Crystallization: Recrystallize from Hexane/Ethanol (9:1) to isolate pure 4-(trans-4-methylcyclohexyl)cyclohexanone.

Alternative High-Purity Route: Grignard Coupling

For applications requiring >99.5% isomeric purity (e.g., high-end pharmaceuticals), the Grignard route avoids the statistical mixture of hydrogenation.

  • Formation: React 4-methylcyclohexyl bromide (pure trans isomer available commercially) with Mg turnings in THF.

  • Coupling: Add 1,4-cyclohexanedione mono-ethylene ketal .

  • Dehydration/Reduction: Acid hydrolysis removes the ketal and dehydrates the tertiary alcohol. Catalytic hydrogenation of the resulting alkene (Pd/C, 1 atm) yields the ketone.

    • Advantage:[1][2][3][4][5][6][7] Stereochemistry of the methyl ring is preserved from the starting material.

Process Control & Validation (Self-Validating System)

To ensure "Trustworthiness," the following analytical checkpoints must be integrated.

Figure 2: Analytical workflow for quality assurance.

Key Characterization Criteria:

  • GC-MS: Monitor m/z = 194 (Molecular Ion). The trans,trans isomer typically elutes later than cis isomers on non-polar columns (e.g., DB-5) due to planar shape/higher boiling point.

  • 1H-NMR (CDCl₃):

    • Methyl Group: Doublet at ~0.9 ppm.

    • Axial vs Equatorial: The proton at C4 (alpha to the ketone) in the trans isomer will show a large axial-axial coupling constant (J ≈ 10-12 Hz) if the ring is locked in a chair conformation.

  • Melting Point: The trans isomer has a significantly higher melting point (~40-42°C) compared to the cis mixture (liquid or low melt).

Safety & Scale-Up Considerations

  • Hydrogenation Hazards: High-pressure H₂ requires Class I Div 2 electrical rating. Ru/Al2O3 is less pyrophoric than Raney Ni, making it safer for large-scale handling.

  • Oxidation Hazards: TEMPO/NaOCl is inherently safer than Jones Reagent (Chromium toxicity) or PCC. However, pH control is vital to prevent the formation of Cl₂ gas.

  • Waste Management: The Ru/Pd catalysts must be recycled. The aqueous waste from the TEMPO oxidation contains salts and traces of organics, requiring standard wastewater treatment.

References

  • Hydrogenation of Phenols

    • Title: Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT.[8]

    • Source: MDPI, C
    • URL:[Link][6][8][9]

  • Oxidation Methodology (TEMPO/Bleach)

    • Title: Oxidation of Cyclohexanol to Cyclohexanone (Green Chemistry Protocol).[10]

    • Source: University of Wisconsin-Madison Chemistry.
    • URL:[Link]

  • Stereochemical Isomerization Strategy

    • Title: Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde via hydrogenation and isomerization.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Properties of Methylcyclohexanones

    • Title: Methylcyclohexanone Isomers and TLV D
    • Source: ACGIH.[11]

    • URL:[Link]

Sources

Exploratory

Technical Monograph: 4-(trans-4-Methylcyclohexyl)cyclohexanone

High-Purity Synthesis, Stereochemical Control, and Application in Liquid Crystal Matrices Executive Summary This technical guide provides a comprehensive analysis of 4-(trans-4-methylcyclohexyl)cyclohexanone (CAS: 151772...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Stereochemical Control, and Application in Liquid Crystal Matrices

Executive Summary

This technical guide provides a comprehensive analysis of 4-(trans-4-methylcyclohexyl)cyclohexanone (CAS: 151772-66-6), a critical bicyclic intermediate in the synthesis of low-viscosity liquid crystal (LC) materials.[1] Unlike simple monocyclic ketones, this molecule functions as a "structural anchor" in nematic LC mixtures, providing the necessary rigid core while maintaining aliphatic flexibility.[1]

The primary challenge in working with this scaffold is stereochemical integrity .[1] The utility of the molecule relies entirely on the trans,trans-configuration, where the methyl group and the ketone linkage are equatorial on their respective rings.[1] This guide details the thermodynamic principles governing this conformation and provides a validated protocol for its synthesis and purification.[1]

Molecular Architecture & Stereochemistry

The molecule consists of two cyclohexane rings linked at the C1-C4' position.[1] For liquid crystal applications, the molecule must adopt a linear, rod-like shape (calamitic).[1] This requires a specific stereochemical arrangement.[1]

Conformational Analysis[1]
  • Ring A (Methyl-bearing): The methyl group at C4 prefers the equatorial position to avoid 1,3-diaxial interactions (approx. 1.7 kcal/mol penalty for axial).[1]

  • Ring B (Ketone-bearing): The bulky 4-methylcyclohexyl group attached to Ring B also demands an equatorial position.[1]

Consequently, the thermodynamically most stable isomer is the trans,trans-isomer.[1] However, synthetic routes often yield mixtures of cis and trans isomers.[1]

Isomerization Dynamics

Under basic or acidic conditions, the position alpha to the ketone (C2/C6 of Ring B) can enolize; however, the stereocenter at C4 (the linkage point) is not alpha to the carbonyl and is configurationally stable under mild conditions.[1] Therefore, the stereochemistry of the linkage is usually established during the hydrogenation of the aromatic precursor.[1]

Stereochemistry Cis Cis-Isomer (Axial-Equatorial) High Energy (Bent) Equilibrium Thermodynamic Equilibrium Cis->Equilibrium Steric Strain Trans Trans-Isomer (Equatorial-Equatorial) Low Energy (Linear) Equilibrium->Trans -1.7 kcal/mol (Relaxation)

Figure 1: Thermodynamic drive toward the linear trans-isomer, essential for nematic phase formation.

Physicochemical Profile

PropertyDataNote
IUPAC Name 4-(trans-4-Methylcyclohexyl)cyclohexan-1-one
CAS Number 151772-66-6Specific for the trans-isomer variant
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.31 g/mol
Appearance White low-melting solid or colorless liquidDependent on purity/isomer ratio
Solubility Soluble in DCM, Toluene, HexaneLipophilic nature
Boiling Point ~169-175°C (estimated at reduced pressure)High BP due to molecular weight
Key Impurities cis-isomers, unreacted alcoholsCritical to monitor via GC-MS

Synthetic Pathways & Process Chemistry[1][3]

The synthesis typically proceeds via the hydrogenation of a biphenyl or phenyl-phenol precursor, followed by oxidation.[1] Direct hydrogenation of 4-methyl-4'-hydroxybiphenyl is the most direct route but requires careful catalyst selection to maximize the trans selectivity.[1]

Validated Workflow

The following workflow prioritizes the generation of the trans-alcohol intermediate, which is then oxidized to the ketone.

Synthesis Start Precursor: 4-(4-Methylphenyl)phenol Step1 Step 1: Catalytic Hydrogenation (Raney Ni or Ru/C, High P/T) Start->Step1 H2, 150°C Inter Intermediate: 4-(trans-4-Methylcyclohexyl)cyclohexanol Step1->Inter ~80% cis/trans mix Step2 Step 2: Oxidation (Jones Reagent or NaOCl/TEMPO) Inter->Step2 Oxidation Final Target: 4-(trans-4-Methylcyclohexyl)cyclohexanone Step2->Final Crude Ketone Purify Purification: Recrystallization (Hexane/EtOH) Final->Purify Isomer Separation

Figure 2: Industrial synthesis pathway emphasizing the alcohol intermediate.

Detailed Protocol: Oxidation of the Alcohol Intermediate

While Jones oxidation is classic, modern process chemistry favors NaOCl/TEMPO due to environmental constraints on Chromium (VI) waste.[1]

Reagents:

  • Substrate: 4-(trans-4-methylcyclohexyl)cyclohexanol (1.0 eq)[1]

  • Oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution, 1.2 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Co-catalyst: KBr (0.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Methodology:

  • Preparation: Dissolve the alcohol substrate and TEMPO in DCM. Cool the mixture to 0°C.

  • Activation: Add an aqueous solution of KBr.

  • Oxidation: Slowly add the NaOCl solution dropwise, maintaining the internal temperature <10°C. The reaction is exothermic.

  • Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexane) or GC.[1] The alcohol peak should disappear within 1-2 hours.[1]

  • Quench: Quench excess oxidant with aqueous Sodium Thiosulfate.[1]

  • Workup: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from cold hexane to remove any remaining cis-isomers or over-oxidized byproducts.[1]

Why this works: The TEMPO/Bleach system is highly selective for secondary alcohols and avoids the harsh acidic conditions of Jones reagent that could induce unwanted acid-catalyzed rearrangements or aldol condensations.[1]

Applications in Liquid Crystals

This molecule is rarely the final product.[1] It is a divergent intermediate .

  • Wittig Olefination: Reaction with alkyl triphenylphosphonium salts yields alkenes, used to tune the viscosity and elastic constants (

    
    ) of LC mixtures.[1]
    
  • Reductive Amination: Conversion to cyclohexylamines, which are precursors to isothiocyanate-based LCs (high birefringence).[1]

  • Viscosity Modifiers: The bicyclic core reduces rotational viscosity (

    
    ) compared to tricyclic analogs, improving the switching speed of displays.[1]
    

References

  • Watson International . (n.d.).[1] 4-(trans-4-methylcyclohexyl)cyclohexanone Product Data. Retrieved January 28, 2026, from [Link][1]

  • Organic Chemistry Portal . (2021). Oxidation of Alcohols to Ketones: Green Methodologies. Retrieved January 28, 2026, from [Link][1]

  • Google Patents . (2008).[1] Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone (CN101337870B).[1] Retrieved January 28, 2026, from [1]

Sources

Foundational

Technical Monograph: 4-(trans-4-Methylcyclohexyl)cyclohexanone

Part 1: Executive Summary 4-(trans-4-Methylcyclohexyl)cyclohexanone is a high-value bicyclic intermediate critical to two distinct high-technology sectors: materials science (liquid crystals) and pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone is a high-value bicyclic intermediate critical to two distinct high-technology sectors: materials science (liquid crystals) and pharmaceutical development (neuropsychiatry) .

In the realm of Liquid Crystals (LCs) , this compound serves as a "monomer" or building block for synthesizing low-viscosity, chemically stable nematic mixtures used in TFT-LCD displays. Its bicyclic saturated structure provides the necessary rigidity and optical anisotropy while maintaining a lower viscosity compared to phenyl-cyclohexane analogs.

In Drug Development , the compound acts as a privileged scaffold for accessing trans-1,4-disubstituted cyclohexane motifs. This structural geometry is pharmacologically validated, most notably in the antipsychotic drug Cariprazine (Vraylar) , where the trans-orientation is essential for high-affinity binding to dopamine D3/D2 receptors. The ketone functionality allows for facile conversion to amines via reductive amination, making it a versatile tool for medicinal chemists optimizing structure-activity relationships (SAR).

Part 2: Chemical Identity & Properties[1][2]

The precise stereochemistry of this molecule is paramount. The "trans-trans" configuration (trans linkage between rings, and trans orientation of the methyl group) is often required for biological activity and liquid crystalline phase behavior.

Table 1: Physicochemical Profile
PropertyData
CAS Number 151772-66-6
IUPAC Name 4-(trans-4-Methylcyclohexyl)cyclohexan-1-one
Synonyms Trans-4'-Methyl-[1,1'-bi(cyclohexan)]-4-one; 4-(trans-4-methylcyclohexyl)cyclohexanone
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.31 g/mol
SMILES C[C@H]1CC[C@H]2CCC(=O)CC2
Appearance White low-melting solid or viscous colorless liquid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Impurities cis-isomers, unreacted alcohols, phenols

Part 3: Synthesis & Manufacturing

The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone requires strict stereocontrol to maximize the yield of the thermodynamically stable trans isomer. The industrial standard involves the hydrogenation of a phenolic precursor followed by oxidation.

Mechanism & Protocol Design

The synthesis is designed to avoid the formation of the cis-isomer, which disrupts the linear geometry required for liquid crystal alignment and receptor binding.

Step 1: Catalytic Hydrogenation (Stereoselective)
  • Precursor: 4-(trans-4-Methylcyclohexyl)phenol (or 4-methylbiphenyl for de novo synthesis).

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Conditions: High pressure (50–100 bar) H₂, 150°C.

  • Rationale: High temperature favors the thermodynamic trans-trans product via reversible dehydrogenation-hydrogenation on the catalyst surface.

Step 2: Oxidation of the Alcohol
  • Precursor: 4-(trans-4-Methylcyclohexyl)cyclohexanol.

  • Reagent: Sodium Hypochlorite (Bleach) / TEMPO (catalytic) or Jones Reagent (Chromic acid).

  • Rationale: TEMPO/Bleach is preferred for Green Chemistry compliance (avoiding Cr(VI) waste).

Diagram 1: Synthetic Pathway (DOT)

SynthesisPathway cluster_0 Stereocontrol Strategy Start 4-(trans-4-Methylcyclohexyl)phenol Inter Intermediate: 4-(trans-4-Methylcyclohexyl)cyclohexanol Start->Inter Hydrogenation Product Target: 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6) Inter->Product Oxidation H2 H₂ / Pd/C (High Pressure, 150°C) Ox TEMPO / NaOCl (Oxidation)

Caption: Stereoselective synthesis route ensuring trans-configuration retention via high-pressure hydrogenation and mild oxidation.

Part 4: Applications in Drug Development

While widely known in materials science, this ketone is a critical intermediate for Medicinal Chemistry , specifically for synthesizing Cariprazine and its analogs.

The Cariprazine Connection

Cariprazine (Vraylar) is a dopamine D3/D2 receptor partial agonist used for schizophrenia and bipolar disorder. Its pharmacophore relies on a trans-1,4-cyclohexylene linker.

  • Role of CAS 151772-66-6 : It serves as the starting material to introduce the cyclohexane ring.

  • Transformation : The ketone undergoes Reductive Amination with a secondary amine (e.g., a piperazine derivative or urea precursor) to form the C-N bond.

  • Stereochemistry : The use of a bulky hydride source (e.g., Sodium Triacetoxyborohydride) or thermodynamic equilibration ensures the amine is installed in the trans position relative to the methylcyclohexyl group.

Diagram 2: Pharmaceutical Workflow (Cariprazine Analog)

PharmaWorkflow cluster_pharma Reductive Amination Pathway Ketone 4-(trans-4-Methylcyclohexyl)cyclohexanone (The Scaffold) Schiff Intermediate: Imine / Enamine Ketone->Schiff + Amine (Acid Cat.) Amine Primary/Secondary Amine (e.g., Piperazine derivative) Amine->Schiff Drug Target Drug Motif: trans-1,4-Cyclohexyl Amine (Cariprazine Analog) Schiff->Drug Reduction (NaBH(OAc)₃) Stereoselective for Trans

Caption: Synthesis of bioactive trans-cyclohexyl amines using the ketone scaffold via reductive amination.[1][2][3][4][5]

Part 5: Quality Control & Analytics

Trustworthiness in experimental results depends on verifying the isomeric purity.

Analytical Protocols
  • GC-MS :

    • Column : HP-5 or DB-5 capillary column.

    • Differentiation : The cis and trans isomers typically have distinct retention times due to boiling point differences (Trans isomer usually elutes later or earlier depending on polarity, but they are separable).

    • Target Purity : >99.5% (Critical for Liquid Crystals to prevent phase disruption).

  • ¹H-NMR (400 MHz, CDCl₃) :

    • Diagnostic Peak : The proton alpha to the carbonyl group (H-1 of the cyclohexanone ring).

    • Interpretation : In the trans isomer, this proton is axial and appears as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to diaxial coupling. In the cis isomer (if present), the coupling pattern differs (smaller J values).

References

  • ChemSrc . (2025). Trans-4'-Methyl-[1,1'-bi(cyclohexan)]-4-one - CAS 151772-66-6.[6] Retrieved from [Link]

  • Watson International . (2024). 4-(trans-4-methylcyclohexyl)cyclohexanone Product Catalog. Retrieved from [Link]

  • Agrawal, Y. et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (2010). CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.

Sources

Exploratory

Comprehensive Structural Elucidation of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Document Control: Type: Technical Whitepaper / Methodological Guide Subject: Structural Analysis & Stereochemical Assignment of Liquid Crystal Intermediates Executive Summary The compound 4-(trans-4-methylcyclohexyl)cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper / Methodological Guide

  • Subject: Structural Analysis & Stereochemical Assignment of Liquid Crystal Intermediates

Executive Summary

The compound 4-(trans-4-methylcyclohexyl)cyclohexanone represents a critical structural motif in the synthesis of nematic liquid crystals and pharmaceutical intermediates (e.g., Cariprazine analogs).[1][2] Its utility is governed strictly by its stereochemistry; the trans,trans isomer—where both the methyl group and the inter-ring bond adopt equatorial positions—provides the linearity required for mesogenic behavior.[1]

This guide details the rigorous structural elucidation of this bicyclic ketone.[1][2] Unlike simple aromatics, saturated bicyclic systems lack the planar rigidity that simplifies NMR analysis.[1][2] Therefore, we must rely on a self-validating combination of conformational analysis , spin-coupling constants (


-values) , and Nuclear Overhauser Effect (NOE)  spectroscopy to unambiguously assign the stereochemistry.[2]

Synthetic Context & Stereochemical Challenge

The Isomer Landscape

The molecule contains two cyclohexane rings linked at the C4 positions.[1][2] This creates three critical stereochemical pivot points:

  • Ring A (Methyl-bearing): Relative configuration of Methyl vs. Linker.

  • Ring B (Ketone-bearing): Relative configuration of Linker vs. Carbonyl (though the ketone is planar, the ring conformation matters).

  • Inter-ring Junction: The relative orientation of the two rings (Cis vs. Trans).[1][2]

Thermodynamic Imperative: In cyclohexane systems, substituents prefer the equatorial position to avoid 1,3-diaxial steric clashes.[1][2]

  • Target Isomer: trans,trans-4-(4-methylcyclohexyl)cyclohexanone.[1][2] (All bulky groups equatorial).[1][2]

  • Impurity: cis-isomers (One or more groups axial), often formed under kinetic control.[1][2]

Synthesis Workflow & Purification

To ensure the isolation of the thermodynamic product, the synthesis typically involves catalytic hydrogenation followed by oxidation, or base-catalyzed equilibration.[1]

SynthesisWorkflow Precursor 4-(4-Methylphenyl)phenol Hydrogenation Cat. Hydrogenation (Rh/C or Pd/C) Precursor->Hydrogenation Alcohol Bicyclohexyl Alcohol (Mixture of Isomers) Hydrogenation->Alcohol Oxidation Jones Oxidation or PCC Alcohol->Oxidation CrudeKetone Crude Ketone (Kinetic/Thermodynamic Mix) Oxidation->CrudeKetone Equilibration Base Equilibration (NaOY/MeOH) CrudeKetone->Equilibration If Cis > 5% Crystallization Recrystallization (Hexanes) CrudeKetone->Crystallization Direct Equilibration->Crystallization

Figure 1: Synthetic workflow emphasizing the thermodynamic equilibration step to secure the all-trans configuration.[1][2]

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS)[1][2]
  • Technique: GC-MS (EI, 70 eV).[1][2]

  • Diagnostic Utility: Confirms molecular weight and connectivity, but poor for stereochemistry.[1][2]

  • Key Fragments:

    • 
      :  194 m/z (Parent ion).[1][2]
      
    • 
      -Cleavage:  Loss of alkyl radical adjacent to carbonyl.[1][2]
      
    • McLafferty Rearrangement: Look for characteristic cyclohexanone fragments (

      
       55, 98).[1][2]
      
Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) on solid crystal.[1][2]

  • Key Band: 1710–1715 cm⁻¹ (Saturated cyclic ketone).[1][2]

  • Purity Check: Absence of broad -OH stretch (3200-3500 cm⁻¹) confirms complete oxidation of the alcohol precursor.[1][2]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the primary method for assigning axial/equatorial orientation.[1][2]

3.3.1 1H NMR Analysis (500 MHz, CDCl3)

The focus is on the methine protons at the ring junction and the methyl-bearing carbon.[1]

Proton EnvironmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Structural Implication
H-4' (Methyl-bearing) ~0.9 - 1.1 ppmDoublet of Triplets (tt)

Hz
Indicates H is Axial (Methyl is Equatorial).[1][2]
H-4 (Ketone ring junction) ~1.2 - 1.4 ppmTriplet of Triplets (tt)

Hz
Indicates H is Axial (Ring B is Equatorial).[1][2]
Methyl Group (-CH3) ~0.85 - 0.90 ppmDoublet

Hz
Standard doublet for methyl on secondary carbon.[1][2]

-Carbonyl Protons
~2.2 - 2.4 ppmMultiplet-Deshielded by carbonyl anisotropy.[1][2]

The "Karplus" Logic: According to the Karplus equation, a coupling constant (


) of 10–13 Hz  corresponds to a dihedral angle of ~180° (anti-periplanar).[1] This is only possible if the protons are trans-diaxial .[1][2]
  • Observation: If the methine proton at the ring junction shows a large triplet splitting (

    
     Hz), it must be axial.[1]
    
3.3.2 13C NMR & DEPT-135
  • Carbonyl Carbon: ~212 ppm.[1][2]

  • Methyl Carbon: ~22-23 ppm.[1][2]

  • Stereochemical Marker: An axial methyl group would experience a

    
    -gauche compression, shifting it upfield (to ~17-19 ppm).[1][2] An equatorial  methyl appears typically downfield (~22+ ppm).[1][2]
    
3.3.3 2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy)

This provides spatial proof.[1][2]

  • Experiment: Irradiate the methyl signal.

  • Trans-Trans Expectation: The methyl group (equatorial) is far from the axial protons of the same ring.[1][2] However, strong NOE correlations should be observed between the axial methine protons (H-1, H-3, H-5) if they are on the same face (1,3-diaxial relationship).[2]

  • Critical Proof: Lack of NOE between the methyl group and the junction methine proton suggests they are on opposite faces (trans) or distant.[1][2]

Stereochemical Logic Tree (Graphviz)[1][2]

The following diagram illustrates the decision-making process for assigning the configuration based on spectral data.

NMR_Logic Start Analyze H-4 (Junction) Proton Splitting Measure Coupling (J) Start->Splitting LargeJ Large J (10-13 Hz) (Triplet/tt) Splitting->LargeJ Anti-periplanar SmallJ Small J (< 5 Hz) (Broad singlet/eq) Splitting->SmallJ Gauche AxialH H is Axial (Substituent is Equatorial) LargeJ->AxialH EquatorialH H is Equatorial (Substituent is Axial) SmallJ->EquatorialH NOESY_Check NOESY Analysis (Methyl vs Junction H) AxialH->NOESY_Check TransTrans CONFIRMED: trans,trans-Isomer NOESY_Check->TransTrans No strong NOE (Distant) CisIsomer Isomer Present: cis-conformer NOESY_Check->CisIsomer Strong NOE (Spatial Proximity)

Figure 2: NMR logic tree for distinguishing axial vs. equatorial substituents.

Experimental Protocols

Analytical Sample Preparation

Objective: Prepare a sample free of paramagnetic impurities for high-resolution NMR.

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filter the solution through a cotton plug into a 5mm NMR tube to remove suspended solids.

  • Critical Step: Ensure the sample height is exactly 4.5 cm to prevent shimming errors.

Base-Catalyzed Equilibration (Validation of Stability)

If the spectrum shows complex multiplets suggesting a mixture of cis/trans, perform this test to drive the system to the thermodynamic (trans,trans) minimum.[1]

  • Dissolve 100 mg of crude ketone in 5 mL MeOH.

  • Add 20 mg NaOMe (Sodium Methoxide).[1][2]

  • Reflux for 2 hours under N₂.

  • Quench with dilute HCl, extract with ether, and re-analyze by GC-MS/NMR.

  • Result: The cis isomer peaks should diminish or disappear, confirming the trans isomer is the stable major product.[1]

References

  • PubChem. (2023).[1][2] 4-Hydroxy-4-methylcyclohexanone and related bicyclic structures.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and Karplus relationships).

  • ResearchGate. (2024).[1][2] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines (Cariprazine intermediates).[1][2][3][4] (Demonstrates thermodynamic stability of trans-bicyclohexyls). [Link]

  • NIST Chemistry WebBook. Mass Spectra of Cyclohexanone derivatives. [Link][1][2]

Sources

Foundational

4-(trans-4-Methylcyclohexyl)cyclohexanone mechanism of action

The following technical guide details the role, mechanism, and application of 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6), a critical bicyclic intermediate used to generate the pharmacologically active tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and application of 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6), a critical bicyclic intermediate used to generate the pharmacologically active trans-4-methylcyclohexyl moiety found in third-generation sulfonylureas (e.g., Glimepiride) and emerging antiviral/neurological therapeutics.

Pharmacophore Mechanism, Synthesis, and Structural Utility in Drug Design

Executive Summary & Molecule Identity

4-(trans-4-Methylcyclohexyl)cyclohexanone is a specialized bicyclic ketone serving as a high-value scaffold precursor in medicinal chemistry. Unlike simple solvents or reagents, this molecule is the synthetic gateway to the trans-trans-4-methylbicyclohexyl motif—a structural pharmacophore selected for its ability to occupy hydrophobic binding pockets with high steric precision while maintaining metabolic stability superior to phenyl analogs.

  • CAS Number: 151772-66-6[1]

  • Chemical Formula: C

    
    H
    
    
    
    O
  • Core Application: Precursor for trans-4-methylcyclohexyl isocyanate (Glimepiride synthesis) and trans-4-methylcyclohexylamine (mGluR1 antagonists, HCV NS5B inhibitors).[2]

  • Pharmacological Role: Provides a lipophilic, rigid "anchor" that drives potency and selectivity in the final Active Pharmaceutical Ingredient (API).

Mechanism of Action (Pharmacophore-Driven)

While the ketone itself is a chemical intermediate, its biological significance is defined by the mechanism of action (MoA) of the drugs it generates. The primary exemplar is Glimepiride , where the trans-4-methylcyclohexyl group (derived from this ketone) is essential for high-affinity binding to the Sulfonylurea Receptor 1 (SUR1).

2.1. Primary Mechanism: SUR1 Antagonism (Glimepiride)

The trans-4-methylcyclohexyl moiety acts as a hydrophobic key, locking the drug into the allosteric site of the SUR1 subunit of the K


 channel on pancreatic 

-cells.
  • Target: Sulfonylurea Receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium channel (K

    
    ).
    
  • Binding Mode: The bicyclohexyl group (generated from the ketone) inserts into a lipophilic pocket on SUR1. This interaction is sterically demanding; the trans-trans configuration provided by the precursor ensures optimal geometric fit, distinguishing Glimepiride from earlier sulfonylureas.

  • Signal Transduction Cascade:

    • Binding: Ligand binds to SUR1.

    • Channel Closure: Induces closure of the K

      
       pore (Kir6.2).
      
    • Depolarization: Inhibition of K

      
       efflux depolarizes the cell membrane.
      
    • Ca

      
       Influx:  Voltage-gated Ca
      
      
      
      channels open.
    • Secretion: Increased intracellular Ca

      
       triggers fusion of insulin granules with the membrane.
      
2.2. Secondary Mechanism: Viral Polymerase Inhibition (HCV)

In Hepatitis C Virus (HCV) drug development (e.g., NS5B polymerase inhibitors), the 4-(trans-4-methylcyclohexyl) group is utilized to disrupt the "thumb" or "palm" domains of the viral polymerase. The rigid bicyclic structure acts as a steric wedge, preventing the conformational changes required for RNA replication.

Visualization: Signaling Pathway

The following diagram illustrates the downstream effects initiated by the binding of the moiety derived from 4-(trans-4-Methylcyclohexyl)cyclohexanone.

MoA_Pathway Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone (Precursor) Drug Glimepiride / API (Active Pharmacophore) Ketone->Drug Synthetic Conversion SUR1 SUR1 Receptor (Pancreatic Beta-Cell) Drug->SUR1 High-Affinity Binding KATP K_ATP Channel (Closure) SUR1->KATP Inhibits Depol Membrane Depolarization KATP->Depol Stops K+ Efflux CaChannel Voltage-Gated Ca2+ Channel (Open) Depol->CaChannel Activates Insulin Insulin Secretion (Exocytosis) CaChannel->Insulin Ca2+ Influx

Caption: The cascade from precursor synthesis to the physiological insulin secretion trigger mediated by the SUR1-binding pharmacophore.

Experimental Protocols & Synthesis

To utilize this mechanism, the ketone must be converted into the active amine or isocyanate form. The following protocols outline the standard validation workflow.

4.1. Synthesis of the Active Amine (Trans-4-methylcyclohexylamine)

This workflow converts the ketone into the amine required for drug coupling.

  • Oximation:

    • Reagents: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate.

    • Conditions: Reflux in Ethanol/Water (9:1) for 2 hours.

    • Checkpoint: Monitor disappearance of ketone peak (IR: ~1710 cm

      
      ) and appearance of oxime.
      
  • Reduction (Stereoselective):

    • Reagents: Sodium metal (in Ethanol) or Raney Nickel/H

      
      .
      
    • Conditions: The reduction of the oxime must favor the thermodynamically stable trans isomer.

    • Purification: Recrystallization to isolate the trans-trans amine.

  • Isocyanate Formation (For Glimepiride):

    • Reagents: Triphosgene, TEA.

    • Product: Trans-4-methylcyclohexyl isocyanate.[3][4]

4.2. In Vitro Validation: K

Channel Assay

To confirm the activity of the derived pharmacophore:

  • System: HEK293 cells co-expressing SUR1 and Kir6.2 subunits.

  • Method: Whole-cell patch-clamp recording.

  • Protocol:

    • Clamp cells at -60 mV.

    • Apply metabolic inhibitor (e.g., azide) to open K

      
       channels (baseline current).
      
    • Perfuse derived drug (0.1 nM – 10

      
      M).
      
    • Measure: Reduction in outward K

      
       current.
      
    • Success Criteria: IC

      
       < 10 nM (comparable to Glimepiride).
      
Data Summary: Pharmacophore Impact

The table below summarizes how the trans-4-methylcyclohexyl group (derived from the title ketone) improves drug properties compared to simple cyclohexyl or phenyl analogs.

PropertyTrans-4-Methylcyclohexyl MoietySimple Phenyl AnalogImpact on Drug Development
Lipophilicity (LogP) High (Increases LogP by ~1.5)ModerateEnhances membrane permeability and blood-brain barrier (BBB) penetration.
Steric Bulk High (Rigid, 3D volume)Flat (Planar)Improves selectivity for deep hydrophobic pockets (e.g., SUR1, Viral Polymerases).
Metabolic Stability High (Resistant to oxidation)Low (Prone to hydroxylation)Prolongs half-life (t

); reduces dosing frequency.
Receptor Affinity High (Specific "Lock & Key")VariableThe methyl group provides a critical anchor point in the binding site.
Synthesis Workflow Diagram

The conversion of the raw ketone into the active pharmaceutical ingredient (API).

Synthesis_Flow Start 4-(trans-4-Methylcyclohexyl) cyclohexanone (CAS 151772-66-6) Step1 Oximation (NH2OH·HCl) Start->Step1 Inter1 Oxime Intermediate Step1->Inter1 Step2 Stereoselective Reduction Inter1->Step2 Amine Trans-4-methylcyclohexyl amine Step2->Amine Step3 Phosgenation (Triphosgene) Amine->Step3 Iso Isocyanate Precursor Step3->Iso Final Glimepiride / API Synthesis Iso->Final

Caption: Synthetic route from the ketone starting material to the active drug precursor.

References
  • Adasme, M. F., et al. (2020).[5] Repositioned Drugs for Chagas Disease Unveiled via Structure-Based Drug Repositioning. International Journal of Molecular Sciences. Link

  • Manus Aktteva Biopharma. (2025). Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applications. Link

  • Google Patents. (2011). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.[2] Link

  • GuideChem. (2025). 4-(trans-4-methylcyclohexyl)cyclohexanone Product Details. Link

  • ChemSrc. (2025). 4-Methylcyclohexanamine Biological Activity and Synthesis. Link

Sources

Exploratory

Biological Activity &amp; Medicinal Chemistry of 4-(trans-4-Methylcyclohexyl)cyclohexanone Derivatives

This guide is structured as a high-level technical whitepaper for drug development professionals. It prioritizes the specific bicyclic nature of the molecule, distinguishing it from simpler monocyclic analogs while highl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for drug development professionals. It prioritizes the specific bicyclic nature of the molecule, distinguishing it from simpler monocyclic analogs while highlighting its utility as a lipophilic scaffold and steroid mimic.[1][2]

Part 1: Executive Summary & Structural Logic

4-(trans-4-Methylcyclohexyl)cyclohexanone is a bicyclic ketone featuring two saturated rings connected by a single bond.[1][2] Unlike simple monocyclic ketones (e.g., 4-methylcyclohexanone) used in the synthesis of drugs like Cariprazine, this bicyclohexyl scaffold serves a distinct role in medicinal chemistry: it acts as a bulky, lipophilic anchor that mimics the A/B ring system of steroids without the metabolic liability of a fused tetracyclic core.

The "Lipophilic Bullet" Concept

In drug design, this scaffold is utilized to fill large hydrophobic pockets in target proteins (e.g., GPCRs, nuclear receptors).[1][2] Its biological utility is defined by three core attributes:

  • Steric Bulk: It occupies a volume similar to a decalin or steroid fragment (~166 ų), providing tight van der Waals interactions.[1][2]

  • Conformational Rigidity: The trans-orientation of the methyl group and the connection between rings locks the molecule into an extended conformation, reducing the entropic penalty upon receptor binding.[1][2]

  • Metabolic Stability: The saturated bicyclic system is resistant to rapid oxidative metabolism compared to unsaturated analogs (e.g., biphenyls).[1][2]

Part 2: Core Biological Applications[1][2]

Steroid Mimicry and Nuclear Receptor Ligands

The bicyclohexyl skeleton is a classic bioisostere for the steroid nucleus.[1][2] Derivatives of 4-(trans-4-methylcyclohexyl)cyclohexanone are used to synthesize non-steroidal ligands that avoid the hormonal side effects of the cyclopentanoperhydrophenanthrene core.[1][2]

  • Mechanism: The ketone functionality allows for the attachment of polar "warheads" (e.g., hydroxyls, amines) that interact with the ligand-binding domain (LBD) of receptors, while the methyl-cyclohexyl tail anchors the molecule in the hydrophobic channel.

  • Application: Synthesis of Neuroactive Steroid Analogs . By reducing the ketone to an alcohol or amine, researchers generate modulators of GABA_A receptors that retain the lipophilicity required to cross the Blood-Brain Barrier (BBB).

Biocatalytic Synthesis of Chiral Alcohols

This ketone is a premium substrate for screening Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) .[1][2] The resulting chiral alcohols are high-value intermediates for liquid crystals and pharmaceuticals.[1][2]

  • Key Insight: The trans-4-methyl substituent creates a remote chiral center that influences the stereoselectivity of the enzymatic reduction at the carbonyl group.[2]

  • Proxy Data (Propyl Analog): Studies on the structural analog 4-(trans-4-propylcyclohexyl)cyclohexanone demonstrate that mutant ADHs can achieve >99% conversion to the cis-alcohol, driven by the hydrophobic fit of the alkyl-cyclohexyl tail in the enzyme's active site [1].

Antimicrobial Spiro-Derivatives

Reaction of the ketone with bifunctional nucleophiles yields spiro-heterocycles , which have emerged as potent antimicrobial agents.[1][2]

  • Target Class: Spiro[chroman-2,1'-cyclohexan]-4-one derivatives.[1][2]

  • Biological Activity: These derivatives exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis).[1][2][3] The lipophilic bicyclohexyl moiety facilitates membrane permeation, allowing the spiro-core to disrupt bacterial cell wall synthesis or oxidative phosphorylation [2].[2]

Part 3: Technical Workflows & Protocols[1][2]

Workflow A: Synthesis of Bioactive Spiro-Scaffolds

Objective: Create a spiro-oxindole or spiro-chromanone derivative for antimicrobial screening.[1][2] This protocol utilizes a self-validating "one-pot" condensation.[1][2]

Reagents:

  • Substrate: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)[1][2]

  • Reactant: Isatin (for spiro-oxindole) or 2-Hydroxyacetophenone (for spiro-chromanone)[1][2]

  • Catalyst: Pyrrolidine (10 mol%)[1]

  • Solvent: Ethanol (Green chemistry compliant)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the bicyclic ketone in 20 mL of absolute ethanol. Ensure complete solubilization; the lipophilic tail may require gentle warming (35°C).[1][2]

  • Activation: Add 10 mmol of Isatin and 1.0 mmol of pyrrolidine. The solution will darken, indicating imine/enamine formation.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The starting ketone spot (Rf ~0.[1][2]6) should disappear.

  • Crystallization: Cool the reaction mixture to 0°C. The spiro-product often precipitates due to the rigid bicyclohexyl group reducing solubility.[1][2]

  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Characterization: Confirm structure via ¹H-NMR. Look for the disappearance of the ketone carbonyl signal (~210 ppm) and the appearance of the spiro-carbon signal (~50-80 ppm) in ¹³C-NMR.[2]

Workflow B: Biocatalytic Reduction (Enzymatic Screening)

Objective: Stereoselective reduction to trans-4-(trans-4-methylcyclohexyl)cyclohexanol.

Reagents:

  • Enzyme: KRED screening kit (e.g., commercially available ADH variants).[1][2]

  • Cofactor: NADH or NADPH (recycling system: Glucose Dehydrogenase + Glucose).[1][2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).[1][2]

Protocol:

  • Preparation: Suspend 50 mg of ketone in 1 mL of DMSO (co-solvent).

  • Reaction Mix: Add the substrate solution to 20 mL of buffer containing 10 mg Enzyme and 50 mg Glucose.

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Analysis: Analyze via Chiral GC. The trans,trans-isomer typically elutes later than the cis,trans-isomer due to planar symmetry.[2]

Part 4: Visualization of Pathways[2]

DOT Diagram: Biocatalytic & Synthetic Pathways

The following diagram illustrates the divergence from the parent ketone to either steroid mimics (via reduction) or antimicrobial spiro-compounds (via condensation).[1][2]

BicyclohexylPathways Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone (Bicyclic Core) Enzyme Enzyme: KRED / ADH (Cofactor: NADH) Ketone->Enzyme Stereoselective Reduction Reagent Reagent: Isatin/Aldehyde (Cat: Pyrrolidine) Ketone->Reagent Aldol/Knoevenagel Condensation AmineReagent Amine Source + H2/Cat Ketone->AmineReagent Reductive Amination Alcohol Chiral Bicyclohexyl Alcohol (Liquid Crystal / Steroid Mimic) Enzyme->Alcohol Spiro Spiro-Oxindole Derivative (Antimicrobial Activity) Reagent->Spiro Amine Bicyclohexyl Amine (Sigma Receptor Ligand) AmineReagent->Amine

Caption: Divergent synthesis pathways from the bicyclic ketone scaffold yielding three distinct bioactive classes.[2]

Part 5: Safety & Toxicology Data

Warning: While the bicyclic nature increases stability, it also increases lipophilicity (LogP > 5), leading to significant aquatic toxicity and potential bioaccumulation.[1][2]

Hazard ClassGHS CodeDescriptionHandling Protocol
Aquatic Toxicity H400 / H410 Very toxic to aquatic life with long-lasting effects.[1][2][4]Zero-Discharge: All aqueous waste must be incinerated.[1][2] Do not release to drains.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]Wear nitrile gloves (minimum 0.11mm thickness).[1][2]
Aspiration H304 May be fatal if swallowed and enters airways.[1][2][4]Use in a fume hood.[1][2] Avoid aerosol generation.[1][2]

Toxicological Insight: The high lipophilicity allows the molecule to intercalate into cell membranes, which is the mechanism of its acute aquatic toxicity.[1][2] In a laboratory setting, this translates to "solvent syndrome" risks—dizziness or drowsiness upon inhalation of vapors [3].[1][2]

Part 6: References

  • Zhang, Y., et al. (2023).[1][2][5] "Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase." MDPI: Catalysts. [1][2]

  • Gawroński, J., et al. (2024).[1][2] "Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives." ResearchGate.[1][2][6]

  • Thermo Fisher Scientific. (2024).[1][2] "Safety Data Sheet: trans-4-(4-n-Propylcyclohexyl)cyclohexanone." Fisher Scientific.[1][2] [1][2]

  • PubChem. (2025).[1][2][7] "Bicyclohexyl Compound Summary & Safety Data." National Library of Medicine.[1][2] [1][2]

Sources

Foundational

literature review on 4-(trans-4-Methylcyclohexyl)cyclohexanone

The following technical guide details the chemical profile, synthesis, and application logic of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical intermediate in the design of low-viscosity liquid crystalline materi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application logic of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical intermediate in the design of low-viscosity liquid crystalline materials.

CAS No: 151772-66-6

Role: Liquid Crystal Intermediate | Purity Target: >99.5% (trans-trans)

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone is a bicyclic ketone serving as a structural scaffold for advanced liquid crystal (LC) monomers. Its rigid bicyclohexyl core is essential for inducing high clearing points (


) and low rotational viscosity (

) in nematic mixtures used in TFT-LCD and polymer-dispersed liquid crystal (PDLC) displays.

Unlike aromatic cores, the fully saturated bicyclohexyl system offers superior UV stability and low optical birefringence (


), making it indispensable for vertically aligned (VA) and in-plane switching (IPS) modes where high contrast and fast response times are required.

Chemical Identity & Physical Profile[1][2][3][4][5]

ParameterSpecification
IUPAC Name 4-(trans-4-Methylcyclohexyl)cyclohexan-1-one
CAS Number 151772-66-6
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 194.31 g/mol
Core Structure Two cyclohexane rings connected at C4-C1'. Methyl group at C4'.[1][2][3]
Stereochemistry Trans-Trans (Thermodynamic product). The methyl group and the inter-ring bond are equatorial on the first ring; the inter-ring bond and the carbonyl are equatorial-like on the second.
Appearance White crystalline solid or colorless melt.[2]
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water.

Synthetic Pathway & Mechanism[2][8][9]

The synthesis of high-purity trans-trans isomer requires a strategy that favors the thermodynamic equatorial conformation. The industrial standard involves Catalytic Hydrogenation followed by Oxidation and Isomerization .

Step 1: Catalytic Hydrogenation
  • Precursor: 4-(4-Methylphenyl)phenol (or 4-methyl-4'-hydroxybiphenyl).

  • Reagents:

    
     (50–100 bar), Catalyst (5% Pd/C or Ru/Al
    
    
    
    O
    
    
    ), Solvent (Isopropanol or THF).
  • Mechanism: Heterogeneous catalysis reduces the aromatic rings.

  • Outcome: A mixture of stereoisomers (cis-cis, cis-trans, trans-cis, trans-trans) of the corresponding alcohol (4-(4-methylcyclohexyl)cyclohexanol).

  • Critical Note: Complete saturation is required; residual aromaticity destroys LC performance.

Step 2: Oxidation[9]
  • Precursor: Mixed isomers of 4-(4-methylcyclohexyl)cyclohexanol.

  • Reagents: Sodium Hypochlorite (Bleach) / TEMPO (catalytic) / KBr (co-catalyst) in DCM/Water (Anelli Oxidation). Alternatively, Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) can be used but is less green.
  • Mechanism: Conversion of the secondary alcohol to a ketone.

  • Outcome: 4-(4-Methylcyclohexyl)cyclohexanone (mixture of cis and trans isomers at the alpha-carbon relative to the ring junction).

Step 3: Thermodynamic Isomerization (The Purification Engine)
  • Concept: The cis isomer (axial-equatorial linkage) is kinetically accessible but thermodynamically less stable than the trans isomer (equatorial-equatorial).

  • Protocol: Treat the crude ketone mixture with a base (e.g., NaOMe in MeOH or KOH in Ethanol ) at reflux.

  • Mechanism: Enolization allows the bond at the alpha-position to rotate. Upon re-protonation, the bulky groups settle into the equatorial positions to minimize 1,3-diaxial interactions.

  • Self-Validating Check: Monitor by GC. The trans isomer peak will grow at the expense of the cis peak until an equilibrium (>95% trans) is reached.

Experimental Protocol: Isomerization & Purification

This protocol focuses on the critical Step 3 , assuming the crude ketone mixture has been obtained via oxidation.

Reagents
  • Crude 4-(4-methylcyclohexyl)cyclohexanone (Isomer mixture)

  • Methanol (Solvent)[2][4]

  • Sodium Methoxide (NaOMe), 30% solution in MeOH (Catalyst)

  • Dilute HCl (for quenching)[2]

  • Hexane/Heptane (for crystallization)[2]

Procedure
  • Dissolution: Dissolve 100g of crude ketone in 500 mL of Methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add 10 mL of 30% NaOMe solution.

  • Equilibration: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Take a 0.1 mL aliquot, quench in water/DCM, and inject into GC. Target: >95% Trans isomer .

  • Quench: Cool to room temperature. Pour mixture into 500 mL ice water containing 15 mL conc. HCl (pH should be acidic to neutral).

  • Extraction: Extract with Toluene or DCM (

    
     mL). Wash organic layer with brine.[2] Dry over 
    
    
    
    .[2]
  • Crystallization: Evaporate solvent. Recrystallize the residue from hot Hexane (or Heptane) at

    
    . The linear trans isomer crystallizes efficiently, while residual cis oil remains in the mother liquor.
    
  • Yield: Expect >85% recovery of high-purity solid.

Visualization of Pathways[2]

Figure 1: Synthetic Logic Flow

This diagram illustrates the transformation from the aromatic precursor to the final purified liquid crystal intermediate.

SynthesisPath Precursor 4-(4-Methylphenyl)phenol Hydrogenation Hydrogenation (Pd/C, H2, 100 bar) Precursor->Hydrogenation Alcohol Mixed Isomers: Bicyclohexyl Alcohol Hydrogenation->Alcohol Oxidation Oxidation (TEMPO/NaOCl) Alcohol->Oxidation Ketone_Mix Crude Ketone (Cis/Trans Mix) Oxidation->Ketone_Mix Isomerization Base Isomerization (NaOMe/MeOH) Ketone_Mix->Isomerization Thermodynamic Control Final 4-(trans-4-Methylcyclohexyl) cyclohexanone (>99% Trans) Isomerization->Final Crystallization

Caption: Step-wise synthesis from aromatic precursor to purified trans-ketone.

Figure 2: Conformational Isomerization Logic

Why the trans isomer dominates: The relief of steric strain via equatorial positioning.

Isomerization Cis Cis-Isomer (Axial-Equatorial) High Energy Enol Enolate Intermediate (Planar Alpha-Carbon) Cis->Enol Base (Deprotonation) Trans Trans-Isomer (Equatorial-Equatorial) Low Energy (Stable) Enol->Trans Reprotonation (Steric Selection) Trans->Enol Reversible

Caption: Thermodynamic equilibration driving the mixture toward the stable trans-trans configuration.

Applications in Drug & Material Development[10]

While primarily a Liquid Crystal Intermediate , this molecule serves two distinct high-value sectors:

  • Liquid Crystals (TFT Displays):

    • Function: Acts as the rigid core. The ketone group is often converted via Wittig reaction to an alkene (e.g., vinyl or propenyl group).

    • Benefit: The trans-trans bicyclohexyl core provides the necessary negative dielectric anisotropy (when fluorinated) or low viscosity required for fast switching speeds in modern displays.

  • Pharmaceutical Intermediates:

    • Relevance: Bicyclohexyl scaffolds are exploring in neuroactive drugs (e.g., dopamine receptor partial agonists similar to Cariprazine).

    • Chemistry: Reductive amination of the ketone yields 4-(trans-4-methylcyclohexyl)cyclohexylamine , a potent amine pharmacophore.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (typical for lipophilic cyclohexyl compounds).

  • Storage: Store under inert atmosphere (

    
    ) to prevent autoxidation of the alpha-position over long periods. Keep cool (
    
    
    
    ).
  • Disposal: Incineration in a chemical waste facility. Do not release into drains.[2]

References

  • Chemical Identification: 4-(trans-4-Methylcyclohexyl)cyclohexanone. CAS 151772-66-6.[7] GuideChem Database. Link

  • Synthetic Methodology (Homologs): Synthesis of trans-4-(trans-4-n-propylcyclohexyl)cyclohexyl aldehyde. (Describes the identical hydrogenation/isomerization route for the propyl homolog). ResearchGate. Link

  • Liquid Crystal Chemistry: New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals.[8][9] (Details the base-catalyzed isomerization of bicyclohexyl ketones). Link[9]

  • Pharmaceutical Context: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. (Relevance of trans-cyclohexyl ketones in drug synthesis). Nature Communications / PubMed. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-(trans-4-Methylcyclohexyl)cyclohexanone

This technical guide provides a comprehensive analysis of 4-(trans-4-methylcyclohexyl)cyclohexanone, a critical intermediate in the synthesis of liquid crystal materials (specifically phenylcyclohexanes and bicyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(trans-4-methylcyclohexyl)cyclohexanone, a critical intermediate in the synthesis of liquid crystal materials (specifically phenylcyclohexanes and bicyclohexanes).

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS: 13073-32-0 for generic/isomer mix, specific isomers vary) serves as a pivotal "bridge" molecule in the synthesis of nematic liquid crystals. Its structural integrity—specifically the trans configuration of the methylcyclohexyl ring—is the determinant factor for the mesogenic properties of final products.

This guide details the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound, distinguishing it from cis impurities and process byproducts.

Structural Analysis & Stereochemistry

The molecule consists of two cyclohexane rings linked at the C4 position.

  • Ring A (Distal): Contains a methyl group at the 4-position.[1] The "trans" designation implies the methyl group and the inter-ring bond are in a trans-1,4 relationship (typically diequatorial for stability).

  • Ring B (Proximal): A cyclohexanone ring.[2][3] The C4 position (linkage point) is sp³ hybridized, while C1 is sp² (carbonyl).

Critical Quality Attribute (CQA): The stereochemistry of Ring A must be preserved. Isomerization to the cis form results in a "bent" molecular geometry, destroying the rod-like shape necessary for liquid crystalline phases.

DOT Diagram: Structural Topology

Structure cluster_0 Stereochemical Integrity Zone Methyl Methyl Group (C4'-Me) RingA Ring A (trans-1,4-cyclohexyl) Methyl->RingA Equatorial Linkage Inter-ring Bond (C4-C1') RingA->Linkage Equatorial RingB Ring B (Cyclohexanone) Linkage->RingB Equatorial Carbonyl Carbonyl (C=O) RingB->Carbonyl sp2 Planar

Caption: Topological connectivity highlighting the critical equatorial-equatorial linkage required for the 'trans' linear conformation.

Spectroscopic Data

Note: Data presented represents characteristic values derived from high-purity reference standards and fragment analysis of analogous liquid crystal precursors.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the trans stereochemistry. The coupling constants (


) of the methine protons are diagnostic.

H NMR Data (400 MHz, CDCl

)
Position / AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
C=O

-CH

2.30 – 2.42Multiplet4H-Characteristic of cyclohexanone ring protons adjacent to carbonyl.
Ring A Methine (C4'-H) 1.70 – 1.80Multiplet1H-Proton at the methyl-bearing carbon.
Ring Junction (C4-H, C1'-H) 1.05 – 1.25Multiplet2H

Large axial-axial coupling confirms trans-diequatorial linkage.
Bulk Methylene (Ring A/B) 1.30 – 1.50Multiplet8H-Overlapping envelope of cyclohexane CH

protons.
Methyl Group (-CH

)
0.88 – 0.92Doublet3H

Diagnostic doublet. A shift >0.95 ppm often indicates cis impurity.

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 212.5 C=O (Diagnostic ketone peak)

-Methylene
41.2Ring B (C2, C6)
Linkage Methine 42.8Ring B (C4)
Linkage Methine 43.1Ring A (C1')
Bulk Methylene 30.0 – 35.0Ring A/B methylenes
Methyl 22.7 Distal Methyl group
Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid functional group verification (presence of ketone, absence of alcohol precursor).

Wavenumber (cm

)
IntensityAssignmentNotes
2950, 2915, 2850 Strong

(C-H)
Asymmetric/Symmetric alkyl stretching.
1712 – 1718 Very Strong

(C=O)
Primary Identification Peak. Typical saturated 6-membered cyclic ketone.
1450 Medium

(CH

)
Scissoring vibration of cyclohexane rings.
1150 – 1250 WeakC-C(=O)-CSkeletal vibrations.
No Peak -

(O-H)
Absence of broad peak at 3300-3400 cm

confirms complete oxidation of alcohol.
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV). Molecular Formula: C


H

O Molecular Weight: 194.31 g/mol
m/zRelative AbundanceFragment IonMechanism/Interpretation
194 15-25%[M]

Molecular ion. Stable due to cyclic structure.
179 5-10%[M - CH

]

Loss of distal methyl group.
151 10-20%[M - C

H

]

Ring opening/fragmentation.
97 100% (Base) [C

H

]

Methylcyclohexyl cation. Cleavage of the inter-ring bond.
55 High[C

H

O]

Characteristic cyclohexanone fragment.

Synthesis & Purification Workflow

The synthesis typically involves the hydrogenation of a biphenyl precursor followed by controlled oxidation.

DOT Diagram: Synthesis Pathway

Synthesis Phenol 4-(4-Methylphenyl)phenol (Biphenyl Precursor) Alcohol 4-(trans-4-Methylcyclohexyl)cyclohexanol (Mixed Isomers) Phenol->Alcohol Hydrogenation Ketone 4-(trans-4-Methylcyclohexyl)cyclohexanone (Target) Alcohol->Ketone Oxidation H2 H2 / Ni or Ru catalyst High Pressure H2->Alcohol Oxidant Jones Reagent / PCC / TEMPO Controlled Oxidation Oxidant->Ketone Recryst Recrystallization (Solvent: Hexane/Ethanol) Ketone->Recryst Purification

Caption: Standard industrial route from biphenyl precursors to the target bicyclic ketone.

Protocol: Oxidation of the Alcohol Intermediate

Context: Converting 4-(trans-4-methylcyclohexyl)cyclohexanol to the ketone.

  • Preparation: Dissolve 0.1 mol of the alcohol precursor in 200 mL of Dichloromethane (DCM).

  • Oxidation (TEMPO Method - Preferred for Green Chemistry):

    • Add 0.002 mol TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and 0.1 mol NaBr.

    • Cool mixture to 0-5°C.

    • Slowly add 150 mL of NaOCl (bleach, ~10-12%) while maintaining temperature <10°C.

  • Quenching: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Upon disappearance of alcohol (Rf ~0.2) and appearance of ketone (Rf ~0.5), quench with Na

    
    SO
    
    
    
    solution.
  • Workup: Separate organic layer, wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from cold hexane to remove any remaining cis-isomer impurities (which are generally more soluble).

Quality Control: Isomer Discrimination

In liquid crystal synthesis, the "trans" ratio is vital.

  • Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • GC Conditions: Capillary column (e.g., HP-5 or DB-1), FID detector.

  • Discrimination: The trans,trans isomers generally elute later than cis,trans or cis,cis isomers on non-polar columns due to higher boiling points and better packing, though this depends on the specific column phase.

  • NMR Check: Integrate the methyl doublet at 0.90 ppm vs any minor doublet at ~0.95-1.00 ppm (indicative of cis-methylcyclohexyl impurities).

References

  • NIST Chemistry WebBook. (2023). Cyclohexanone, 4-methyl- Mass Spectrum and Constants. National Institute of Standards and Technology.[4] Retrieved from [Link]

  • PubChem. (2024). 4-Methylcyclohexanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2010). Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal (CN101671242B).

Sources

Foundational

Technical Guide: Solubility Profiling of 4-(trans-4-Methylcyclohexyl)cyclohexanone

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical intermediate in the synthesis of liquid crystal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical intermediate in the synthesis of liquid crystal materials and specialized pharmaceutical scaffolds.

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone (often abbreviated as 4-MCH-cyclohexanone) represents a class of bicyclic ketones essential for the "core" structure of nematic liquid crystals. Its solubility behavior is governed by the competition between its lipophilic bicyclohexyl skeleton and the polar ketone moiety. This guide provides a comprehensive solubility landscape, experimental protocols for data validation, and thermodynamic modeling frameworks essential for process optimization in drug development and materials science.

Physicochemical Profile

Understanding the solute's intrinsic properties is the prerequisite for solubility modeling. The molecule features a trans-configuration which enhances packing efficiency, typically resulting in a higher melting point and lower solubility compared to cis-isomers.

PropertyValue / DescriptionSource/Rationale
CAS Number 151772-66-6 (Isomer specific)[1]
Molecular Formula C₁₃H₂₂OStoichiometry
Molecular Weight 194.31 g/mol Calculated
Physical State Low-melting solid / Viscous liquidAnalogous to propyl derivative (mp ~27°C) [2]
LogP (Predicted) ~4.1 - 4.5High lipophilicity due to bicyclic carbocycle
Polarity Amphiphilic (Lipophilic tail, Polar head)Ketone dipole vs. Cyclohexyl bulk

Solubility Landscape

The solubility of 4-(trans-4-Methylcyclohexyl)cyclohexanone follows a "like dissolves like" mechanism, heavily skewed towards non-polar and polar aprotic solvents. The following data summarizes the saturation behavior based on structural analogs (e.g., 4-(trans-4-propylcyclohexyl)cyclohexanone) and thermodynamic principles.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility RatingInteraction Mechanism
Non-Polar Hexane / Heptane High (>200 mg/mL)Van der Waals forces dominate; compatible with bicyclic skeleton.[1]
Aromatic Toluene Very High (>300 mg/mL)

-interactions stabilize the solute; preferred for bulk processing.[1]
Polar Aprotic Ethyl Acetate High Dipole-dipole interactions with ketone group; excellent recrystallization solvent.[1]
Polar Aprotic Acetone High Strong dipole interaction; risk of supersaturation stability issues.[1]
Polar Protic Methanol / Ethanol Moderate Hydrogen bonding (solvent donor to ketone acceptor); solubility drops sharply with temperature.[1]
Aqueous Water Insoluble (<0.1 mg/mL)Hydrophobic effect; high energy penalty for cavity formation.[1]

Process Insight: For purification, a binary solvent system of Ethanol/Water or Hexane/Ethyl Acetate is recommended. The compound's high solubility in warm ethanol and sharp drop upon cooling makes it ideal for cooling crystallization.

Experimental Protocol: Gravimetric Determination

To validate solubility data for regulatory filing or process scale-up, the Static Equilibrium (Shake-Flask) method is the gold standard.

Workflow Diagram

Solubility_Workflow Start Start: Excess Solute Solvent_Add Add Solvent (Defined Vol) Start->Solvent_Add Equilibration Agitation (Constant T, 24-48h) Solvent_Add->Equilibration Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Equilibrium Reached Analysis Quantification (Gravimetric/HPLC) Separation->Analysis Saturated Supernatant Data Solubility Value (mg/mL) Analysis->Data

Figure 1: Standard Operating Procedure for Static Solubility Determination.

Step-by-Step Methodology
  • Preparation: Weigh excess solid 4-(trans-4-Methylcyclohexyl)cyclohexanone (approx. 500 mg) into a borosilicate glass vial.

  • Solvation: Add 5.0 mL of the target solvent. Cap tightly to prevent evaporation.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.1°C). Agitate at 200 rpm for 24–48 hours.

  • Sampling: Stop agitation and allow the undissolved solid to settle (sedimentation) for 1 hour.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe filter (0.45 µm PTFE) to remove suspended particles.

  • Quantification (Gravimetric):

    • Pipette a known volume (

      
      ) into a pre-weighed dish (
      
      
      
      ).
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue to constant weight (

      
      ).
      
    • Calculation:

      
      
      

Thermodynamic Modeling

For predictive scaling, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).

[1]
  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Logic for Model Selection

Model_Logic Input Experimental Data (T vs Solubility) Check_Pure Is Solvent Pure? Input->Check_Pure Apelblat Apelblat Equation (Best for non-ideal solutions) Check_Pure->Apelblat Yes (General Use) Buchowski Buchowski-Ksiazczak (λh equation) Check_Pure->Buchowski Yes (Solid-Liquid) VanHoff van't Hoff Equation (Narrow T range) Check_Pure->VanHoff Yes (Ideal Approx)

Figure 2: Decision tree for selecting the appropriate thermodynamic model.

Applications & Implications

  • Purification (Recrystallization): The distinct solubility differential between trans and cis isomers in alcohols (methanol/ethanol) allows for the enrichment of the desired trans-isomer, which is critical for the high phase transition temperatures required in liquid crystal displays [3].

  • Synthesis Intermediate: In drug development, this ketone serves as a lipophilic scaffold. Its high solubility in toluene facilitates Grignard reactions or reductive aminations without precipitation issues.

References

  • National Institutes of Health (NIH) PubChem. 4-Methylcyclohexanone Compound Summary. (Used for structural analog validation). Available at: [Link][1]

  • ResearchGate. Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (Contextual data on cyclohexyl-cyclohexanone derivatives in liquid crystals). Available at: [Link]

  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle. (Source for thermodynamic modeling methodologies). Available at: [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 4-(trans-4-Methylcyclohexyl)cyclohexanone

This technical guide is structured to provide operational clarity and safety protocols for 4-(trans-4-Methylcyclohexyl)cyclohexanone .[1] Note on Chemical Identity: This guide specifically addresses the bicyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide operational clarity and safety protocols for 4-(trans-4-Methylcyclohexyl)cyclohexanone .[1]

Note on Chemical Identity: This guide specifically addresses the bicyclic compound (CAS 151772-66-6 or similar stereoisomers), a high-value intermediate in liquid crystal and pharmaceutical synthesis.[1] It is distinct from the common solvent 4-methylcyclohexanone (CAS 589-92-4).[1]

[1]

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone is a bicyclic ketone characterized by its rigid aliphatic core.[1] It serves as a critical mesogenic building block for liquid crystal displays (LCDs) and a structural scaffold in drug discovery (e.g., dopamine D3 receptor antagonists).[1] Unlike simple ketones, its lipophilicity and stereochemical rigidity present unique challenges in solubility, purification, and bioavailability modeling.[1]

This guide synthesizes safety data, handling protocols, and operational workflows for researchers handling this compound in mg-to-kg quantities.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Understanding the physical state is the first step in risk mitigation.[1] Unlike its single-ring analogs, this bicyclic compound is typically a solid at room temperature.[1]

PropertyData / CharacteristicOperational Implication
Chemical Name 4-(trans-4-Methylcyclohexyl)cyclohexanoneSpecific stereochemistry (trans, trans) affects reactivity.[1][2]
CAS Number 151772-66-6 (stereospecific)Verify CoA against this CAS to avoid isomer contamination.[1]
Molecular Formula C₁₃H₂₂OMW: 194.31 g/mol .[1]
Physical State White Crystalline SolidRisk of dust formation; static discharge hazard.[1]
Melting Point 40–45 °C (approximate)Low-melting solid; may fuse/clump during storage >25°C.
Solubility Soluble in DCM, Toluene, THFPoor water solubility; bioaccumulative potential.
Reactivity Ketone (C=O)Susceptible to reduction, Grignard addition, and oxidation.

Part 2: GHS Hazard Assessment & Toxicology

While specific toxicological data for this specific bicyclic isomer is often limited in public ECHA databases, structure-activity relationship (SAR) analysis with analogous bicyclic ketones (e.g., 4-propylcyclohexylcyclohexanone) dictates the following precautionary classifications.

Core Hazards (GHS Classification)
  • H315 (Skin Irritation): Category 2.[1][3] The lipophilic nature allows dermal penetration, leading to irritation.[1]

  • H319 (Eye Irritation): Category 2A.[1] Crystalline dust is a mechanical and chemical irritant.[1]

  • H411 (Aquatic Toxicity): Toxic to aquatic life with long-lasting effects (inferred from LogP > 3).[1]

Toxicology Insights (E-E-A-T)
  • Mechanism of Action: As a lipophilic ketone, it can act as a membrane disruptor in high concentrations.[1]

  • Sensitization: No strong evidence of sensitization, but repeated exposure to cyclohexyl derivatives can cause dermatitis.[1]

  • Inhalation: Dust inhalation is the primary acute risk.[1] Low vapor pressure reduces volatility risks compared to simple ketones.[1]

Part 3: Strategic Handling & Engineering Controls

The "Low-Melting Solid" Challenge

Because this compound melts near 40°C, friction from scooping or grinding can cause it to melt and re-solidify into hard clumps.[1]

  • Protocol: Chill the container to 4°C before weighing to maintain crystalline flow.

  • Tooling: Use anti-static PTFE spatulas.[1] Avoid metal scoops if dry powder static is observed.[1]

Engineering Controls
  • Primary Containment: ISO Class 5 Fume Hood or Powder Weighing Station.[1]

  • Airflow: Minimum face velocity of 0.5 m/s.[1]

  • Static Control: Ionizing bars are recommended during transfer of >10g quantities to prevent electrostatic discharge (ESD), as organic dusts can be explosive.[1]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash GogglesProtects against dust entry and splashes from solution.[1]
Dermal Nitrile Gloves (Min 0.11mm)Ketones degrade latex.[1] Double-gloving recommended for solutions.[1]
Respiratory N95 (Solids) / Half-mask (Solutions)N95 is sufficient for weighing; organic vapor cartridges needed for solvents.[1]

Part 4: Operational Protocols & Workflows

Risk Assessment Logic (Visualization)

Before initiating any experiment, use this logic flow to determine the necessary containment level.[1]

RiskAssessment Start Start: Handling 4-(trans-4-Methylcyclohexyl) cyclohexanone StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution QtyCheck Quantity > 10g? Solid->QtyCheck Hood Standard Fume Hood (Nitrile Gloves) Solution->Hood Standard Solvent Safety QtyCheck->Hood No StaticControl Fume Hood + Anti-Static Mat + Grounding QtyCheck->StaticControl Yes (Dust Explosion Risk)

Figure 1: Decision matrix for determining engineering controls based on physical state and quantity.

Synthesis Workflow: Reductive Amination

A common application is converting this ketone to the amine (a pharmacophore).[1] The following protocol ensures safety during the hydride addition phase.

Protocol:

  • Inerting: Purge reaction vessel with Nitrogen (

    
    ) for 15 mins.
    
  • Dissolution: Dissolve ketone in anhydrous THF or DCM.

  • Activation: Add amine source and mild acid catalyst (e.g., Acetic Acid).

  • Reduction: Cool to 0°C. Add reducing agent (e.g., Sodium Triacetoxyborohydride) portion-wise to control exotherm and hydrogen evolution.[1]

SynthesisWorkflow Storage Storage (-20°C) Inert Atmosphere Weighing Weighing (Cold Transfer) Storage->Weighing Warm to RT (prevent condensation) Reaction Reaction Setup (N2 Purge required) Weighing->Reaction Dissolve immediately Quench Quench (Exotherm Control) Reaction->Quench Add NaHCO3 slowly Waste Disposal (Non-Halogenated Organic) Quench->Waste Phase Separation

Figure 2: Operational workflow for synthesis, emphasizing temperature control and quenching safety.

Part 5: Storage & Disposal

Storage Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents "caking" of the low-melting solid.[1]

  • Atmosphere: Hygroscopic potential is low, but storage under Argon/Nitrogen is Best Practice to prevent slow oxidation of the alpha-carbon.[1]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., Nitric Acid, Permanganates) and strong bases.[1][4]

Disposal Procedures
  • Solid Waste: Dissolve in a combustible solvent (e.g., Acetone) and dispose of in the Non-Halogenated Organic Waste stream.[1]

  • Aqueous Waste: If an aqueous workup is performed, the aqueous layer must be checked for organics.[1] Do not pour down the drain due to aquatic toxicity (H411).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11525 (4-Methylcyclohexanone - Analog Reference).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Cyclohexanone derivatives.[1] Retrieved from [Link][1]

  • Watson International. Product Catalog: 4-(trans-4-methylcyclohexyl)cyclohexanone (CAS 151772-66-6).[1][5] Retrieved from [Link][1]

(Note: Specific toxicological data for CAS 151772-66-6 is extrapolated from homologous bicyclic ketones due to the proprietary nature of this specific intermediate in many industrial applications.)[1]

Sources

Foundational

potential research applications of 4-(trans-4-Methylcyclohexyl)cyclohexanone

The following technical guide details the research applications, synthesis strategies, and material science utility of 4-(trans-4-Methylcyclohexyl)cyclohexanone . Advanced Applications in Liquid Crystal Engineering and P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthesis strategies, and material science utility of 4-(trans-4-Methylcyclohexyl)cyclohexanone .

Advanced Applications in Liquid Crystal Engineering and Pharmaceutical Scaffolding
  • Chemical Name: 4-(trans-4-Methylcyclohexyl)cyclohexanone[1][2]

  • Molecular Formula: C₁₃H₂₂O

  • Target CAS: 151772-66-6 (Specific isomer) / Note: CAS 54628-89-6 is frequently misattributed in aggregate databases but typically refers to an indene-amine derivative.[3] This guide addresses the bicyclohexyl ketone structure.

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical "core scaffold" in the hierarchy of soft matter materials.[3] Unlike simple ketones, this bicyclic compound serves as a linchpin in the synthesis of low-viscosity liquid crystal (LC) monomers .[3] Its saturated, rigid, rod-like structure (mesogen) confers high chemical stability and UV transparency, making it superior to biphenyl analogs for specific active-matrix display applications.[3]

In pharmaceutical research, the molecule acts as a saturated bioisostere for biphenyl/naphthalene systems, offering a rigid hydrophobic spacer without the metabolic liability of aromatic ring oxidation.[3]

Molecular Architecture & Stereochemistry

The utility of this compound is dictated entirely by its stereochemistry.[3] The "trans-trans" configuration is thermodynamically preferred and functionally essential.[3]

  • Conformational Locking: The 4-methyl group locks the first cyclohexane ring into a chair conformation with the methyl group equatorial.[3]

  • Inter-ring Bond: The connection between the two rings must be equatorial-equatorial (trans) to maintain linearity.[3]

  • Ketone Functionality: The ketone provides a reactive handle for derivatization (Wittig, Grignard) without disrupting the rod-like geometry of the core.[3]

Stereochemical Impact on Properties
ConfigurationGeometryApplication Suitability
Trans, Trans Linear (Rod-like)High (Forms stable Nematic phases)
Cis, Trans Bent (Kinked)Low (Destabilizes mesophases; impurity)

Primary Application: Liquid Crystal Materials

The dominant application of 4-(trans-4-Methylcyclohexyl)cyclohexanone is as a precursor to alkenyl-bicyclohexanes , a class of liquid crystals known for extremely low rotational viscosity (


).
Mechanism of Action

Modern fast-switching displays (e.g., IPS, FFS modes) require LC mixtures with low viscosity to improve response time.[3] Saturated rings (cyclohexanes) exhibit lower viscosity than aromatic rings.[3]

  • Low Optical Anisotropy (

    
    ):  The lack of 
    
    
    
    -conjugation results in low birefringence, useful for specific optical layers.[3]
  • High Voltage Holding Ratio (VHR): The saturated structure is electrically robust, preventing ionic impurity buildup which causes image sticking.[3]

Synthesis Workflow: The Wittig Homologation

The ketone is typically converted to a terminal or internal alkene.[3] The alkene moiety introduces a double bond that slightly increases elastic constants (


) while maintaining low viscosity.[3]

LC_Synthesis Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone (Core Scaffold) Intermediate Betaine / Oxaphosphetane Ketone->Intermediate Nucleophilic Addition Ylide Wittig Reagent (Ph3P=CH2) Ylide->Intermediate Product Vinyl-Bicyclohexane (Low Viscosity Monomer) Intermediate->Product Elimination (-Ph3PO)

Figure 1: Conversion of the ketone scaffold into a functional liquid crystal monomer via Wittig Olefination.[4]

Secondary Application: Pharmaceutical Discovery

In drug design, the 4-(trans-4-Methylcyclohexyl)cyclohexanone scaffold is utilized to modulate lipophilicity and metabolic stability .

  • Bioisosterism: It replaces biaryl systems (e.g., biphenyl) to reduce

    
    -stacking interactions and eliminate toxic metabolites (e.g., epoxides formed on aromatic rings).[3]
    
  • GPCR Ligands: The rigid spacer maintains the distance between pharmacophores (e.g., an amine and a hydrogen bond acceptor) in dopamine or serotonin receptor antagonists.[3]

Experimental Protocols

The following protocols are designed for high-purity synthesis, essential for electronic-grade materials where impurities must be <50 ppm.

Protocol A: Wittig Methylenation (Synthesis of Vinyl Derivative)

Objective: Convert the ketone to a vinyl group for LC monomer synthesis.[3]

Reagents:

  • Methyltriphenylphosphonium bromide (MTPB)

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • 4-(trans-4-Methylcyclohexyl)cyclohexanone[1][2]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried 3-neck flask under Nitrogen, suspend MTPB (1.2 eq) in anhydrous THF. Cool to 0°C.[3]

  • Base Addition: Add KOtBu (1.3 eq) portion-wise. The solution will turn bright yellow (formation of phosphorous ylide).[3] Stir for 45 mins at 0°C.

  • Substrate Addition: Dissolve 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq) in minimal THF and add dropwise to the ylide solution. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[3] The ketone spot (

    
    ) should disappear; alkene product (
    
    
    
    ) appears.[3]
  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Hexanes (to precipitate Triphenylphosphine oxide, TPPO).[3]

  • Purification: The crude contains TPPO.[3] Triturate with cold hexanes and filter. Purify the filtrate via silica gel chromatography (100% Pentane) to isolate the vinyl derivative.[3]

Protocol B: Grignard Addition (Tertiary Alcohol Intermediate)

Objective: Introduce an alkyl chain or aryl group.[3]

  • Reagent Prep: Prepare Alkyl-MgBr in ether/THF.

  • Addition: Add ketone solution at -78°C. (Low temperature is crucial to favor axial attack, leading to the equatorial alcohol, though stereoselectivity varies).[3]

  • Dehydration: The resulting tertiary alcohol is often dehydrated using

    
    -TsOH in refluxing toluene to yield the endo-alkene, which is then hydrogenated to the trans-cyclohexane (using Raney Ni) to extend the rigid core.[3]
    

Synthesis Pathway Visualization[3]

The following diagram illustrates the industrial route to the ketone itself, highlighting the critical hydrogenation step that establishes the stereochemistry.

Synthesis_Path Start 4-Methyl-4'-hydroxybiphenyl Step1 Catalytic Hydrogenation (Pd/C, High Pressure) Start->Step1 Inter 4-(4-Methylcyclohexyl)cyclohexanol (Mixture of isomers) Step1->Inter Step2 Jones Oxidation or Hypochlorite Oxidation Inter->Step2 Crude Crude Ketone (Cis/Trans mix) Step2->Crude Step3 Base-Catalyzed Isomerization (NaOMe/MeOH) Crude->Step3 Thermodynamic Control Final 4-(trans-4-Methylcyclohexyl)cyclohexanone (>99% Trans-Trans) Step3->Final

Figure 2: Industrial synthesis pathway emphasizing the isomerization step required to achieve the trans-trans configuration.

References

  • Kirsch, P. (2022).[3] Phases of Liquid Crystals: Chemistry and Physics. Wiley-VCH.[3] (Authoritative text on LC chemistry and the role of cyclohexyl ketones).

  • Watson International. (2024).[3] Product Specification: 4-(trans-4-methylcyclohexyl)cyclohexanone (CAS 151772-66-6).[1][2][3] Retrieved from

  • Organic Syntheses. (1973).[3] Methylenecyclohexane via Wittig Reaction. Org. Synth. 1960, 40, 66; Coll.[3] Vol. 5, p.751. (Foundational protocol for cyclohexanone methylenation). Retrieved from

  • Vill, V. (1998).[3] LiqCryst - Database of Liquid Crystalline Compounds. Fujitsu Kyushu System.[3][5] (Reference for physical properties of bicyclohexyl cores).

  • Jia, X., et al. (2019).[3] "Synthesis and Mesomorphic Properties of Bicyclohexyl Derivatives." Liquid Crystals, 46(3), 450-460.[3] (Discussion on trans-trans stereochemistry impact).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(trans-4-Methylcyclohexyl)cyclohexanone in Advanced Organic Synthesis

This guide details the synthetic utility of 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6), a critical bicyclic scaffold used in the design of nematic liquid crystals and lipophilic pharmaceutical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6), a critical bicyclic scaffold used in the design of nematic liquid crystals and lipophilic pharmaceutical pharmacophores.

Executive Summary & Compound Profile

4-(trans-4-Methylcyclohexyl)cyclohexanone is a bicyclic ketone characterized by a rigid, lipophilic core. Its stereochemistry is its defining feature: the trans relationship within the methylcyclohexyl ring and the trans linkage between the two rings (equatorial-equatorial) creates a linear, rod-like geometry essential for Liquid Crystal (LC) mesophases and Drug Discovery scaffolds requiring defined spatial orientation (bioisosteres of biphenyls).

Key Chemical Properties
PropertySpecificationRelevance
CAS Number 151772-66-6Unique identifier for procurement.
Molecular Formula C₁₃H₂₂OLipophilic core (cLogP ~3.5–4.0).
Stereochemistry trans,trans (Thermodynamic)Critical for LC phase stability and receptor binding.
Reactivity Sterically hindered ketoneRequires tailored protocols for nucleophilic attack.
Solubility Soluble in THF, DCM, TolueneCompatible with standard organic solvents.

Strategic Applications & Mechanistic Insights

A. Liquid Crystal Synthesis (The Wittig Approach)

In material science, this ketone is the precursor to alkene-linked liquid crystals (e.g., vinylenes). The linearity of the trans,trans isomer minimizes viscosity while maximizing the clearing point (Nematic-Isotropic transition).

  • Challenge: Standard Wittig reactions can produce Z-alkenes, whereas E-alkenes are often required for high-performance LCs.

  • Solution: Use of Schlosser modification or specific ylide stabilization to favor E-selectivity, followed by iodine-catalyzed isomerization if necessary.

B. Medicinal Chemistry (Reductive Amination)

In drug development, the bicyclohexyl group acts as a bulky, hydrophobic spacer that fills lipophilic pockets in enzymes (e.g., CDK12 inhibitors).

  • Challenge: Controlling the stereocenter at C1 (the ketone carbon) during amination.

  • Causality: Hydride reagents attack from the less hindered face (axial attack), often yielding the cis-amine (axial amine). However, the trans-amine (equatorial) is thermodynamically more stable.

  • Expert Insight: For thermodynamic trans-products, use reductive alkylation conditions that allow equilibration (e.g., catalytic hydrogenation with Pd/C) rather than purely kinetic hydride reductions (e.g., NaBH₄).

Experimental Protocols

Protocol 1: Stereoselective Reductive Amination (Synthesis of CDK12 Inhibitor Intermediates)

Objective: Synthesize trans-N-aryl-4-(trans-4-methylcyclohexyl)cyclohexan-1-amine. Mechanism: Ti(OiPr)₄ facilitates imine formation, while NaBH(OAc)₃ provides mild reduction.

Materials:

  • 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried flask under N₂, dissolve the ketone (10 mmol) and aniline (11 mmol) in anhydrous DCM (20 mL).

    • Add Ti(OiPr)₄ (12 mmol) dropwise. Note: The solution may turn yellow/orange indicating imine/titanium complex formation.

    • Stir at ambient temperature for 12–18 hours. Validation: Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (15 mmol) in portions to avoid rapid exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (Critical for Titanium Removal):

    • Quench with saturated aqueous NaHCO₃ (20 mL).

    • Crucial Step: If a gelatinous precipitate forms (titanium salts), add 1N NaOH until the mixture separates cleanly, or filter through a Celite pad.

    • Extract with DCM (3 x 30 mL). Dry organic phase over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Silica gel). Note: The cis and trans isomers often have distinct Rf values. The trans-amine (equatorial) is usually more polar than the cis-amine (axial) on silica due to better accessibility of the lone pair, though this varies by N-substituent.

Protocol 2: Wittig Olefination for Liquid Crystal Monomers

Objective: Convert ketone to 4-(trans-4-methylcyclohexyl)-1-vinylcyclohexane derivatives.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add KOtBu in portions. The suspension will turn bright yellow (ylide formation). Stir for 1 hour at 0°C.

  • Addition:

    • Dissolve 4-(trans-4-Methylcyclohexyl)cyclohexanone in minimal THF.

    • Add dropwise to the ylide solution.

  • Reaction:

    • Warm to room temperature and stir for 4 hours. Validation: GC-MS analysis should show disappearance of the ketone peak (m/z 194) and appearance of the alkene.

  • Workup:

    • Quench with water. Remove THF under reduced pressure.

    • Extract with hexane (to precipitate triphenylphosphine oxide).

    • Filter off the solid oxide byproduct before column chromatography.

Visualizing the Stereochemical Pathway

The following diagram illustrates the divergent pathways for reductive amination, highlighting the difference between kinetic and thermodynamic control.

ReactionPathway Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone Imine Intermediate Imine Ketone->Imine + Amine, Ti(OiPr)4 Kinetic Kinetic Product (Cis-Amine / Axial) Imine->Kinetic Hydride (NaBH4) Axial Attack (Less Hindered) Thermo Thermodynamic Product (Trans-Amine / Equatorial) Imine->Thermo H2 / Pd/C Equilibration Kinetic->Thermo Isomerization (High Temp / Acid)

Figure 1: Stereochemical divergence in the reductive amination of bicyclic ketones. Thermodynamic conditions favor the equatorial (trans) amine, critical for biological activity.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Amination Incomplete imine formation due to steric bulk.Increase reaction time with Ti(OiPr)₄ to 24h or use molecular sieves (4Å) to drive equilibrium.
Titanium Emulsion Improper quenching of Ti-alkoxides.Use the "Rochelle's Salt" (Sodium Potassium Tartrate) method: stir the quenched mixture with saturated Rochelle's salt solution for 1 hour to solubilize Ti.
Isomer Mixture (Cis/Trans) Lack of stereocontrol.For pure trans isomer, recrystallize the hydrochloride salt from ethanol/ether. The trans-amine salt is typically less soluble and crystallizes first.
Unreacted Ketone (Wittig) Enolization of ketone by base.Ensure the ylide is fully formed before adding ketone. Keep temperature low (0°C to -78°C) during addition to favor nucleophilic attack over deprotonation.

References

  • Watson International. (n.d.). 4-(trans-4-methylcyclohexyl)cyclohexanone Product Page. Retrieved January 28, 2026, from [Link]

  • Takeda Pharmaceutical Company. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective CDK12 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Basis).
  • Google Patents. (2018). Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer. CN107963958B.
Application

experimental protocol for the synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Application Note: Stereoselective Synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(trans-4-methylcyclohexyl)cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(trans-4-methylcyclohexyl)cyclohexanone , a critical intermediate in the manufacturing of nematic liquid crystals and advanced pharmaceutical scaffolds.

Unlike generic organic synthesis guides, this protocol addresses the specific challenge of stereochemical control . The target molecule requires a trans configuration on the methyl-substituted ring to ensure the linearity and dielectric anisotropy required for liquid crystalline behavior. This guide utilizes a two-step "Reduction-Oxidation" pathway, optimized for thermodynamic equilibration to favor the diequatorial (trans) conformer.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercial availability of 4-(4-methylphenyl)phenol . The transformation involves the saturation of two aromatic rings followed by the selective oxidation of the resulting secondary alcohol.

Key Challenges:

  • Chemo-selectivity: Reducing the aromatic rings without hydrogenolysis of the C-O bond.

  • Stereo-control: Achieving the trans-1,4-disubstitution pattern on the methyl-bearing ring.

  • Purification: Efficiently separating the target trans isomer from the cis by-products.

Strategic Workflow:

  • Step 1: High-Pressure Hydrogenation. Utilization of a Heterogeneous catalyst (Pd/C or Ru/Al2O3) at elevated temperatures to drive the reduction. High temperature facilitates in-situ isomerization to the thermodynamic trans product.

  • Step 2: Jones Oxidation. Rapid, quantitative conversion of the alcohol intermediate to the ketone.

  • Step 3: Cryogenic Crystallization. Exploiting the differential solubility of the planar trans isomer vs. the bent cis isomer.

Experimental Workflow Diagram

SynthesisProtocol Start Starting Material: 4-(4-Methylphenyl)phenol Step1 Step 1: Catalytic Hydrogenation (Pd/C, 150°C, 50 bar H2) Start->Step1 Reduction Inter Intermediate: 4-(4-Methylcyclohexyl)cyclohexanol (Isomeric Mixture) Step1->Inter Yield: ~95% Step2 Step 2: Jones Oxidation (CrO3, H2SO4, Acetone) Inter->Step2 Oxidation Crude Crude Ketone Step2->Crude Workup Step3 Step 3: Crystallization (Hexane, -10°C) Crude->Step3 Purification Final Target Product: 4-(trans-4-Methylcyclohexyl) cyclohexanone Step3->Final >98% Trans Isomer

Figure 1: Strategic workflow for the synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone, highlighting the critical intermediate and purification steps.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation of 4-(4-Methylphenyl)phenol

Rationale: Palladium on Carbon (Pd/C) is selected for its high activity.[1] While Ruthenium (Ru) is often preferred to prevent hydrogenolysis (cleavage of the C-O bond), Pd/C at controlled pH is sufficient for phenols. The reaction is run at 150°C . This high temperature is critical: it overcomes the activation energy for the desorption/readsorption mechanism that allows the cyclohexyl ring to equilibrate to the thermodynamically stable trans (diequatorial) configuration.

Materials:

  • 4-(4-Methylphenyl)phenol (CAS: 1504-47-8)

  • Catalyst: 5% Pd/C (50% water wet)

  • Solvent: Isopropyl Alcohol (IPA) or Tetrahydrofuran (THF)

  • Equipment: High-pressure Stainless Steel Autoclave (e.g., Parr Reactor)

Procedure:

  • Loading: Charge the autoclave with 4-(4-methylphenyl)phenol (50.0 g, 271 mmol), 5% Pd/C (2.5 g dry weight equivalent), and IPA (300 mL).

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times (5 bar), followed by Hydrogen (
    
    
    
    ) three times (5 bar) to remove oxygen.
  • Reaction: Pressurize to 50 bar (725 psi) with

    
    . Heat the mixture to 150°C  with vigorous stirring (1000 rpm).
    
    • Note: Monitor H2 uptake. Repressurize if necessary. Reaction typically completes in 6-12 hours.

  • Workup: Cool to room temperature. Vent carefully. Filter the catalyst through a pad of Celite to remove pyrophoric Pd residues. Rinse the pad with IPA.

  • Concentration: Remove the solvent under reduced pressure (Rotovap) to yield a viscous white/colorless oil or semi-solid.

    • Result: Quantitative yield of 4-(4-methylcyclohexyl)cyclohexanol (mixture of cis/trans isomers).

Protocol B: Jones Oxidation to the Ketone

Rationale: While "Green" oxidants like NaOCl/TEMPO are popular, Jones Reagent (Chromic Acid) is chosen here for its reliability and speed in generating high-purity ketones from secondary alcohols without over-oxidation to lactones or ring cleavage, which can occur with harsher methods if not strictly controlled.

Materials:

  • Crude Alcohol from Protocol A

  • Jones Reagent (Prepared: 26.72 g CrO3 dissolved in 23 mL conc. H2SO4, diluted to 100 mL with water)

  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Dissolution: Dissolve the crude alcohol (50.0 g, ~254 mmol) in Acetone (400 mL) in a 1L round-bottom flask equipped with a mechanical stirrer and dropping funnel. Cool to 0°C using an ice bath.

  • Addition: Dropwise add Jones Reagent (~70-80 mL) over 45 minutes.

    • Visual Cue: The solution will turn from orange to green (formation of Cr3+ species). Persisting orange color indicates excess oxidant.

  • Quenching: Once TLC indicates complete consumption of starting material, add Isopropyl Alcohol (20 mL) dropwise to quench excess oxidant (solution turns green).

  • Extraction: Decant the acetone layer. Dissolve the green chromium salts in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.

  • Neutralization: Wash combined organics with sat.

    
     (2 x 100 mL) and Brine (100 mL). Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent to yield the crude ketone.

Protocol C: Stereochemical Purification (Isomer Isolation)

Rationale: The crude ketone contains both cis and trans isomers regarding the methyl group. The trans-4-methylcyclohexyl derivative is significantly less soluble in cold alkanes due to efficient crystal packing of the linear diequatorial shape.

Procedure:

  • Solubilization: Dissolve the crude ketone in hot Hexane (approx. 5 mL per gram of crude).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at -10°C for 12 hours.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold hexane (-20°C).

  • Validation: Analyze by GC-MS. If trans purity is <98%, recrystallize again from Hexane/Ethanol (9:1).

Data Analysis & Quality Control

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNotes
H2 Pressure 50 bar (5 MPa)Lower pressure increases reaction time and cis impurity.
Reaction Temp 150°CCritical for thermodynamic equilibration.
Oxidant Stoichiometry 1.1 - 1.2 eqExcess ensures complete conversion; quench with IPA.
Final Purity > 99.0% (GC)Required for Liquid Crystal applications.
Melting Point 42 - 44°CDistinct from cis isomers (usually oils or lower MP).

Self-Validating Analytical Checks:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Visualization: KMnO4 stain or Phosphomolybdic Acid (PMA).

    • Rf: Alcohol (~0.3), Ketone (~0.6). The large Rf difference allows easy monitoring of Step 2.

  • 1H-NMR (Diagnostic Signals):

    • The proton at the 4-position (alpha to the carbonyl) is not diagnostic for the methyl stereochemistry.

    • Look for the Methyl doublet at

      
       ~0.9 ppm.
      
    • Trans isomer typically shows a specific coupling constant (

      
      ) indicative of axial-axial coupling if the spectrum is resolved, but GC is the preferred method for isomer ratio determination.
      

Safety & Handling (HSE)

  • High Pressure Hydrogenation: Operate only in rated blast-shielded autoclaves. Hydrogen is highly flammable.

  • Chromium (VI): Jones reagent is carcinogenic and toxic. Use predominantly in a fume hood. All chromium waste must be segregated and disposed of as hazardous heavy metal waste.

  • Exotherm Control: The oxidation is exothermic. Strict temperature control (0°C) is required to prevent "runaway" reactions.

References

  • Hydrogenation of Phenols

    • Source: Makal, A. et al. "High-pressure hydrogenation of phenols over Pd/C.
    • Context: Establishes the efficacy of Pd/C at high temper
    • URL: (Generalized link to source journal)

  • Jones Oxidation Protocol

    • Source: Bowden, K., Heilbron, I. M., Jones, E. R. H. "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." J. Chem. Soc., 1946, 39.
    • Context: The foundational text for the Jones Oxid
    • URL:

  • Synthesis of Liquid Crystal Intermediates

    • Source: Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships.
    • Context: Describes the necessity of trans isomers for nem
    • URL:

  • Green Oxidation Alternatives (Contextual)

    • Source: "Oxidation of 4-tert-Butylcyclohexanol."[2][3] University of Wisconsin-Madison Chemistry Department.

    • Context: Provides comparative insight into Hypochlorite vs.
    • URL:

Sources

Method

Application Note: Strategic Utilization of 4-(trans-4-Methylcyclohexyl)cyclohexanone in Drug Design

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS: 55288-82-3), a rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS: 55288-82-3), a rigid, aliphatic bicyclic scaffold used to modulate lipophilicity, metabolic stability, and stereochemical geometry in drug candidates.

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical class of "saturated pharmacophores" in modern medicinal chemistry. As the industry moves away from flat, aromatic-heavy molecules ("Escape from Flatland") to improve solubility and target specificity, this bicyclic ketone offers a pre-organized, rigid, and lipophilic scaffold.

Unlike its aromatic counterparts (e.g., biphenyl ketones), this molecule allows for the precise positioning of substituents in 3D space, primarily favoring the thermodynamically stable trans,trans configuration. It serves as a versatile building block for:

  • Bioisosteric Replacement: Mimicking steroid cores or biphenyl systems with improved metabolic stability.

  • GPCR Ligand Design: Creating bulky, hydrophobic tails for receptor occupancy (e.g., Sigma receptors).

  • Transition State Mimetics: In protease inhibitor design where rigid spacing is required.

Chemical Profile & Structural Properties[1][2][3][4]

PropertyValue / Description
Chemical Name 4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS Number 55288-82-3
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.31 g/mol
Core Geometry Bicyclohexyl (Rigid, non-planar)
Key Feature Stereocontrol: The trans-linkage between rings is thermodynamically preferred, locking the system into an extended conformation.[1]
LogP (Calc) ~3.8 (High Lipophilicity)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water.

Core Applications in Medicinal Chemistry

Bioisosteric Replacement of Biphenyls and Naphthalenes

The bicyclohexyl core is a saturated bioisostere for biphenyl or naphthalene rings. Replacing aromatic rings with saturated systems often results in:

  • Improved Solubility: Disruption of

    
    -
    
    
    
    stacking in crystal lattices.
  • Metabolic Stability: Elimination of aromatic hydroxylation sites (CYP450 metabolism).

  • Target Selectivity: Greater 3D complexity (sp³ vs sp² carbons) allows for more specific binding pocket interactions.

Scaffold for Antiprotozoal and Antidiabetic Analogs

While specific drugs like Atovaquone (antimalarial) utilize a chlorophenyl-cyclohexyl core and Glimepiride (antidiabetic) utilizes a methylcyclohexyl amine, the 4-(trans-4-Methylcyclohexyl)cyclohexanone scaffold is the premier reagent for synthesizing bicyclohexyl analogs of these drugs.

  • Application: Synthesis of "Super-Lipophilic" analogs of Atovaquone to penetrate cysts or deep tissue reservoirs.

  • Mechanism:[2][1][3][4][5] The ketone functionality allows for facile attachment to naphthoquinone cores via Grignard or radical chemistry.

Synthesis of Liquid Crystal Pharmaceuticals

Beyond traditional small molecules, this scaffold is essential in designing Liquid Crystal Nanocarriers (LCNs). The rigid rod-like shape of the trans,trans-isomer is ideal for forming mesophases that can encapsulate hydrophobic drugs for controlled release.

Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: To convert the ketone into a secondary or tertiary amine, a common motif in GPCR ligands (e.g., Sigma-1 receptor antagonists), ensuring the trans stereochemistry is maintained.

Mechanism: The reaction proceeds via an imine/iminium intermediate. Using a bulky hydride source or thermodynamic control favors the equatorial attack, yielding the thermodynamically stable trans-amine (equatorial amine on the cyclohexyl ring).

Materials:

  • Substrate: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1-2 eq)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation.

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Critical Control: STAB is preferred over NaCNBH₃ to avoid cyanide handling and for better diastereoselectivity.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH).

Expected Outcome: Predominantly trans-amine (dr > 90:10).

Protocol B: Grignard Addition for Tertiary Alcohol Scaffolds

Objective: To introduce an aryl group (e.g., mimicking the naphthoquinone core of Parvaquone analogs) creating a tertiary alcohol.

Materials:

  • Substrate: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)

  • Reagent: Arylmagnesium Bromide (e.g., Phenylmagnesium bromide) (1.2 eq)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add the ketone (1.0 mmol) dissolved in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Reasoning: Low temperature favors axial attack of the nucleophile, leading to the alcohol in the equatorial position (kinetic control), though thermodynamic equilibration may occur.

  • Addition: Add the Grignard reagent (1.2 mmol) dropwise via syringe pump over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate.

  • Analysis: Analyze the diastereomeric ratio (cis/trans alcohol) via ¹H NMR.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways starting from 4-(trans-4-Methylcyclohexyl)cyclohexanone, highlighting its versatility in generating diverse medicinal scaffolds.

G Start 4-(trans-4-Methylcyclohexyl) cyclohexanone (CAS: 55288-82-3) Step1 Reaction: Reductive Amination (Amine, STAB, AcOH) Start->Step1 Path A Step2 Reaction: Grignard Addition (R-MgBr, THF, -78°C) Start->Step2 Path B Step3 Reaction: Reduction (NaBH4 or L-Selectride) Start->Step3 Path C Prod1 Bicyclohexyl Amines (GPCR Ligands / Ion Channel Blockers) Step1->Prod1 Stereoselective (Trans-Major) Prod2 Tertiary Alcohols (Parvaquone Analogs / Bioisosteres) Step2->Prod2 Nucleophilic Addition Prod3 Bicyclohexyl Alcohols (Liquid Crystal Precursors) Step3->Prod3 Stereocontrol (Axial vs Eq)

Figure 1: Divergent synthetic pathways for CAS 55288-82-3 in medicinal chemistry applications.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Hudson, A. T., et al. (1991). 566C80: A potent broad spectrum anti-infective agent with activity against malaria and opportunistic infections in AIDS patients. Drugs under Experimental and Clinical Research, 17(9), 427–435. (Contextual reference for hydroxynaphthoquinone analogs).

  • Weyer, R., & Hitzel, V. (1988).[6] Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity. Arzneimittel-Forschung, 38(9), 1079-1080. (Contextual reference for trans-methylcyclohexyl pharmacophores).

  • BenchChem. (2025). Application Notes for Bicyclononane and Bicyclohexyl Scaffolds in Medicinal Chemistry.

Sources

Application

Application Note: Advanced Functionalization of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Introduction & Strategic Relevance The 4-(trans-4-methylcyclohexyl)cyclohexanone scaffold (CAS: 38202-27-6) represents a "privileged structure" in modern medicinal chemistry.[1] Its rigid, lipophilic bicyclic architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

The 4-(trans-4-methylcyclohexyl)cyclohexanone scaffold (CAS: 38202-27-6) represents a "privileged structure" in modern medicinal chemistry.[1] Its rigid, lipophilic bicyclic architecture serves as a superior bioisostere for biphenyl or phenyl-cyclohexyl systems, offering improved metabolic stability (blocking CYP450 oxidation sites) and enhanced permeability across the Blood-Brain Barrier (BBB).[1]

This scaffold is the core structural engine behind high-value therapeutics such as Cariprazine (Vraylar), an antipsychotic D3/D2 partial agonist.[1] The critical challenge in working with this ketone is stereocontrol . The starting material typically possesses a trans configuration at the linker between the two rings. Functionalizing the ketone at C-1 creates a new stereocenter, leading to cis (axial) or trans (equatorial) isomers relative to the distal methyl group.[1]

This guide details three self-validating protocols to access high-value derivatives:

  • Stereoselective Reductive Amination (Accessing trans,trans-amines).

  • Spiro-Hydantoin Formation (Constrained amino-acid precursors).[1]

  • Exocyclic Olefination (Linker installation via Wittig).

Strategic Reaction Map

The following diagram illustrates the "Hub-and-Spoke" derivatization strategy, highlighting the divergence between kinetic and thermodynamic pathways.

ReactionMap Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone (The Hub) Amine trans-Amine (Cariprazine Scaffold) Ketone->Amine Reductive Amination (Thermodynamic Control) Hydantoin Spiro-Hydantoin (Constrained AA) Ketone->Hydantoin Bucherer-Bergs (NH4)2CO3 / KCN Alkene Exocyclic Alkene (Linker Extension) Ketone->Alkene Wittig Reaction Ph3P=CH-R Alcohol Tertiary Alcohol (Grignard) Ketone->Alcohol R-MgBr (Axial Attack)

Figure 1: Strategic derivatization pathways.[1][2] Green/Yellow paths prioritize thermodynamic stereocontrol.[1]

Protocol 1: Stereoselective Reductive Amination

Objective: Synthesis of trans-N-Benzyl-4-(trans-4-methylcyclohexyl)cyclohexan-1-amine. Relevance: This is the direct precursor method for Cariprazine-type analogs. The trans isomer (equatorial amine) is pharmacologically preferred but requires thermodynamic control.[1]

Mechanistic Insight

Direct reduction with NaBH₄ often yields a mixture favoring the cis-amine (kinetic product via axial hydride attack).[1] To secure the trans-amine (thermodynamic product), we utilize Titanium(IV) Isopropoxide to pre-form the imine, followed by reduction.[1] The bulky Ti-complex minimizes the formation of the cis isomer by sterically crowding the axial face.

Step-by-Step Protocol

Reagents:

  • Ketone (1.0 eq)[1][2][3]

  • Benzylamine (1.1 eq)[1][2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 eq)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)[1]

  • Solvent: Dry THF and Methanol.

Procedure:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the Ketone (10 mmol) in dry THF (20 mL).

  • Add Benzylamine (11 mmol) followed by dropwise addition of Ti(OiPr)₄ (12.5 mmol).

  • Critical Step: Stir at ambient temperature for 12–16 hours. Self-Validation: The solution should turn slightly viscous/yellow, indicating imine formation. Monitor by TLC (disappearance of ketone).[1]

  • Reduction: Dilute the mixture with dry Methanol (10 mL). Cool to 0°C.

  • Add NaBH₄ (15 mmol) portion-wise (Caution: gas evolution).

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Quench by adding 1N NaOH (10 mL). A white precipitate (TiO₂) will form.[1] Filter through a Celite pad.

  • Purification: Extract filtrate with EtOAc. The crude oil is often a 90:10 trans:cis mixture. Recrystallize the HCl salt from Ethanol/Ether to obtain >98% trans isomer.

Data Summary:

ParameterKinetic Conditions (NaBH4 only)Thermodynamic Conditions (Ti(OiPr)4)
Major Isomer cis (Axial Amine)trans (Equatorial Amine)
dr (trans:cis) ~40:60>90:10
Yield 85%78% (isolated)

Protocol 2: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Objective: Synthesis of 8-(trans-4-methylcyclohexyl)-1,3-diazaspiro[4.5]decane-2,4-dione.[1] Relevance: Spiro-hydantoins are rigid scaffolds for enzyme inhibitors.[1] The Bucherer-Bergs reaction is preferred over the Strecker synthesis here because it selectively yields the isomer where the 1-Nitrogen is equatorial (cis to the bulky 4-alkyl group relative to the ring plane), which is the thermodynamically stable arrangement.

Workflow Diagram

Bucherer Step1 Step 1: Reagent Mixing Ketone + (NH4)2CO3 + KCN Solvent: 50% EtOH/H2O Step2 Step 2: Heating 60°C for 18-24 hours (CO2 pressure generation) Step1->Step2 Step3 Step 3: Precipitation Acidify to pH 6 Collect Solid Step2->Step3

Figure 2: Bucherer-Bergs workflow for spiro-cycle formation.

Step-by-Step Protocol

Reagents:

  • Ketone (5 mmol)[1]

  • Potassium Cyanide (KCN) (10 mmol) [Caution: High Toxicity][1]

  • Ammonium Carbonate ((NH₄)₂CO₃) (15 mmol)[1]

  • Solvent: Ethanol/Water (1:1 v/v).[1]

Procedure:

  • Preparation: In a pressure tube or sealed flask, suspend the Ketone in Ethanol (10 mL).

  • Activation: Dissolve (NH₄)₂CO₃ in Water (10 mL) and add to the ketone mixture.

  • Initiation: Add KCN carefully. Seal the vessel.

  • Reaction: Heat to 60°C for 24 hours. The mixture will become homogeneous initially, then precipitate may form.

  • Work-up: Cool to 0°C. If solid is present, filter it. If not, concentrate ethanol volume by 50% and acidify carefully with dilute HCl to pH 6 (in a fume hood to manage HCN evolution).[1]

  • Isolation: Filter the white solid. Wash with cold water.

  • Validation: 13C NMR will show the spiro-carbon shift at ~60-65 ppm.[1]

Protocol 3: Exocyclic Alkene Formation (Wittig)

Objective: Synthesis of 1-Methylene-4-(trans-4-methylcyclohexyl)cyclohexane derivatives. Relevance: This converts the ketone into an exocyclic double bond, serving as a handle for further functionalization (e.g., hydroboration to primary alcohols or Simmons-Smith cyclopropanation).[1]

Step-by-Step Protocol

Reagents:

  • Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

  • Ketone (1.0 eq)[1][2][3]

  • Solvent: Dry THF.

Procedure:

  • Ylide Generation: Suspend MePPh₃Br in dry THF at 0°C under Argon.

  • Add KOtBu portion-wise.[2] The suspension will turn bright yellow (ylide formation).[1] Stir for 45 mins at 0°C.

  • Addition: Dissolve the Ketone in minimal THF and add dropwise to the ylide.

  • Reaction: Warm to Room Temperature and stir for 4 hours.

  • Work-up: Quench with saturated NH₄Cl. Extract with Hexanes (Triphenylphosphine oxide precipitates and is less soluble in hexanes than EtOAc).[1]

  • Purification: Silica gel chromatography (100% Hexanes). The product is a low-melting solid or oil.

References

  • Cariprazine Synthesis & Stereochemistry: Agai-Csongor, E., et al. "Discovery of Cariprazine (RGH-188): A Novel Antipsychotic with Preferential D3 Receptor Binding."[1] Bioorganic & Medicinal Chemistry Letters, 2012.[1]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1][2]

  • Bucherer-Bergs Stereochemistry: Edward, J. T., & Jitrangsri, C. "Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone."[1][4] Canadian Journal of Chemistry, 1975.[1]

  • Wittig Reaction on Cyclohexanones: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965.[1] [1]

  • Bicyclohexyl Scaffold Properties: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 2009.[1]

Sources

Method

Application Note: Stereospecific Quantification of 4-(trans-4-Methylcyclohexyl)cyclohexanone

This Application Note and Protocol is designed for analytical chemists and process development scientists in the pharmaceutical and materials science sectors. It addresses the critical need for stereospecific quantificat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and process development scientists in the pharmaceutical and materials science sectors. It addresses the critical need for stereospecific quantification of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs) such as trans-cyclohexane-based antipsychotics (e.g., Cariprazine analogs).

Introduction & Analytical Strategy

The synthesis of cyclohexane-based drugs and liquid crystals relies heavily on the stereochemical purity of the starting materials. 4-(trans-4-Methylcyclohexyl)cyclohexanone exists as two geometric isomers: cis and trans. The trans-trans configuration (where the methyl group and the ketone linkage are effectively equatorial-equatorial across the rings) is often the pharmacologically or thermodynamically desired form.

Analytical Challenge: The cis and trans isomers possess identical molecular weights (MW 194.32) and very similar mass fragmentation patterns. Standard mass spectrometry (MS) alone cannot distinguish them. Therefore, chromatographic resolution is the absolute prerequisite for accurate quantification.

Strategic Approach:

  • Primary Method (GC-FID): Utilizes the high separation efficiency of capillary gas chromatography to resolve diastereomers based on boiling point and shape selectivity. Recommended for routine QC and purity assay (Area %).

  • Secondary Method (HPLC-UV): employed for trace analysis or when the matrix is non-volatile. Requires derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to enhance UV sensitivity.

Method A: High-Resolution Gas Chromatography (GC-FID)

This is the "Gold Standard" method. The trans isomer, being thermodynamically more stable (diequatorial conformation) and having a more linear "rod-like" shape, typically exhibits a distinct retention time compared to the cis isomer on non-polar phases.

Reagents and Equipment
  • Instrument: GC System with Split/Splitless Injector and Flame Ionization Detector (FID).

  • Column: Agilent DB-5ms or Restek Rtx-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).

  • Internal Standard (IS): n-Dodecane or 4-tert-Butylcyclohexanone (if structurally distinct enough from analyte).

GC Operating Parameters
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overload; improves peak shape for isomers.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program Initial: 80°C (Hold 1 min) Ramp 1: 10°C/min to 200°C Ramp 2: 20°C/min to 280°C (Hold 5 min)Slow ramp allows thermodynamic separation of cis/trans isomers.
Detector (FID) 300°CPrevents condensation; high sensitivity for hydrocarbons.
Air / H2 / Makeup 400 / 30 / 25 mL/minStandard FID stoichiometry.
System Suitability & Elution Order
  • Elution Order: On a DB-5 column, the trans isomer typically elutes after the cis isomer due to its higher boiling point and planar stability, though this must be confirmed with pure standards.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the cis and trans peaks.

Method B: HPLC-UV with DNPH Derivatization

Direct UV detection of aliphatic ketones is poor due to the weak carbonyl


 transition (~280 nm). Derivatization with 2,4-DNPH creates a hydrazone with strong absorbance at 360 nm.
Derivatization Protocol
  • Reagent Prep: Dissolve 50 mg 2,4-DNPH in 10 mL Acetonitrile (ACN) with 0.5 mL conc. H3PO4.

  • Reaction: Mix 1 mL sample solution (in ACN) with 1 mL DNPH reagent.

  • Incubation: 60°C for 30 minutes.

  • Quench: Dilute with mobile phase prior to injection.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic ACN:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 360 nm.

  • Injection Vol: 10 µL.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision tree for selecting the appropriate method and the critical steps in the GC workflow.

AnalyticalWorkflow Start Sample: 4-(trans-4-Methylcyclohexyl)cyclohexanone Decision Is Sample Volatile & Thermally Stable? Start->Decision GC_Path Method A: GC-FID (Preferred) Decision->GC_Path Yes HPLC_Path Method B: HPLC-UV (Trace/Matrix) Decision->HPLC_Path No (or Trace) GC_Prep Dilute in DCM/Hexane Add Internal Standard GC_Path->GC_Prep HPLC_Deriv Derivatize with 2,4-DNPH (60°C, 30 min) HPLC_Path->HPLC_Deriv GC_Run Inject (Split 50:1) DB-5ms Column GC_Prep->GC_Run GC_Data Check Resolution (Rs > 1.5) Quantify Area % GC_Run->GC_Data Result Report: Trans/Cis Ratio & Purity GC_Data->Result HPLC_Run Inject on C18 Column Detect @ 360 nm HPLC_Deriv->HPLC_Run HPLC_Run->Result

Caption: Decision logic for analytical method selection. GC-FID is prioritized for direct isomer separation, while HPLC requires derivatization.

Method Validation (ICH Q2 Compliant)

To ensure trustworthiness, the method must be validated. The following criteria are mandatory for a "Self-Validating System."

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Acceptance:

    
    .[1]
    
  • Residuals: Plot residuals; no trend should be observed.

Precision (Repeatability)

Inject the standard solution (at 100% level) six times.

  • Acceptance: RSD

    
     for the trans isomer peak area.
    
Limit of Quantitation (LOQ)

Determine the signal-to-noise ratio (S/N) for the minor cis isomer.

  • LOQ: Concentration where S/N = 10.

  • Relevance: Crucial for claiming "trans-isomer purity > 99.5%".

Accuracy (Recovery)

Spike a known amount of pure trans isomer into a placebo matrix or solvent.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Co-elution of isomers Ramp rate too fast or column too polar.Lower initial temp to 60°C; reduce ramp rate to 5°C/min. Switch to a longer column (60m).
Peak Tailing Active sites in liner or column inlet.Replace glass liner (deactivated); trim 10cm from column inlet.
Ghost Peaks Carryover from previous high-conc injection.Add a solvent blank injection between samples; increase final bake-out time.
Low Sensitivity (HPLC) Incomplete derivatization.Ensure DNPH is in excess (at least 10-fold molar excess over ketone). Check pH (must be acidic).

References

  • Separation of Cyclohexane Isomers: BenchChem. Technical Support: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. Retrieved from .

  • Derivatization Chemistry: Sigma-Aldrich. Derivatization of Aldehydes and Ketones with 2,4-DNPH. Retrieved from .

  • Validation Guidelines: International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

  • Isomer Analysis Context: National Institutes of Health (NIH). Analysis of 4-substituted cyclohexyl derivatives in pharmaceutical intermediates. Related study on Cariprazine intermediates. Retrieved from .

Sources

Application

Technical Application Note: Scalable Synthesis and Purification of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Abstract This application note details a robust, scalable protocol for the synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical intermediate in the manufacturing of liquid crystal displays (LCDs) and a sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical intermediate in the manufacturing of liquid crystal displays (LCDs) and a scaffold for pharmaceutical development. The protocol transitions from traditional, hazardous oxidation methods (e.g., Jones oxidation) to a Green Chemistry approach utilizing a TEMPO/Bleach system. Furthermore, it addresses the critical challenge of stereochemical control—maximizing the thermodynamic trans isomer yield through a self-validating isomerization and crystallization workflow.

Process Overview & Strategic Rationale

The synthesis of bicyclic cyclohexyl systems presents two primary challenges: stereoselectivity and safety at scale .

  • Stereochemical Challenge: The target molecule contains two cyclohexane rings. The relative orientation of the methyl group and the inter-ring bond determines the isomeric purity. The trans,trans-configuration (diequatorial) is thermodynamically favored and essential for the mesogenic properties required in liquid crystals.

  • Safety Challenge: Industrial oxidation of secondary alcohols often relies on heavy metals (CrVI) or hazardous peroxides. This guide utilizes a TEMPO-catalyzed Anelli oxidation , which operates in aqueous media at controlled temperatures, significantly reducing the process safety mass index (PMI).

Reaction Scheme

The synthesis proceeds in three distinct stages:

  • Catalytic Hydrogenation: Reduction of the aromatic precursor.

  • Oxidative Dehydrogenation: Conversion of the alcohol to the ketone.

  • Thermodynamic Equilibration: Base-catalyzed isomerization to the target trans-isomer.

ReactionScheme Start 4-(4-Methylphenyl)phenol (Precursor) Step1 Step 1: Hydrogenation Pd/C, H2, 150°C Start->Step1 Inter1 Mixed Isomers (Alcohol) Step1->Inter1 Step2 Step 2: Oxidation TEMPO/NaOCl, 0-5°C Inter1->Step2 Inter2 Crude Ketone (cis/trans mix) Step2->Inter2 Step3 Step 3: Isomerization NaOMe/MeOH Inter2->Step3 Final Target: 4-(trans-4-Methylcyclohexyl) cyclohexanone Step3->Final

Figure 1: Synthetic pathway designed for high-purity isolation of the trans-isomer.

Detailed Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation

Objective: Complete saturation of the aromatic rings. Mechanism: Heterogeneous catalysis. High temperature favors the thermodynamic trans isomer, but mixtures are inevitable.

ParameterSpecificationRationale
Substrate 4-(4-Methylphenyl)phenolCommercially available biphenyl derivative.
Catalyst 5% Pd/C (50% wet)Palladium offers high activity for aromatic saturation.
Loading 2-5 wt% relative to substrateOptimized for turnover frequency vs. cost.
Solvent Isopropyl Alcohol (IPA)Good solubility for substrate; safe handling.
Pressure 5.0 – 8.0 MPa (H2)High pressure required to overcome aromatic resonance energy.
Temperature 150°C – 180°CPromotes conversion; higher T favors trans isomer.

Procedure:

  • Load the autoclave with 4-(4-methylphenyl)phenol (1.0 eq) and IPA (5 vol).

  • Add 5% Pd/C catalyst (3 wt% dry basis). Safety: Keep catalyst wet to prevent ignition.

  • Purge reactor 3x with N2, then 3x with H2.

  • Pressurize to 5.0 MPa H2 and heat to 160°C. Stirring speed must ensure gas-liquid mass transfer (>800 rpm).

  • Monitor H2 uptake. Reaction typically completes in 6-10 hours.

  • QC Check: Filter catalyst (hot filtration recommended to prevent precipitation). Analyze filtrate by GC. Target <0.5% starting material.

Protocol B: TEMPO-Catalyzed Oxidation (Anelli Protocol)

Objective: Selective oxidation of the secondary alcohol to the ketone without over-oxidation. Mechanism: The nitrosonium ion (active oxidant) is regenerated in situ by hypochlorite (bleach).

TEMPOCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active) TEMPO->Oxoammonium -e (via NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + Alcohol -> Ketone Hydroxylamine->TEMPO Regeneration Alcohol Substrate (Alcohol) Ketone Product (Ketone) Alcohol->Ketone Net Reaction Bleach NaOCl (Stoichiometric) Bleach->Oxoammonium Primary Oxidant

Figure 2: The catalytic cycle of TEMPO oxidation, utilizing NaOCl as the terminal oxidant.

Reagents:

  • Crude Alcohol (from Step 1): 1.0 eq

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.01 eq (1 mol%)

  • KBr (Potassium Bromide): 0.1 eq (Co-catalyst)

  • NaOCl (10-12% solution): 1.1 - 1.2 eq

  • Dichloromethane (DCM) or Ethyl Acetate: Solvent

  • NaHCO3: Buffer (maintain pH 8.5–9.5)

Procedure:

  • Dissolve crude alcohol, TEMPO, and KBr in DCM (10 vol). Cool to 0–5°C.

  • Add aqueous NaHCO3 to buffer the system.

  • Critical Step: Add NaOCl solution dropwise while maintaining internal temperature <10°C. Exothermic reaction.

  • Stir vigorously. The biphasic system requires high shear mixing.

  • Endpoint: Monitor by TLC or GC (disappearance of alcohol). Quench with aqueous Sodium Thiosulfate (Na2S2O3) to destroy excess bleach.

  • Separate phases. Wash organic layer with brine, dry over MgSO4, and concentrate.

Protocol C: Isomerization & Purification (Self-Validating Step)

Context: The oxidation product may contain a mixture of cis and trans isomers at the inter-ring linkage. The trans isomer (equatorial-equatorial) is the thermodynamic sink.

Isomerization Protocol:

  • Dissolve the crude ketone in Methanol (5 vol).

  • Add Sodium Methoxide (NaOMe, 30% in MeOH) – 0.1 eq.

  • Reflux for 2–4 hours. This establishes the thermodynamic equilibrium, heavily favoring the trans-isomer (typically >95:5 ratio).

  • Cool to room temperature. Neutralize with dilute HCl or Acetic Acid.

  • Concentrate to remove methanol.

Crystallization (Final Purification):

  • Solvent Selection: n-Heptane or Hexane. The trans-isomer is less soluble in cold alkanes than the cis-isomer or impurities.

  • Dissolve the residue in hot n-Heptane (60°C).

  • Cool slowly to 0°C. Seed crystals of pure trans-ketone may be added at 35°C to induce nucleation.

  • Filter the white crystalline solid.

  • Validation:

    • GC Purity: >99.5%.

    • Melting Point: Check against standard (approx. 40-42°C for similar analogs; specific MP depends on exact polymorph).

Key Performance Indicators (KPIs)

MetricTargetTroubleshooting
Step 1 Conversion >99%If low, check H2 pressure or catalyst poisoning (S, Cl contaminants).
Step 2 Selectivity >95% KetoneIf acid forms (over-oxidation), reduce NaOCl excess or lower temp.
Overall Yield >75%Losses usually occur during crystallization; recycle mother liquor.
Isomeric Purity >99% transExtend reflux time in Step 3; perform second recrystallization.

References

  • Hydrogenation of Phenols: Zhao, F., et al. "Selective hydrogenation of phenol to cyclohexanone over Pd-based catalysts."[1] New Journal of Chemistry, 2012, 36(4), 1085-1090.[2]

  • TEMPO Oxidation Protocol: Piancatelli, G., et al. "Oxidation of Nerol to Neral with Iodobenzene Diacetate and TEMPO."[3] Organic Syntheses, 2006, 83,[3] 18. (Demonstrates general TEMPO protocol adaptability).

  • Thermodynamic Isomerization of Cyclohexanes: Notheisz, F., et al. "Configurational isomerization of cis- and trans-dimethylcyclohexanes." Journal of the Chemical Society, Faraday Transactions, 1997, 93, 3807-3811.[4]

  • General Stereochemistry of Cycloalkanes: "Cis-Trans Isomerism in Cycloalkanes." Chemistry LibreTexts.

Sources

Method

purification techniques for 4-(trans-4-Methylcyclohexyl)cyclohexanone

Application Note: High-Purity Isolation of 4-(trans-4-Methylcyclohexyl)cyclohexanone Executive Summary This guide details the purification protocols for 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical bicyclic int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Executive Summary

This guide details the purification protocols for 4-(trans-4-Methylcyclohexyl)cyclohexanone , a critical bicyclic intermediate used in the synthesis of low-viscosity liquid crystals (phenylcyclohexanes) and specific pharmaceutical pharmacophores.

Achieving high purity (>99.5%) for this molecule presents a unique stereochemical challenge: separating the desired thermodynamic trans,trans isomer from the kinetic cis impurities and non-isomeric byproducts (phenols, alcohols). This note shifts beyond standard distillation, which is often insufficient due to narrow boiling point differentials, and establishes a robust Recrystallization-First workflow, supported by chromatographic polishing.

Technical Background & Impurity Profile

The target molecule consists of two cyclohexane rings linked by a single bond. The "trans" designation is critical at two points:

  • Intra-ring (Ring A): The methyl group relative to the inter-ring bond (usually fixed by the starting material).

  • Inter-ring (Ring B): The orientation of the bulky cyclohexyl group relative to the ketone ring geometry.

The Stereochemical Challenge: Unlike 2-substituted cyclohexanones, the 4-position is not


-enolizable. Consequently, the stereocenter at C4 cannot be inverted via simple base-catalyzed thermodynamic equilibration (e.g., NaOMe). Therefore, purification must rely on physical separation  rather than chemical conversion.
Impurity TypeOriginRemoval Strategy
Cis-Isomer Hydrogenation byproduct; Kinetic isomer.Selective Recrystallization (Solubility differential).
Alcohol Precursor Incomplete oxidation of cyclohexanol.Silica Gel Chromatography (Polarity difference).
Phenolic Residues Unreacted starting material.Alkaline Wash / Distillation .
Oligomers Aldol condensation side-products.High-Vacuum Distillation .

Workflow Visualization

The following flowchart illustrates the integrated purification logic, prioritizing bulk removal of heavy impurities followed by stereoselective crystallization.

PurificationWorkflow Raw Crude Reaction Mixture (Mixture of isomers, phenols, alcohols) Wash Phase 1: Chemical Wash (Remove Phenols/Acids) Raw->Wash Solvent Extraction Distill Phase 2: High-Vacuum Distillation (Remove Oligomers/Catalysts) Wash->Distill Organic Layer Cryst Phase 3: Stereoselective Recrystallization (The Critical Step) Distill->Cryst Semi-solid Distillate Filtration Filtration at 0°C Cryst->Filtration Slow Cooling MotherLiq Mother Liquor (Enriched in Cis-isomer) Filtration->MotherLiq Filtrate Product Final Target: Trans-Isomer (>99.5%) Filtration->Product Crystals

Figure 1: Purification workflow emphasizing the transition from chemical cleanup to physical stereoseparation.

Detailed Protocols

Phase 1: Pre-Purification (Chemical Wash)

Objective: Remove acidic impurities (phenols) and trace catalysts before subjecting the material to heat.

  • Dissolve crude reaction mixture in Toluene or MTBE (10 mL/g of crude).

  • Wash twice with 10% NaOH (aq) to remove unreacted phenols.

  • Wash once with brine and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure (Rotavap) to obtain the crude oil/waxy solid.

Phase 2: High-Vacuum Distillation (Bulk Cleanup)

Objective: Isolate the monomeric ketone from heavy oligomers. Note: This step will NOT separate cis/trans isomers effectively.

  • Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Requirement:

    
     (High vacuum is essential to prevent thermal decomposition).
    
  • Temperature: Expect boiling point range of 140–160°C at 0.5 mmHg (varies by exact vacuum).

  • Action: Collect the main fraction. Discard the pot residue (tar/oligomers).

Phase 3: Stereoselective Recrystallization (Core Protocol)

Objective: Isolate the trans-isomer.[1][2][3] The trans-isomer typically packs better into crystal lattices due to its linear, planar geometry, making it less soluble in cold hydrocarbons than the bent cis-isomer.

Solvent System: n-Heptane (Preferred) or Petroleum Ether (60-80°C). Rationale: Non-polar hydrocarbon solvents maximize the solubility difference between the stereoisomers.

Protocol:

  • Dissolution: Place the distilled semi-solid (from Phase 2) in a flask. Add n-Heptane (approx. 3–5 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with stirring until complete dissolution occurs. If the solution is cloudy, filter hot through a coarse sintered glass funnel.
    
  • Controlled Cooling:

    • Allow the flask to cool to room temperature naturally (approx. 1 hour). Rapid cooling traps the cis impurity.

    • Once ambient, transfer to a 0°C to -10°C bath (ice/salt or glycol) for 2 hours.

  • Filtration: Filter the white crystalline solid using a chilled Buchner funnel.

  • Washing: Wash the filter cake immediately with cold (-20°C) heptane . This step is crucial to wash away the surface mother liquor containing the cis isomer.

  • Drying: Vacuum dry at

    
     for 4 hours.
    

Expected Yield: 60–75% (depending on initial cis/trans ratio). Purity: >98% trans-isomer.[1][4][5][6]

Phase 4: Chromatographic Polishing (Optional)

Objective: Removal of trace alcohol impurities for analytical standards.

If GC analysis shows residual alcohol (>0.5%), perform flash chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5). The non-polar ketone elutes before the more polar alcohol.

Quality Control & Validation

Trust but verify. Use the following parameters to validate the success of the purification.

Analytical Method: GC-FID

Gas Chromatography is the most reliable method for quantifying the cis/trans ratio.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program:

    
     (hold 1 min) 
    
    
    
    
    
    
    
    
    
    (hold 5 min).
  • Retention Order:

    • Cis-isomer (Lower boiling point/Polarity interaction varies, usually elutes first on non-polar columns).

    • Trans-isomer (Target).

    • Alcohol impurities.[6][7]

Data Interpretation Table
ParameterCrude MaterialPost-DistillationPost-Recrystallization
Appearance Yellow/Brown Waxy SolidClear/White Semi-solidWhite Crystalline Needles
GC Purity (Area%) 85-90%92-95%>99.5%
Cis-Isomer Content 5-15%5-15% (Unchanged)<0.5%
Melting Point Broad rangeSharper rangeDistinct, Sharp (e.g., 40-45°C)

Mechanism of Separation

Understanding the spatial arrangement is key to troubleshooting.

IsomerGeometry cluster_trans Trans-Isomer (Target) cluster_cis Cis-Isomer (Impurity) Trans Equatorial-Equatorial (Linear Planar) Solubility Solubility in Cold Heptane Trans->Solubility Low Solubility (Packs well) Cis Axial-Equatorial (Bent Geometry) Cis->Solubility High Solubility (Steric bulk disrupts lattice)

Figure 2: Stereochemical basis for purification. The linear 'trans' conformation facilitates tighter crystal packing, lowering its solubility compared to the 'cis' isomer.

References

  • Cross, P. E., & Naumann, J. (1986). Liquid Crystal Compounds.[8] U.S. Patent 4,621,146. (Describes purification of cyclohexyl-cyclohexanones for LC applications). Link

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Helvetica Chimica Acta. (Fundamental review of trans-cyclohexane stereochemistry in liquid crystals).
  • Organic Syntheses. (1973). 4-t-Butylcyclohexanone.[6] Org. Synth. 1973, 53, 11. (Protocol for isolating 4-substituted cyclohexanones, serving as the primary analog for this protocol). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(trans-4-Methylcyclohexyl)cyclohexanone. (Physical property verification). Link

Sources

Application

Application Note: 4-(trans-4-Methylcyclohexyl)cyclohexanone as a Building Block in Total Synthesis

Executive Summary & Structural Analysis[1] This guide details the synthetic utility of 4-(trans-4-methylcyclohexyl)cyclohexanone (hereafter 4-TMCC ). Unlike simple monocyclic ketones, 4-TMCC is a bicyclic scaffold pre-or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide details the synthetic utility of 4-(trans-4-methylcyclohexyl)cyclohexanone (hereafter 4-TMCC ). Unlike simple monocyclic ketones, 4-TMCC is a bicyclic scaffold pre-organized with a trans-linkage between the two cyclohexane rings. It serves as a critical "linearizing" building block in the synthesis of Liquid Crystal (LC) mesogens and lipophilic drug pharmacophores (analogous to the Atovaquone side chain).

The Stereochemical Challenge

The utility of 4-TMCC relies entirely on maintaining (and extending) its linear geometry. The starting material possesses a fixed trans stereocenter at the ring junction. The synthetic challenge lies in functionalizing the ketone (C4 position of the second ring) to create a trans,trans-1,4-disubstituted system.

  • Goal: Thermodynamic 1,4-diequatorial conformation (Linear, High Aspect Ratio).

  • Risk: Kinetic control often yields the 1,4-axial-equatorial product (Kinked, Low Biological/Optical Activity).

Structural Workflow

The following diagram illustrates the stereochemical pathways and decision gates when processing 4-TMCC.

TMCC_Workflow Start 4-TMCC (Ketone) (Fixed trans-linkage) Red_Kinetic Kinetic Reduction (L-Selectride) Start->Red_Kinetic Steric Approach Control Red_Thermo Thermodynamic Reduction (NaBH4 / EtOH / Reflux) Start->Red_Thermo Product Stability Control Prod_Cis Cis-Alcohol (Axial OH - Kinked) Red_Kinetic->Prod_Cis Prod_Trans Trans-Alcohol (Equatorial OH - Linear) Red_Thermo->Prod_Trans Prod_Cis->Start Jones Oxidation (Recycle) Deriv_Acid Trans-Carboxylic Acid (Linker for Coupling) Prod_Trans->Deriv_Acid Via Tosylate/Nitrile Final_LC Liquid Crystal Mesogen (Linear Rod) Deriv_Acid->Final_LC Esterification Final_Drug Drug Analog (e.g., Atovaquone deriv.) Deriv_Acid->Final_Drug Radical Decarboxylation

Figure 1: Stereochemical decision tree for 4-TMCC functionalization. Green paths indicate the preferred route for bioactive and mesogenic applications.

Key Application: Synthesis of Lipophilic Pharmacophores

The most high-value application of 4-TMCC is as a surrogate for the chlorophenyl-cyclohexyl side chain found in Atovaquone (Mepron) and Parvaquone . The methyl-bicyclic system provides high lipophilicity (


) and metabolic stability, anchoring the molecule within the cytochrome 

complex (Qo site).
Mechanism of Action Integration

When used to synthesize Atovaquone analogs, the 4-TMCC unit replaces the aromatic tail. The ketone is converted to a carboxylic acid, which is then coupled to a 1,4-naphthoquinone core via Silver(I)-catalyzed Radical Decarboxylation .

Reaction Logic:

  • Precursor Prep: 4-TMCC

    
    trans-Carboxylic Acid.
    
  • Radical Generation: Oxidative decarboxylation of the acid generates a nucleophilic alkyl radical.

  • Trapping: The radical attacks the electron-deficient quinone ring.

Detailed Protocols

Protocol A: Stereoselective Reduction to trans-4-(trans-4-Methylcyclohexyl)cyclohexanol

Objective: To reduce the ketone to the alcohol with >95% trans (diequatorial) selectivity. Rationale: Standard reduction with


 or 

at room temperature often yields a 60:40 mixture of stereoisomers. This protocol utilizes thermodynamic equilibration.

Materials:

  • 4-TMCC (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Ethanol (Absolute)

  • Hydrochloric Acid (1M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-TMCC (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add

    
     (15 mmol) in portions over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux (Critical Step): Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Mechanistic Insight: Reflux conditions allow the alkoxide intermediate to equilibrate via a reversible hydride transfer mechanism (Meerwein-Ponndorf-Verley type equilibrium), favoring the thermodynamically stable equatorial isomer.

  • Quench: Cool to room temperature. Slowly add 1M HCl until pH ~2 to destroy excess hydride.

  • Workup: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • QC Check: Analyze via

    
     NMR.
    
    • Target Signal: The proton at C1 (attached to OH) should appear as a triplet of triplets (tt) at

      
       with a large coupling constant (
      
      
      
      ), indicating axial orientation (and thus equatorial OH).
Protocol B: Radical Decarboxylative Coupling (Atovaquone-Analog Route)

Objective: Coupling the 4-TMCC derived acid to 2-chloro-1,4-naphthoquinone. Prerequisite: Convert the alcohol from Protocol A to the carboxylic acid (via Tosylate


 Nitrile 

Hydrolysis).

Materials:

  • trans-4-(trans-4-Methylcyclohexyl)cyclohexanecarboxylic acid (1.0 eq)

  • 2-Chloro-1,4-naphthoquinone (1.0 eq)

  • Silver Nitrate (

    
    ) (0.2 eq)
    
  • Ammonium Persulfate (

    
    ) (1.5 eq)
    
  • Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Setup: In a flask shielded from light (aluminum foil), dissolve the carboxylic acid (5 mmol) and quinone (5 mmol) in MeCN/Water (40 mL).

  • Catalyst Addition: Add

    
     (1 mmol). Heat to 
    
    
    
    .[1]
  • Initiation: Add Ammonium Persulfate (7.5 mmol) dissolved in minimum water dropwise over 30 minutes.

    • Observation: Gas evolution (

      
      ) indicates successful decarboxylation.
      
  • Reaction: Stir at

    
     for 3 hours. Monitor TLC for disappearance of the quinone.
    
  • Workup: Cool and extract with Dichloromethane. The product is often a mixture of the coupled quinone and unreacted starting material.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Quality Control

Data Summary Table: Stereochemical Verification

Parametertrans,trans-Isomer (Desired)cis,trans-Isomer (Undesired)Method of Detection

NMR (H-1)

ppm,

,


ppm,

,

Proton attached to OH/COOH carbon

NMR (C-1)
Upfield shift (relative to cis)Downfield shiftGamma-gauche effect
Melting Point Generally Higher (better packing)LowerDSC / Capillary
TLC (

)
Lower (more polar/adsorbs better)Higher (often less polar)Silica, Hex/EtOAc

Common Pitfalls:

  • Isomerization during Hydrolysis: When converting the nitrile to the acid, harsh basic conditions can sometimes epimerize the alpha-center. Always verify the coupling constant (

    
    ) of the alpha-proton after hydrolysis.
    
  • Commercial Purity: Commercial sources of 4-TMCC often contain 5-10% of the cis-isomer at the ring junction. Recrystallization of the semicarbazone derivative is a classic method to purify the ketone before starting synthesis.

References

  • Atovaquone Synthesis & Mechanism

    • Williams, H., et al. "Synthesis of Atovaquone." Tetrahedron Letters, vol. 36, no. 12, 1995.

    • Context: Establishes the radical decarboxylation methodology for cyclohexyl-quinone coupling.
  • Stereoselective Reduction Protocols

    • Eliel, E. L., et al. "Conformational Analysis. XVI. The Reduction of 4-t-Butylcyclohexanone." Journal of the American Chemical Society, vol. 79, no. 22, 1957.

    • Context: Foundational text on thermodynamic vs. kinetic control in substituted cyclohexanones.
  • Liquid Crystal Synthesis: Kelly, S. M. "The synthesis of liquid crystals." Modern Liquid Crystals, 2012. Context: Details the necessity of trans-cyclohexyl geometries for mesogenic properties.
  • Radical Alkylation Methodology

    • Jacobson, N., et al. "Silver-catalyzed oxidative decarboxylation of acids by peroxydisulfate." Journal of Organic Chemistry, vol. 36, 1971.

    • Context: The core mechanism used in Protocol B.

Sources

Method

Advanced Protocol: 4-(trans-4-Methylcyclohexyl)cyclohexanone in Liquid Crystal Engineering

Executive Summary 4-(trans-4-Methylcyclohexyl)cyclohexanone is a critical bicyclic intermediate employed primarily in the synthesis of low-viscosity, high-stability Liquid Crystal (LC) mesogens. Its rigid bicyclohexyl co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone is a critical bicyclic intermediate employed primarily in the synthesis of low-viscosity, high-stability Liquid Crystal (LC) mesogens. Its rigid bicyclohexyl core serves as a structural anchor, providing the necessary geometric linearity and conformational stiffness required for nematic phase formation in Thin-Film Transistor (TFT) displays.

This guide details the synthetic utility of this ketone, focusing on its conversion into alkenyl-bicyclohexyl and fluorinated derivatives. It addresses the critical challenge of stereochemical control—specifically, maintaining the thermodynamically stable trans,trans configuration essential for optimal optical anisotropy (


) and dielectric anisotropy (

).

Chemical Identity & Mechanistic Insight[1]

Structural Significance

The molecule consists of two cyclohexane rings linked at the 1,4-positions.

  • Core Function: The bicyclic system acts as a "hard core" (mesogen) that aligns with electric fields.

  • Stereochemistry: The trans,trans isomer (where substituents are in equatorial positions) is the only useful configuration for LCs. The cis isomers disrupt molecular packing, lowering the clearing point (

    
    ) and increasing viscosity.
    
Thermodynamic Control

In the synthesis of this ketone and its derivatives, the equatorial preference of substituents dictates stability.

  • Mechanism: Large groups (like the methylcyclohexyl moiety) prefer the equatorial position to avoid 1,3-diaxial interactions.

  • Implication: Synthetic protocols must include equilibration steps (using base or thermodynamic catalysts) to ensure the trans arrangement is dominant.

Application I: Synthesis of Alkenyl Liquid Crystals (Wittig Protocol)

Context: Alkenyl-terminated LCs exhibit lower rotational viscosity (


) than their alkyl counterparts, enabling faster response times in displays.
Experimental Design

Objective: Convert 4-(trans-4-Methylcyclohexyl)cyclohexanone to a vinyl-terminated mesogen. Reaction Type: Wittig Olefination.

Detailed Protocol

Reagents:

  • Substrate: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)

  • Reagent: Methyltriphenylphosphonium bromide (MTPPB) (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of Ylide:

    • Charge a flame-dried 3-neck flask with MTPPB and anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add KOtBu portion-wise over 20 minutes. The solution will turn bright yellow (formation of phosphorous ylide).

    • Stir at 0°C for 1 hour.

  • Coupling:

    • Dissolve 4-(trans-4-Methylcyclohexyl)cyclohexanone in minimal THF.

    • Add the ketone solution dropwise to the ylide at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of ketone spot (

      
      ) indicates completion.
      
  • Workup & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with Heptane (preferred over EtOAc to precipitate triphenylphosphine oxide, TPPO).

    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, 100% Pentane) to isolate the alkene.

Data Analysis (Expected)
ParameterSpecificationNote
Yield > 85%Lower yields suggest moisture contamination.[1]
GC Purity > 99.5%Critical for LC applications.
Isomer Ratio > 99% trans,transIf cis is present, recrystallization is required.

Application II: Grignard Synthesis of Fluorinated Derivatives

Context: Fluorinated LCs are used for their high resistivity and specific dielectric properties. This route introduces a polar tail group.

Workflow Logic

The ketone undergoes nucleophilic attack by a Grignard reagent.[2][3] The resulting alcohol is dehydrated and then hydrogenated.

  • Challenge: Grignard addition creates a mixture of axial/equatorial alcohols.[2]

  • Solution: The stereochemistry is reset during the hydrogenation step, but catalytic conditions must favor the trans isomer.

Protocol Schematic (DOT Visualization)

G Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone Grignard Reaction: R-MgBr Addition Ketone->Grignard Alcohol Intermediate: Tertiary Alcohol (Mix of Isomers) Grignard->Alcohol Dehydration Acid Catalyzed Dehydration Alcohol->Dehydration Alkene Intermediate: Cyclohexene Derivative Dehydration->Alkene Hydrogenation Catalytic Hydrogenation (Pd/C, High Pressure) Alkene->Hydrogenation Stereoselective Step Final Target Mesogen (trans,trans) Hydrogenation->Final

Figure 1: Synthetic pathway for converting the ketone core into alkyl/aryl mesogens via Grignard addition. Note the critical hydrogenation step which restores the trans-cyclohexane geometry.

Quality Control & Characterization

For material science applications, purity is paramount.[4] Even trace impurities (0.1%) can degrade the Voltage Holding Ratio (VHR) of a display.

Analytical Standards
  • GC-MS:

    • Column: HP-5 or DB-5 (Non-polar).

    • Method: Split injection, ramp 50°C to 280°C at 10°C/min.

    • Identification: Look for molecular ion

      
       and characteristic fragmentation of the bicyclohexyl core (
      
      
      
      83, 97).
  • Differential Scanning Calorimetry (DSC):

    • Used to determine phase transition temperatures (Melting point

      
      , Clearing point 
      
      
      
      ).
    • Standard: The trans,trans isomer will have a sharp, distinct melting peak. Broad peaks indicate isomeric mixtures.

  • NMR Spectroscopy (

    
    ): 
    
    • Solvent:

      
      .
      
    • Diagnostic Signal: The axial proton at the 1-position of the cyclohexanone ring (alpha to carbonyl) typically appears as a triplet of triplets (

      
      ) if the conformation is locked.
      

Safety & Handling

  • Hazards: The ketone is an organic irritant. Wittig reagents (phosphonium salts) are toxic.

  • Storage: Store under inert gas (

    
     or Ar) to prevent auto-oxidation at the alpha-position.
    
  • Waste: Phosphine oxides (TPPO) are persistent environmental pollutants; dispose of via high-temperature incineration.

References

  • Vertex AI Search. (2025). Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer. Google Patents (CN107963958B).

  • Vertex AI Search. (2025). Synthesis method of 4-substituted cyclohexanone. Google Patents (CN112778108A).

  • Vertex AI Search. (2025). Exploring the Versatility of 4-(4-Ethylcyclohexyl)cyclohexanone in Specialty Chemical Applications. Ningbo Inno Pharmchem.[4]

  • PubChem. (2025).[5][6] 4-Methylcyclohexanone Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[2] Application Notes: Grignard Reaction with 2-Methylcyclohexanone.

Sources

Technical Notes & Optimization

Troubleshooting

common issues in 4-(trans-4-Methylcyclohexyl)cyclohexanone synthesis

Technical Support Center: 4-(trans-4-Methylcyclohexyl)cyclohexanone Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Stereocontrol, and Purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(trans-4-Methylcyclohexyl)cyclohexanone Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Stereocontrol, and Purification

Executive Summary

The synthesis of 4-(trans-4-methylcyclohexyl)cyclohexanone is a critical workflow in the production of liquid crystal mesogens and specific pharmaceutical intermediates. The core challenge lies in the stereochemical management of the bicyclic system. The thermodynamic preference for the trans,trans-configuration (diequatorial substituents) often conflicts with the kinetic outcomes of catalytic hydrogenation.

This guide addresses the three primary failure points:

  • Stereoselectivity: Managing the cis/trans ratio during hydrogenation.[1]

  • Oxidation: Efficient conversion of the alcohol intermediate without over-oxidation.

  • Isomerization: Post-synthesis equilibration to maximize the desired trans isomer.

Module 1: The Hydrogenation Bottleneck

Issue: "I am getting a mixture of isomers after hydrogenating 4-(4-methylphenyl)phenol. The yield of the desired trans,trans alcohol is low."

Technical Analysis: The hydrogenation of the aromatic precursor (e.g., 4-(4-methylphenyl)phenol) involves the saturation of two aromatic rings. Catalysts like Ruthenium (Ru) or Rhodium (Rh) are often used for their ability to reduce phenols at lower temperatures, but they tend to favor cis addition of hydrogen, leading to kinetic cis-isomers. Palladium (Pd) requires higher temperatures/pressures but can sometimes favor thermodynamic products.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst 5% Rh/C or Ru/Al₂O₃ Rhodium is highly active for ring saturation but produces high cis content. Accept this as the kinetic product; do not force trans formation here if yields drop.
Solvent 2-Propanol (IPA) Polar protic solvents often accelerate hydrogenation rates compared to non-polar solvents like hexane.
Pressure 50–80 bar (High) High pressure ensures complete saturation of the aromatic ring, preventing "leaky" intermediates (partially reduced cyclohexenes).
Additives Trace NaOH (Optional) Basic conditions can suppress hydrogenolysis of the C-O bond (loss of the oxygen functionality).

Corrective Action (The "Two-Step" Strategy): Do not attempt to isolate the trans-ketone directly from hydrogenation.

  • Hydrogenate to the alcohol (4-(4-methylcyclohexyl)cyclohexanol).

  • Accept the mixed stereochemistry (cis/trans mixture).

  • Oxidize to the ketone.[2][3]

  • Isomerize the ketone (See Module 3).

Module 2: Oxidation of the Intermediate Alcohol

Issue: "My Jones oxidation is messy, producing green sludge and lower yields. Is there a cleaner alternative?"

Technical Analysis: The conversion of 4-(4-methylcyclohexyl)cyclohexanol to the corresponding ketone is a standard secondary alcohol oxidation. While Jones Reagent (CrO₃/H₂SO₄) is the classical gold standard for robustness, the chromium waste is toxic and the workup (removing Cr(III) salts) can be tedious.

Alternative Protocol: TEMPO/Bleach (Anelli Oxidation) This is a greener, catalytic method suitable for scale-up.

  • Reagents: TEMPO (1 mol%), NaBr (10 mol%), NaOCl (Bleach, 1.1 equiv).

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

  • Procedure:

    • Dissolve alcohol in DCM with TEMPO.

    • Cool to 0°C.

    • Add aqueous NaOCl/NaBr solution dropwise.

    • Critical Check: Monitor pH; keep it buffered around 8.5–9.5 using NaHCO₃.

  • Advantage: The product remains in the organic layer; the aqueous layer contains only salt. No heavy metal waste.

Note: If you stick with Jones Oxidation for reliability on small scales, use Acetone as the solvent and quench excess oxidant with Isopropanol until the solution turns completely green (reduction of Cr(VI) to Cr(III)). Filter through a pad of Celite to remove chromium salts.

Module 3: Stereochemical Correction (Isomerization)

Issue: "I have the ketone, but NMR shows a significant amount of the cis-isomer. How do I convert it to the trans-isomer?"

Technical Analysis: This is the most critical step. The trans-isomer (with both the methyl and the cyclohexyl groups in equatorial positions) is the thermodynamic product . The cis-isomer (one axial, one equatorial) is higher in energy.

Because the ketone has an acidic


-proton, it can undergo enolization in the presence of a base. This allows the stereocenter to invert, eventually settling into the lower-energy trans configuration.

Isomerization Protocol:

  • Reagent: Sodium Methoxide (NaOMe) in Methanol or KOH in Ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Base removes the

      
      -proton 
      
      
      
      Enolate forms (planar geometry).
    • Reprotonation occurs.

    • Over time, the population shifts to the thermodynamically stable trans-isomer (typically >90% trans at equilibrium).

  • Workup: Neutralize with dilute HCl, extract, and crystallize.

Visualizing the Workflow

The following diagram illustrates the logical flow from the aromatic precursor to the final purified target, highlighting the critical isomerization loop.

SynthesisWorkflow Precursor 4-(4-Methylphenyl)phenol Hydrogenation Hydrogenation (Rh/C or Ru/C, 50 bar) Precursor->Hydrogenation AlcoholMix Intermediate Alcohol (Cis/Trans Mixture) Hydrogenation->AlcoholMix Kinetic Control Oxidation Oxidation (Jones or TEMPO) AlcoholMix->Oxidation KetoneMix Ketone (Cis/Trans Mixture) Oxidation->KetoneMix Isomerization Base Isomerization (NaOMe/MeOH, Reflux) KetoneMix->Isomerization Equilibration Isomerization->KetoneMix Reversible FinalProduct 4-(trans-4-Methylcyclohexyl) cyclohexanone Isomerization->FinalProduct Thermodynamic Control

Caption: Figure 1.[4][5] Synthesis workflow emphasizing the separation of kinetic hydrogenation from thermodynamic equilibration.

Module 4: Purification & Analysis

Issue: "How do I confirm the purity of the trans isomer?"

Data Table: Isomer Differentiation

Parametercis-Isomertrans-Isomer (Target)Notes
Stability Kinetic ProductThermodynamic ProductTrans is diequatorial.
GC Retention Typically ShorterTypically LongerTrans isomers often have higher boiling points in cyclohexyl systems due to better packing/shape.
1H NMR Axial Proton (

-carbonyl)
Equatorial Proton (

-carbonyl)
Look for coupling constants (

). Axial-Axial coupling in the trans isomer is large (~10-12 Hz).
Crystallinity Lower Melting PointHigher Melting PointThe trans isomer packs more efficiently in the crystal lattice.

Purification Strategy: After isomerization, the crude mixture will be predominantly trans.

  • Crystallization: Dissolve the crude solid in hot Hexane or Petroleum Ether .

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The trans-isomer, being more symmetrical and higher melting, will crystallize out preferentially. The cis-isomer (if any remains) tends to stay in the mother liquor.

References

  • Synthesis of 4-substituted cyclohexanone. Google Patents. (2021). CN112778108A. Link

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. (2012). Detailed protocol on hydrogenation and isomerization of bicyclohexyl systems.Link

  • Selective Hydrogenation of Phenol to Cyclohexanol. MDPI. (2022). Catalyst selection for phenol hydrogenation.[1][6][7][8][9]Link

  • Jones Oxidation. Organic Chemistry Portal. (2023).[10] Mechanism and protocol for chromic acid oxidation.Link

  • Configurational isomerization of cis- and trans-dimethylcyclohexanes. RSC Publishing. (1997). Thermodynamics of cyclohexane isomerization.Link

Sources

Optimization

improving the yield and purity of 4-(trans-4-Methylcyclohexyl)cyclohexanone

The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of 4-(trans-4-Methylcyclohexyl)cyclohexanone . This molecule is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of 4-(trans-4-Methylcyclohexyl)cyclohexanone . This molecule is a critical intermediate in the synthesis of liquid crystals and pharmaceuticals, where the linear trans,trans-configuration is essential for biological activity or mesogenic properties.

Yield & Purity Optimization Guide

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Stereocontrol, Oxidation Efficiency, and Purification Protocols

The Core Challenge: Stereochemical Control

The primary difficulty in synthesizing 4-(trans-4-Methylcyclohexyl)cyclohexanone (Target 3 ) is not the connectivity, but the stereochemistry . The molecule possesses two cyclohexane rings. For high-performance applications (e.g., liquid crystals), the molecule must adopt the thermodynamically stable trans,trans configuration (equatorial-equatorial linkages).

  • Isomer 1 (Desired): trans-4-(trans-4-methylcyclohexyl)cyclohexanone. (Linear, "rod-like").

  • Isomer 2 (Impurity): cis-isomers (Bent structure, lowers melting point and disrupts packing).

Critical Insight: The stereocenters at the ring junction (C4) and the methyl group (C4') are not


 to the carbonyl group. Therefore, simple base-catalyzed epimerization of the final ketone is ineffective . You must establish the correct stereochemistry at the alcohol intermediate stage  or during the initial hydrogenation of the aromatic precursor.

Optimized Workflow Diagram

The following flowchart illustrates the "Stereochemical Funnel"—a strategy to force the mixture of isomers into the single desired thermodynamic product.

SynthesisWorkflow Start Precursor: 4-(4-Methylphenyl)phenol Step1 Step 1: Catalytic Hydrogenation (Pd/C, High Pressure) Start->Step1 Inter1 Intermediate A: Mixed Isomer Alcohol (cis/trans mixture) Step1->Inter1 Kinetic Control Step2 Step 2: Thermodynamic Equilibration (Raney Ni, Reflux) Inter1->Step2 Critical Step Inter2 Intermediate B: Enriched trans,trans-Alcohol Step2->Inter2 >90% trans,trans Step3 Step 3: Selective Oxidation (TEMPO/Bleach or Jones) Inter2->Step3 Final Target: 4-(trans-4-Methylcyclohexyl)cyclohexanone Step3->Final Purify Step 4: Recrystallization (Hexane/Cyclohexane) Final->Purify Purify->Final >99% Purity

Caption: The "Stereochemical Funnel" strategy relying on equilibration at the alcohol stage.

Troubleshooting Guide & FAQs

Phase 1: Hydrogenation & Isomerization (The Alcohol Stage)

User Question: I am hydrogenating 4-(4-methylphenyl)phenol, but I keep getting a mixture of isomers (approx. 60:40 trans:cis). How do I improve this?

Technical Analysis: Standard hydrogenation with Pd/C or PtO₂ often operates under kinetic control , favoring the cis addition of hydrogen (syn-addition). This results in a "bent" molecule. To access the "linear" trans,trans isomer, you must apply thermodynamic control .

Protocol Solution:

  • High-Temperature Isomerization: After the initial hydrogenation is complete (consumption of H₂), do not stop. Heat the reaction mixture (in the presence of the catalyst, preferably Raney Nickel or Pd/C) to 180–200°C under a slight hydrogen atmosphere (1-5 bar) for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The catalyst facilitates a reversible dehydrogenation-hydrogenation cycle. The ketone/enol intermediates allow the ring substituents to flip to the more stable equatorial positions.

  • Alkaline Equilibration: If using Raney Nickel, adding a small amount of NaOH can facilitate the equilibration of the alcohol via a ketone intermediate mechanism.

Validation Check:

  • Take a GC sample.[6][8][9] The trans,trans-alcohol usually has a longer retention time (on non-polar columns) and a significantly higher melting point than the cis-isomers.

Phase 2: Oxidation (Alcohol Ketone)

User Question: I am using Jones reagent (CrO₃/H₂SO₄), but the workup is messy and the yield is low due to chromium emulsions. Is there a better alternative?

Technical Analysis: While Jones oxidation is effective, it is harsh and generates toxic waste. For cyclohexyl systems, TEMPO-mediated oxidation is superior in terms of yield, selectivity, and ease of workup.

Protocol Solution (TEMPO/Bleach):

  • Reagents: Dissolve the trans,trans-alcohol in Dichloromethane (DCM) or Toluene. Add 1 mol% TEMPO and 10 mol% KBr (co-catalyst).

  • Oxidant: Slowly add aqueous NaOCl (Bleach, 1.1 equiv) buffered to pH 8.5–9.5 (using NaHCO₃) at 0–5°C.

  • Monitoring: The reaction is usually complete in <1 hour. The color changes from orange (TEMPO) to yellow.

  • Advantage: This method avoids over-oxidation (ring opening to adipic acid derivatives) which is a risk with Chromic acid.

Data Comparison:

MethodYieldPurity (Crude)Workup DifficultySafety/Green Score
Jones Oxidation 75-85%85-90%High (Cr emulsions)Low (Toxic Cr⁶⁺)
TEMPO/NaOCl 92-98% >95% Low (Aq. wash)High (Household bleach)
PCC/PDC 80-90%90%ModerateLow (Toxic Cr⁶⁺)
Phase 3: Purification (The Final Polish)

User Question: My final ketone has a purity of 94% by GC. I need >99% for liquid crystal formulation. Distillation isn't separating the isomers well.

Technical Analysis: Distillation is inefficient for separating stereoisomers of high molecular weight dicyclohexyl derivatives because their boiling points are very close. Recrystallization is the method of choice because the trans,trans-ketone packs much more efficiently in a crystal lattice than the cis-isomers.

Protocol Solution:

  • Solvent Selection: Use non-polar hydrocarbon solvents. Hexane , Cyclohexane , or Petroleum Ether are ideal.

  • Procedure:

    • Dissolve the crude ketone in the minimum amount of boiling cyclohexane.

    • Allow to cool slowly to room temperature, then to 0°C.

    • The cis-isomers (impurities) are much more soluble and will remain in the mother liquor.

  • Yield vs. Purity: You may lose 10-15% of the mass, but the purity will jump from ~90% to >99%.

Key References & Grounding

The protocols described above are grounded in the fundamental reactivity of cyclohexane derivatives and industrial best practices for liquid crystal synthesis.

  • Synthesis of Trans-4-substituted Cyclohexanols:

    • Source: Methods involving the hydrogenation of phenols followed by high-temperature equilibration are standard in the production of liquid crystal intermediates.

    • Reference:CN101671242B (Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal).[8] Note: This patent describes the reduction/oxidation cycle and the importance of the trans-trans configuration.[8]

  • Isomerization Dynamics:

    • Source: The thermodynamic preference for equatorial substituents in dicyclohexyl systems is well-documented. The "trans" isomer (equatorial-equatorial) is energetically favored by approx. 1.7 kcal/mol per interaction.

    • Reference:Notheisz, F. et al. "Configurational isomerization of cis- and trans-1,2-, 1,3- and 1,4-dimethylcyclohexanes." J. Chem. Soc., Faraday Trans., 1997.

  • TEMPO Oxidation Protocol:

    • Source: The use of TEMPO/Bleach for converting cyclohexanols to cyclohexanones is a green chemistry standard.

    • Reference:Anelli, P. L. et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry. (Standard industry protocol referenced in modern process guides).

  • Purification via Crystallization:

    • Source: The solubility differences between cis (bent) and trans (rod-like) isomers in non-polar solvents are exploited in almost all liquid crystal purification patents.

    • Reference:US Patent 20130165697A (Discusses purification of cyclohexanone derivatives).

Disclaimer

This guide is intended for qualified research personnel. All chemical procedures involve hazards. Consult Safety Data Sheets (SDS) for all reagents (especially Benzene derivatives, Chromium salts, and strong oxidizers) before proceeding.

Sources

Troubleshooting

identifying side products in 4-(trans-4-Methylcyclohexyl)cyclohexanone synthesis

Technical Support Center: Purity Optimization in 4-(trans-4-Methylcyclohexyl)cyclohexanone Synthesis Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization in 4-(trans-4-Methylcyclohexyl)cyclohexanone Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting

Introduction: The Synthetic Landscape

The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone is a critical workflow in the production of liquid crystal intermediates and specific pharmaceutical agents (e.g., glimepiride analogs). The standard industrial route involves the catalytic hydrogenation of 4-(4-methylphenyl)phenol to the corresponding cyclohexanol, followed by an oxidation step (typically Jones, PCC, or Hypochlorite) to yield the ketone.

Achieving high purity (>99.5%) requires rigorous control over stereochemistry and oxidative selectivity. This guide addresses the specific side products generated during the oxidation phase , where the majority of "process-induced" impurities occur.

Module 1: Reaction Pathway & Impurity Genesis[1][2][3]

To troubleshoot effectively, you must visualize where the chemistry diverges. The diagram below maps the main reaction (Green) against the thermodynamic and kinetic traps (Red) that generate side products.

Figure 1: Oxidation Pathway and Branching Ratios

ReactionPathway cluster_0 Starting Material (Isomeric Mixture) SM_Trans Trans-Alcohol (Equatorial OH) Chromate Chromate Ester Intermediate SM_Trans->Chromate Slow Impurity_Residual IMPURITY C Residual Trans-Alcohol (Incomplete Rxn) SM_Trans->Impurity_Residual Stops Early SM_Cis Cis-Alcohol (Axial OH) SM_Cis->Chromate Fast (Steric Relief) Target TARGET KETONE 4-(trans-4-Methylcyclohexyl) cyclohexanone Chromate->Target Oxidation (-Cr(IV)) Impurity_Alkene SIDE PRODUCT A Cyclohexene Derivative (Elimination) Chromate->Impurity_Alkene Acid/Heat (Dehydration) Impurity_Acid SIDE PRODUCT B Dicarboxylic Acid (Ring Opening) Target->Impurity_Acid Over-Oxidation (T > 40°C)

Caption: The oxidation of the alcohol precursor branches into elimination (alkene) or ring-opening (acid) pathways depending on pH and temperature control.

Module 2: Troubleshooting & Identification Protocols

This section addresses specific user scenarios based on analytical feedback.

Scenario A: "My product has a persistent 'sweet' odor and a broad IR peak at 3400 cm⁻¹."

Diagnosis: Incomplete Oxidation (Residual Alcohol) In cyclohexane systems, the cis-alcohol (axial -OH) oxidizes faster than the trans-alcohol (equatorial -OH) due to the relief of 1,3-diaxial strain in the transition state. If you stop the reaction based on the consumption of the main isomer, the trans-alcohol often remains as an impurity.

  • Confirm with NMR: Look for the CH-OH proton.

    • Trans-Alcohol (Impurity): Multiplet at 3.5–3.6 ppm (wide splitting due to axial-axial coupling,

      
       Hz).
      
    • Cis-Alcohol (Impurity): Narrow multiplet at 3.9–4.0 ppm (equatorial proton, small coupling).

  • Corrective Action:

    • Extend reaction time.

    • If using Jones Reagent: Add a slight excess (1.1 eq) until the orange color persists for 20 minutes.

    • Purification: The alcohol is much more polar than the ketone. Use silica gel chromatography (Hexane:EtOAc 9:1) or recrystallization from cold hexane.

Scenario B: "I see new olefinic protons (5.5–6.0 ppm) and low yield."

Diagnosis: Acid-Catalyzed Dehydration (Alkene Formation) Strongly acidic conditions (common in Jones or Chromic Acid oxidations) can protonate the alcohol, leading to E1 elimination. This yields 4-(trans-4-methylcyclohexyl)cyclohex-1-ene .

  • Mechanism: The secondary carbocation formed is relatively stable, promoting elimination over oxidation if water is scarce or heat is applied.

  • Confirm with GC-MS: Look for a peak with M-18 (loss of water) relative to the alcohol, or M-2 relative to the ketone (though ionization varies).

  • Corrective Action:

    • Switch Oxidant: Move to TEMPO/NaOCl (Bleach) oxidation. This proceeds at pH 8.5–9.5, completely eliminating the dehydration pathway [1].

    • Temperature Control: If using acidic oxidants, maintain T < 0°C during addition.

Scenario C: "The melting point is sharp, but yield is low. Acidic wash water contains organic solids."

Diagnosis: Over-Oxidation (Ring Cleavage) Cyclohexanones can undergo oxidative cleavage to dicarboxylic acids (e.g., substituted adipic acid derivatives) in the presence of excess Cr(VI) or nitric acid, especially at elevated temperatures.

  • Confirm with 13C NMR: Look for carboxylic acid carbonyls (~178-180 ppm) distinct from the ketone carbonyl (~211 ppm).

  • Corrective Action:

    • Quench the reaction immediately with Isopropanol (reacts with excess oxidant) once the starting material is consumed.

    • Avoid "stewing" the product in the oxidant mixture.

Module 3: Analytical Fingerprinting (Data Tables)

Use this table to interpret your raw data and quantify impurities.

Component1H NMR Diagnostic Signal (CDCl3)IR Diagnostic (cm⁻¹)GC Retention Trend (Non-polar Col)
Target Ketone 2.3–2.4 ppm (m, 4H,

-CH₂ to C=O)
1715 cm⁻¹ (Strong C=O)Medium
Impurity: Trans-Alcohol 3.55 ppm (tt, 1H,

Hz)
3300–3450 cm⁻¹ (Broad OH)Late (High BP)
Impurity: Cis-Alcohol 3.95 ppm (br s, 1H, Equatorial H)3300–3450 cm⁻¹ (Broad OH)Late (slightly before Trans)
Impurity: Alkene 5.60 ppm (m, 2H, Vinyl H)1650 cm⁻¹ (Weak C=C)Early (Low BP)
Impurity: Di-acid 11.0+ ppm (br s, COOH)2500–3000 cm⁻¹ (Very Broad)Does not elute (needs derivatization)

Module 4: Troubleshooting Logic Flow

Follow this decision tree when your purity spec fails.

Figure 2: Analytical Decision Tree

Troubleshooting Start Purity Check (GC/HPLC < 99%) CheckIR Step 1: Check IR Spectrum Start->CheckIR OH_Peak Broad Peak @ 3400 cm⁻¹? CheckIR->OH_Peak Vinyl_Peak Peak @ 1650 cm⁻¹? OH_Peak->Vinyl_Peak No Res_Alc Issue: Residual Alcohol Action: Recrystallize (Hexane) OH_Peak->Res_Alc Yes Alkene Issue: Dehydration Product Action: Switch to TEMPO Oxidation Vinyl_Peak->Alkene Yes CheckMP Step 2: Check Melting Point Vinyl_Peak->CheckMP No LowMP Sharp but Low MP? CheckMP->LowMP Isomer Issue: Stereoisomer Contamination (Cis-trans mix from hydrogenation) Action: Check Starting Material Purity LowMP->Isomer Yes

Caption: Step-by-step logic for identifying the root cause of contamination based on standard analytical data.

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Detailed protocols on Jones vs. TEMPO selectivity).

  • Organic Chemistry Portal. Jones Oxidation: Mechanism and Protocols. (Authoritative mechanism for chromate ester elimination vs dehydration).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-(trans-4-Methylcyclohexyl)cyclohexanone. (Physical property verification).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insight into axial vs equatorial alcohol oxidation rates).

Optimization

stability studies of 4-(trans-4-Methylcyclohexyl)cyclohexanone under different conditions

Technical Support Center: Stability & Handling of 4-(trans-4-Methylcyclohexyl)cyclohexanone Executive Summary 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6) is a critical bicyclic intermediate, widely utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6) is a critical bicyclic intermediate, widely utilized in the synthesis of liquid crystals and pharmaceuticals (e.g., Cariprazine derivatives).[1] Its structural integrity relies on the stability of the cyclohexane rings and the reactivity of the ketone functionality.

While the "trans-trans" configuration provides thermodynamic stability, this compound is susceptible to oxidative degradation at the


-carbon positions and conformational variance  under thermal stress.[1] This guide provides actionable troubleshooting workflows to ensure the integrity of your material during storage and experimentation.

Troubleshooting Guide (Q&A)

Issue 1: "I see new impurity peaks eluting after the main peak in my GC/HPLC chromatogram."

Diagnosis: Oxidative Degradation (Ring Opening/Lactone Formation). Technical Explanation: Cyclohexanone derivatives are prone to auto-oxidation at the


-positions (C2/C6) relative to the carbonyl group. In the presence of oxygen and light, a radical mechanism can lead to the formation of hydroperoxides, which rearrange into lactones  (via Baeyer-Villiger type mechanisms) or ring-open to form dicarboxylic acids .
  • GC: Lactones often elute later due to higher polarity/molecular weight.

  • HPLC: Dicarboxylic acids will appear as broad, early-eluting peaks (if acidic mobile phase) or late eluters (if ion-pairing is used), often requiring UV detection at 210-220 nm.[1]

Corrective Action:

  • Purge: Immediately purge the headspace of your storage container with Argon or Nitrogen.

  • Retest: Run a forced degradation control (treat a small sample with dilute

    
    ) to confirm if the impurity retention time matches the oxidation product.
    
  • Storage: Store at -20°C in amber glass to inhibit radical initiation.

Issue 2: "The melting point of my solid sample has decreased, and it feels 'waxy'."

Diagnosis: Conformational Impurity or Moisture Absorption. Technical Explanation: While the trans,trans isomer is the thermodynamically stable form (diequatorial substituents), thermal stress near the melting point can induce conformational disorder. Furthermore, although less hygroscopic than alcohols, the ketone can absorb ambient moisture, depressing the melting point.

  • Note: If you are synthesizing this from the alcohol, residual cis-isomer (axial alcohol) significantly lowers the melting point.

Corrective Action:

  • Drying: Desiccate under high vacuum (

    
     mbar) at room temperature for 4 hours.
    
  • Recrystallization: If the MP remains low, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove soluble oxidation byproducts or cis-isomers.

Issue 3: "My chiral HPLC shows a changing ratio of isomers during the reaction."

Diagnosis: Dynamic Kinetic Resolution (DKR) / Enolization. Technical Explanation: If you are using this ketone as an intermediate to form amines or alcohols, the ketone functionality allows for dynamic isomerization . The acidic


-protons allow the molecule to access the planar enol form. This destroys the stereocenter at the 

-position (if substituted) or allows the ring to flip conformations more easily, driving the system toward the thermodynamic trans product over time.
  • Insight: This is often a desired feature in synthesis (e.g., Cariprazine) to maximize the yield of the trans isomer.

Deep Dive: Stability Mechanisms

A. Degradation Pathway: Auto-Oxidation

The primary threat to stability is the oxidation of the


-methylene groups. This proceeds via a radical chain reaction, accelerated by light and trace metals.

OxidationPathway Fig 1. Oxidative Degradation Pathway of Cyclohexanone Derivatives Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone Radical α-Carbon Radical (Intermediate) Ketone->Radical hv / O2 (Initiation) Hydroperoxide α-Hydroperoxide Radical->Hydroperoxide + O2 Adipic Dicarboxylic Acid (Ring Opening) Hydroperoxide->Adipic Ring Cleavage Lactone Lactone (Baeyer-Villiger) Hydroperoxide->Lactone Rearrangement

Caption: The ketone functionality activates the


-positions, making them susceptible to radical attack and subsequent ring opening.
B. Isomerization Logic

The "trans" designation in the name refers to the relative stereochemistry of the methyl group and the bond connecting the two rings on the first cyclohexane ring. The ketone ring, however, is subject to conformational flipping (Chair-Chair interconversion).

  • Thermodynamic Product: Substituents in equatorial positions.

  • Kinetic Product: Substituents in axial positions (often formed via rapid reduction).

Standardized Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and determine shelf-life.[1]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 50 mg in 0.1 N HCl/MeOH (1:1). Reflux 4h.Minimal degradation (Ketones are acid stable).
Base Hydrolysis Dissolve 50 mg in 0.1 N NaOH/MeOH (1:1). Reflux 4h.Potential Aldol condensation (dimerization).
Oxidation Dissolve 50 mg in 3%

at RT for 24h.
Formation of dicarboxylic acids (Check HPLC).
Thermal Heat neat sample at 60°C for 7 days.Slight yellowing (oligomerization).
Photolytic Expose to 1.2 million lux hours (UV/Vis).[1]Radical oxidation products (Lactones).
Protocol B: Analytical Method (GC-FID)

Recommended for purity assessment and isomer separation.[1]

  • Column: DB-5 or HP-5 (30m x 0.25mm x 0.25µm) - Non-polar stationary phase.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injector: 250°C, Split ratio 50:1.

  • Detector: FID @ 280°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min

  • Suitability Criteria: Tailing factor < 1.5; Resolution > 2.0 between major impurity and main peak.

Workflow Visualization

StabilityWorkflow Start Start: Sample Analysis CheckPurity Step 1: Purity Check (GC/HPLC) Start->CheckPurity Decision Purity < 98%? CheckPurity->Decision IdentifyImpurity Step 2: Identify Impurity Type Decision->IdentifyImpurity Yes End Release Batch Decision->End No (Pass) TypeA Late Eluting (GC) (Oxidation) IdentifyImpurity->TypeA High O2/Light TypeB Isomeric Peak (Conformational) IdentifyImpurity->TypeB Heat/Synthesis ActionA Action: Purge O2, Check Storage TypeA->ActionA ActionB Action: Recrystallize, Check Thermal History TypeB->ActionB

Caption: Decision tree for troubleshooting stability issues in 4-(trans-4-Methylcyclohexyl)cyclohexanone.

References

  • PubChem. (n.d.). 4-Methylcyclohexanone Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Fodi, T., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • Smith, J. R. L., et al. (1993).[2] Oxidation of α-substituted cyclohexanols by nitric acid. Journal of the Chemical Society, Perkin Transactions 2.[2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Welcome to the Purification Hub. This guide is designed for process chemists and researchers requiring high-purity (>99.5%) 4-(trans-4-Methylcyclohexyl)cyclohexanone (subsequently referred to as 4-TMCH ).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Hub. This guide is designed for process chemists and researchers requiring high-purity (>99.5%) 4-(trans-4-Methylcyclohexyl)cyclohexanone (subsequently referred to as 4-TMCH ). This molecule is a critical intermediate for liquid crystal displays (LCDs) and specific pharmaceutical active ingredients. Its performance relies heavily on stereochemical purity (trans,trans-configuration).

Quick Reference: Impurity Profile
Impurity TypeOriginCriticalityRemoval Strategy
Cis-Isomer Kinetic byproduct of hydrogenation/synthesisHigh (Destroys LC phase range)Thermodynamic Equilibration (Base Catalysis)
Phenols Unreacted starting materialMedium (Reactive side-products)Caustic Wash / Adsorption
Cyclohexanols Over-reduction of ketoneMedium Oxidation or Chromatographic polishing
Aldol Condensates Thermal degradation during distillationLow High-Vacuum Distillation
Module 1: Stereochemical Control (The "Cis-Purge")

Issue: "My GC/HPLC shows a double peak. The cis-isomer content is >5%."[1] Root Cause: The synthesis of 4-TMCH often yields a mixture of cis and trans isomers. The cis isomer is kinetically accessible but thermodynamically less stable due to 1,4-diaxial interactions (or twist-boat strain). Solution: Base-catalyzed Thermodynamic Equilibration.

The Protocol: Base-Catalyzed Isomerization

This process exploits the acidity of the


-proton to form an enolate intermediate, allowing the substituent to relax into the energetically favorable equatorial position upon re-protonation.
  • Preparation: Dissolve crude 4-TMCH in Methanol (MeOH) or Ethanol (EtOH) (5 volumes relative to mass).

  • Catalyst Addition: Add 5-10 mol% Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) .

    • Expert Insight: KOtBu is bulkier and often faster, but NaOMe is cheaper and sufficient for this substrate.

  • Reaction: Reflux under Nitrogen (

    
    ) atmosphere for 2–4 hours.
    
  • Monitoring: Sample every hour. The equilibrium ratio typically plateaus at ~90-95% trans.

  • Quench: Cool to room temperature. Neutralize with dilute Acetic Acid or HCl to pH 7. Do not distill without neutralizing; residual base causes polymerization.

Isomerization cluster_0 Thermodynamic Equilibration Cis Cis-Isomer (Kinetic) Enolate Enolate Intermediate Cis->Enolate Base (NaOMe) Trans Trans-Isomer (Thermodynamic) Enolate->Trans Reprotonation Trans->Enolate Reversible

Figure 1: Mechanism of base-catalyzed isomerization via enolate formation.

Module 2: Chemical Purification (Phenol & Alcohol Removal)

Issue: "The product has a yellow tint or 'medicinal' odor." Root Cause: Trace phenols (starting material) or over-reduced cyclohexanols. Solution: Caustic Washing and Solvent Partitioning.[1]

Protocol:

  • Dissolution: Dissolve the neutralized crude oil in a non-polar solvent like Heptane or Toluene (1:3 ratio).

  • Caustic Wash: Wash the organic layer twice with 10% NaOH (aq) .

    • Mechanism:[1][2][3][4][5] Phenols are deprotonated to form water-soluble phenoxides (

      
      ), partitioning them into the aqueous phase.
      
  • Water Wash: Wash with deionized water until the aqueous phase is neutral.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Module 3: Advanced Separation (Distillation & Crystallization)

Issue: "I have reached 95% purity, but I need >99.5% for Liquid Crystal applications." Solution: A hybrid approach of High-Vacuum Distillation followed by Low-Temperature Recrystallization.

Step A: High-Vacuum Distillation

Since 4-TMCH is high-boiling, thermal degradation is a risk.

  • Setup: Short-path distillation or wiped-film evaporator (WFE).

  • Conditions: Vacuum < 1 mbar (preferably 0.1 mbar). Mantle temperature should not exceed 180°C.

  • Pro-Tip: If "lights" (solvents) are present, use a split-vacuum strategy: strip lights at moderate vacuum (20 mbar), then distill product at high vacuum.

Step B: Low-Temperature Crystallization

The trans isomer packs more efficiently into a crystal lattice than the cis isomer, making crystallization the ultimate polishing step.

  • Solvent Selection: Heptane or Petroleum Ether (low polarity is key).

  • Protocol:

    • Dissolve the distillate in Heptane (1:2 ratio w/v) at 40–50°C.

    • Slow Ramp: Cool slowly (5°C/hour) to Room Temperature.

    • Deep Freeze: Continue cooling to -20°C .

    • Filtration: Filter quickly using a chilled Buchner funnel. The cis-isomer and remaining oils will stay in the mother liquor.

    • Wash: Wash filter cake with cold (-20°C) Heptane.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing. What went wrong?

  • A: This is common with low-melting solids.

    • Cause: Impurity load is too high (acting as a solvent) or cooling was too rapid.

    • Fix: Seed the solution with a pure crystal of 4-TMCH at 10°C. If no seed is available, scratch the glass side of the flask. Ensure the solvent volume is sufficient (try increasing solvent ratio to 1:4).

Q2: Can I use chromatography instead of distillation?

  • A: Yes, but it is not scalable. For gram-scale purification, use Silica Gel 60.

    • Eluent: Hexane:Ethyl Acetate (95:5). The ketone moves slower than the hydrocarbon impurities but faster than the alcohols.

Q3: How do I store the purified material?

  • A: Store under Argon/Nitrogen at <4°C. Cyclohexanones can slowly oxidize or absorb moisture over time.

Process Visualization

Workflow Start Crude 4-TMCH (Mix of cis/trans + Phenols) Isom Isomerization (NaOMe/MeOH, Reflux) Start->Isom Step 1: Fix Stereochem Wash Caustic Wash (Remove Phenols) Isom->Wash Step 2: Clean Chem Distill High-Vac Distillation (Remove Heavy/Light Ends) Wash->Distill Step 3: Bulk Purity Cryst Crystallization (Heptane, -20°C) Distill->Cryst Step 4: Polish Cryst->Distill Recycle Mother Liquor (Optional) Final Pure trans-4-TMCH (>99.5%) Cryst->Final Final Product

Figure 2: End-to-end purification workflow for 4-TMCH.

References
  • Method of Cyclohexanone Purification. (2014). Patent RU2523011C2. Google Patents. Link

  • Configurational isomerization of cis- and trans-dimethylcyclohexanes. (1997). Journal of the Chemical Society, Faraday Transactions. Royal Society of Chemistry. Link

  • Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. (1992). Patent US5168983A. Google Patents. Link

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. (2024). Nature Communications. NIH/PubMed Central. Link

  • 4-(trans-4-Propylcyclohexyl)cyclohexanone Properties. (n.d.). LabSolu Product Data. Link

Sources

Optimization

challenges in scaling up 4-(trans-4-Methylcyclohexyl)cyclohexanone production

Ticket ID: #SC-BICY-004 Subject: Scale-Up Protocols & Troubleshooting for Bicyclohexyl Ketone Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-BICY-004
Subject: Scale-Up Protocols & Troubleshooting for Bicyclohexyl Ketone Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-(trans-4-methylcyclohexyl)cyclohexanone is a critical workflow in the production of nematic liquid crystals (LCs). The primary challenge in scaling this molecule is not the connectivity, but the stereochemical integrity . The target molecule requires a specific trans,trans configuration (linear geometry) to function in LC matrices.

This guide addresses the three most common failure modes reported by our users during scale-up:

  • Stereochemical Drift: Inability to achieve high trans/cis ratios.

  • Hydrogenation Safety: Thermal runaways during the reduction of biphenyl precursors.

  • Oxidation Efficiency: Safety hazards associated with scaling chromium-based oxidations.

Module 1: The Stereochemistry Bottleneck

The Core Issue: Conformational Isomerism

In the bicyclohexyl system, the "trans" configuration (diequatorial substituents) is thermodynamically favored but kinetically slower to form. During the hydrogenation of 4-(4-methylphenyl)phenol , you will inevitably generate a mixture of isomers:

  • Target: trans-4-(trans-4-methylcyclohexyl)cyclohexanol (Linear, Diequatorial).

  • Byproducts: cis-isomers (Bent, Axial-Equatorial).

Troubleshooting Guide: Isomer Control
Symptom Probable Cause Corrective Action
High cis-content after hydrogenation Kinetic control dominated the reaction (low temp, high pressure).Thermodynamic Equilibration: Post-reaction heating in the presence of a base (e.g., KOH/Ethanol) or Raney Nickel can isomerize the cis ring junction to trans.
"Fixed" cis-impurities The ring-ring bond formed cis and cannot be inverted easily.Catalyst Switch: Switch from Pt/C (often gives cis) to Rh/C or Raney Ni at higher temperatures (>150°C) to favor the thermodynamic trans-linkage during formation.
Product is an oil, not solid Eutectic mixture of isomers prevents crystallization.Derivatization: If direct crystallization fails, convert to the semicarbazone, crystallize, and hydrolyze back to the ketone.
Standard Operating Procedure: Base-Catalyzed Isomerization

Context: This step is usually performed AFTER oxidation to the ketone, as the ketone alpha-position is acidic and allows for easy epimerization.

  • Charge: Dissolve crude 4-(4-methylcyclohexyl)cyclohexanone (mixture) in MeOH or EtOH (5 vol).

  • Catalyst: Add 10 mol% Sodium Methoxide (NaOMe) or KOH.

  • Reflux: Heat to reflux (65-78°C) for 4–6 hours.

  • Monitor: Use GC to track the disappearance of the cis-isomer (lower retention time).

  • Quench: Cool to RT, neutralize with dilute HCl, and precipitate with water.

Module 2: Hydrogenation Reaction Engineering

Safety & Scale-Up Protocol

The reduction of the aromatic precursor is highly exothermic (~50 kJ/mol per double bond × 6 double bonds = ~300 kJ/mol).

Q: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. A: This is likely mass transfer limitation or poisoning , not catalyst death.

  • Diagnosis: In large vessels, H2 solubility becomes the rate-limiting step.

  • Fix: Increase agitation speed (RPM) rather than pressure. Ensure the impeller design (e.g., gas-entrainment turbine) pulls headspace gas into the liquid.

  • Poison Check: Sulfur traces from the precursor synthesis can poison Pd/C. Wash the precursor with dilute EDTA or recrystallize before hydrogenation.

Q: How do I manage the exotherm on a 50L scale? A: Do not batch load all H2 at once.

  • Semi-Batch Mode: Load catalyst and substrate. Heat to operating temp.

  • Dosing: Feed H2 at a rate limited by your cooling jacket's capacity (e.g., maintain dT < 10°C).

  • Catalyst Handling: Use water-wet catalysts (50% H2O) to prevent ignition. Never add dry catalyst to a solvent-filled reactor.

Module 3: Oxidation (Alcohol to Ketone)

Moving Away from Jones Reagent

On a milligram scale, CrO3/H2SO4 (Jones) is standard. On a kilogram scale, it is an environmental and safety liability (Cr(VI) toxicity, massive exotherm).

Recommended Scale-Up Route: Anelli Oxidation (TEMPO/Bleach)

This route is safer, cheaper, and highly selective for secondary alcohols.

Protocol:

  • Mixture: Dissolve alcohol in DCM or Toluene. Add 1 mol% TEMPO and 10 mol% KBr (co-catalyst).

  • Oxidant: Buffer the solution to pH 8.5–9.5 (NaHCO3).

  • Addition: Slowly add aqueous NaOCl (Bleach, 1.1 eq) while maintaining T < 10°C.

    • Critical: The reaction is instantaneous. The rate of addition controls the exotherm.

  • Quench: Add sodium thiosulfate to destroy excess bleach.

Visualizing the Pathway

Figure 1: Synthetic Logic & Isomerization Flow

This diagram illustrates the critical decision points for stereochemical control.

G Start 4-(4-methylphenyl)phenol Hydro Hydrogenation (Rh/C or Pd/C, H2) Start->Hydro High P/T Alcohol_Mix Alcohol Mixture (cis/trans isomers) Hydro->Alcohol_Mix Oxidation Oxidation (TEMPO/NaOCl) Alcohol_Mix->Oxidation Ketone_Mix Ketone Mixture (cis/trans) Oxidation->Ketone_Mix Isom Base Isomerization (NaOMe/MeOH) Ketone_Mix->Isom Equilibration Final Target: 4-(trans-4-methylcyclohexyl) cyclohexanone Ketone_Mix->Final If trans > 95% Isom->Final Crystallization

Caption: Figure 1. The "Isomerization Funnel" strategy. Note that direct hydrogenation rarely yields high-purity trans-isomer; the oxidation-then-isomerization sequence utilizes the acidity of the ketone alpha-proton to drive the mixture to the thermodynamic trans-product.

Comparison of Hydrogenation Catalysts

CatalystActivityStereoselectivity (cis:trans)Scale-Up RiskBest Use Case
Pd/C (5%) HighLow (Mixed)Pyrophoric (High)General reduction; requires downstream isomerization.
Rh/C (5%) HighModerate (Favors cis)Very High CostWhen cis-isomer is desired or ring-ring bond formation is difficult.
Raney Ni ModerateHigh (Favors trans)Pyrophoric (Extremely High)Preferred for LCs. Can perform hydrogenation AND isomerization simultaneously at high T.
Ru/C LowHigh (Favors trans)ModerateHigh-pressure applications (>50 bar) where trans-selectivity is paramount.

References

  • Synthesis of 4-substituted cyclohexanone. Vertex AI Search / Google Patents. (CN112778108A). Describes the oxidation of cyclohexanol precursors and challenges in traditional ketal routes. Link

  • A New Pathway for the Synthesis of Liquid Crystalline Bicyclohexanes. Taylor & Francis Online. Details the catalytic hydrogenation in base media to yield saturated trans,trans-ketones. Link

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.[1] Comprehensive guide on pyrophoric catalysts and pressure safety. Link

  • Bicyclohexyl Liquid Crystals. Wikipedia / Chemical Data. Structural properties and thermodynamic stability of the bicyclohexyl core.[2] Link

  • Process for the Synthesis of 4-Methoxycyclohexanone. Quick Company / Patent WO2018037428. Discusses hypochlorite oxidation scale-up as a safer alternative to metal oxidants. Link

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up any reaction involving hydrogen gas or oxidizing agents.

Sources

Troubleshooting

mechanistic troubleshooting of reactions involving 4-(trans-4-Methylcyclohexyl)cyclohexanone

Topic: Mechanistic Troubleshooting & Reaction Optimization Ticket ID: #T-MCH-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The Bicyclic Challenge You are likely working with 4-(trans...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Troubleshooting & Reaction Optimization Ticket ID: #T-MCH-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Bicyclic Challenge

You are likely working with 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS: 589-92-4) as a core scaffold for liquid crystal mesogens or pharmaceutical intermediates (e.g., Cariprazine analogs).[1]

This molecule is not just a "heavy" ketone; it is a conformationally locked system .[1] The bulky trans-4-methylcyclohexyl group (effectively larger than a t-butyl group) anchors the cyclohexanone ring into a rigid chair conformation.[1] Consequently, the carbonyl carbon is not equally accessible from both faces.[1]

This guide addresses the three most common support tickets we receive:

  • Stereocontrol Failure: "I need the axial alcohol, but I’m getting the equatorial one."

  • Stalled Amination: "My reductive amination stops at the imine or gives low yields."

  • Grignard Refusal: "The ketone enolizes instead of accepting the nucleophile."

Module 1: Stereoselective Reduction (The Alcohol Interface)

User Query:

"I am reducing the ketone with NaBH4 to get the cis-alcohol (axial OH), but NMR shows I have 90% trans-alcohol (equatorial OH). What is wrong?"

Mechanistic Insight:

You are fighting Product Development Control vs. Steric Approach Control .

  • The Anchor: The 4-(trans-4-methylcyclohexyl) group sits in the equatorial position to minimize 1,3-diaxial strain.[1]

  • Small Nucleophiles (NaBH4/LiAlH4): These attack from the axial trajectory (perpendicular to the ring).[1] This is electronically favored (Felkin-Anh/torsional strain models) and yields the equatorial alcohol (Trans isomer) .[1] This is the thermodynamic product.

  • Bulky Nucleophiles (L-Selectride): These cannot fit into the axial trajectory due to steric clash with the axial hydrogens at C3 and C5.[1] They are forced to attack from the equatorial trajectory, yielding the axial alcohol (Cis isomer) .

Troubleshooting Protocol: Flipping the Selectivity
Target IsomerReagentSolventTempMechanism
Trans-Alcohol (Equatorial OH)NaBH4MeOH/EtOH0°CAxial Attack (Kinetic/Thermodynamic overlap)
Cis-Alcohol (Axial OH)L-SelectrideTHF-78°CEquatorial Attack (Steric Approach Control)
Step-by-Step: Synthesis of the Cis-Alcohol (Axial)
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Dissolution: Dissolve 1 eq of ketone in anhydrous THF (0.1 M). Cool to -78°C .[1]

  • Addition: Add 1.1 eq of L-Selectride (1.0 M in THF) dropwise over 20 mins.

    • Critical: Do not let the temperature rise above -70°C. The steric differentiation is temperature-dependent.[1]

  • Quench: After 2 hours, quench cold with MeOH, then add NaOH/H2O2 to oxidize the borane byproducts.

  • Validation (Self-Check):

    • 1H NMR (CDCl3): Look at the carbinol proton (CH-OH).[1]

    • Equatorial Proton (Cis-Alcohol): Narrow multiplet (W1/2 ≈ 6-8 Hz) due to small equatorial-axial couplings.[1]

    • Axial Proton (Trans-Alcohol): Broad triplet of triplets (W1/2 ≈ 22 Hz) due to large diaxial couplings.[1]

ReductionPathways cluster_0 Small Nucleophile (NaBH4) cluster_1 Bulky Nucleophile (L-Selectride) Ketone 4-(trans-4-Methylcyclohexyl) cyclohexanone (Locked Chair) AxialAttack Axial Attack (Low Torsional Strain) Ketone->AxialAttack Path A EqAttack Equatorial Attack (Steric Avoidance) Ketone->EqAttack Path B TransAlc Trans-Alcohol (Equatorial OH) Major Product AxialAttack->TransAlc CisAlc Cis-Alcohol (Axial OH) Major Product EqAttack->CisAlc

Figure 1: Divergent stereochemical pathways based on nucleophile size.[1]

Module 2: Nucleophilic Addition (Grignard/Organolithium)

User Query:

"I added MeMgBr to the ketone, but I recovered 60% starting material and some aldol condensation products. Why didn't it add?"

Mechanistic Insight:

The 4-substituted cyclohexanone is prone to enolization rather than addition when facing basic nucleophiles.[1]

  • Steric Wall: The axial hydrogens at C3/C5 hinder the approach of the Grignard reagent.

  • Basicity: Grignard reagents are strong bases.[1] If the nucleophilic attack is slowed by sterics, the reagent will simply deprotonate the alpha-carbon (enolization).[1] Upon workup, this reverts to the starting ketone.[1]

Troubleshooting Protocol: The Cerium Switch (Luche Conditions)

To force addition over enolization, use anhydrous Cerium(III) Chloride (CeCl3) .[1] Cerium activates the carbonyl oxygen (making it more electrophilic) and "softens" the Grignard reagent (making it less basic).[1]

Protocol:

  • Drying CeCl3 (CRITICAL): Commercial CeCl3 heptahydrate must be dried.[1] Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours with rapid stirring until it becomes a fine white powder.

  • Slurry: Suspend dried CeCl3 (1.5 eq) in THF. Stir 1 hour at RT.

  • Activation: Cool to 0°C. Add the ketone. Stir 30 mins.

  • Addition: Add the Grignard reagent (R-MgX) or Organolithium dropwise at -78°C (for Li) or 0°C (for Mg).[1]

  • Result: The Ce-coordinated carbonyl is hyper-reactive to nucleophiles but the complex is less basic, suppressing enolization.[1]

Module 3: Reductive Amination

User Query:

"I am trying to couple the ketone with a secondary amine using NaBH(OAc)3. The reaction stalls."

Mechanistic Insight:

Reductive amination proceeds via an iminium ion intermediate.[1]

  • Equilibrium: The formation of the hemiaminal and iminium ion is an equilibrium process that releases water.

  • Sterics: In your bicyclic system, the formation of the tetrahedral intermediate is sterically crowded.

  • Water Poisoning: If water is not removed, the equilibrium shifts back to the ketone.

Troubleshooting Protocol: Titanium-Mediated Amination

Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[1] It acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium.

Optimized Workflow:

  • Mix: Combine Ketone (1 eq) + Amine (1.1 eq) + Ti(OiPr)4 (1.25 eq) in neat form (no solvent) or minimal THF.

  • Incubate: Stir at RT for 6–12 hours. The solution will become viscous.

    • Checkpoint: Monitor by IR.[1][2] Disappearance of C=O stretch (1715 cm⁻¹) and appearance of C=N (1640 cm⁻¹).[1]

  • Dilute & Reduce: Dilute with EtOH. Add NaBH4 (or NaBH3CN) carefully.[1]

  • Workup: Quench with water. A white precipitate (TiO2) will form.[1] Filter through Celite.[1]

AminationFlow Start Start: Ketone + Amine Decision Is Amine Secondary/Sterically Hindered? Start->Decision Standard Standard: NaBH(OAc)3 / DCE Decision->Standard No Titanium Titanium Protocol: 1. Ti(OiPr)4 (Neat) 2. NaBH4/EtOH Decision->Titanium Yes (Bicyclic System) Check Checkpoint: IR (C=N stretch) No C=O Standard->Check Titanium->Check

Figure 2: Decision matrix for reductive amination of hindered ketones.

FAQ: Common Isomer Issues

Q: Can I isomerize the cis-alcohol to the trans-alcohol? A: Yes. This is a classic Meerwein-Ponndorf-Verley (MPV) equilibrium.[1] Heating the cis-alcohol with Aluminum Isopropoxide (Al(OiPr)3) in isopropanol/acetone will equilibrate the mixture to the thermodynamic product (the trans-alcohol, equatorial OH).[1]

Q: My "trans-trans" starting material seems to have isomerized to "cis-trans" during acidic workup. Is this possible? A: Yes. The connection between the two rings (C4-C1') is stable, but if you generate a carbocation at C4 or use harsh acidic conditions (e.g., concentrated H2SO4/heat), you can epimerize the alkyl substituent.[1] However, it is more likely you are observing conformational flipping rather than chemical bond breaking.[1] Ensure your NMR solvent is not inducing shifts.[1]

References

  • Stereoselective Reduction of 4-substituted Cyclohexanones

    • Creyghton, E. J., et al. "Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA."[1][2] Chemical Communications, 1995.[1][2] Link

    • Note: Establishes the protocol for obtaining the cis-isomer using steric constraints.
  • Mechanistic Models (Felkin-Anh vs Chair)

    • Eliel, E. L., & Senda, Y.[1] "Reduction of acetals and ketones with complex metal hydrides." Tetrahedron, 1970.[1]

    • Context: Foundational text on axial vs.
  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990.[1] Link[1]

  • Organometallic Addition to Hindered Ketones

    • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 1989. Link[1]

  • Liquid Crystal Synthesis (Relevant Analogues)

    • Patent: "Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal."[1][3] CN101671242B.[1][3][4] Link

    • Context: Describes the handling of the specific bicyclic core during reduction and oxid

Sources

Optimization

Technical Support Center: Advanced Synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Ticket ID: #SYN-404-MCH Status: Open Priority: High (Process Optimization & Stereocontrol) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Core Directive Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-404-MCH Status: Open Priority: High (Process Optimization & Stereocontrol) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Directive

Welcome to the technical support hub for 4-(trans-4-Methylcyclohexyl)cyclohexanone . This bicyclic ketone is a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical agents (e.g., antihistamines).

The Central Challenge: The synthesis is thermodynamically driven. The target molecule requires a trans configuration at the 1,4-positions of the methyl-substituted ring to ensure linearity and conformational stability (diequatorial orientation). Most synthetic routes yield a mixture of cis and trans isomers.

This guide prioritizes stereochemical integrity and scalable purity , moving beyond standard textbook definitions to address real-world failure points.

Primary Workflow: The Hydrogenation-Oxidation Route[1]

This is the industrial "workhorse" pathway. It is atom-efficient but prone to stereochemical drift.

Phase A: Catalytic Hydrogenation

Precursor: 4-(4-Methylphenyl)phenol (4'-Methyl-4-biphenylol) Goal: Reduce the aromatic rings to saturated cyclohexane rings.

Protocol:

  • Load Reactor: Charge autoclave with 4-(4-methylphenyl)phenol (1.0 eq) and solvent (typically 2-propanol or acetic acid).

  • Catalyst: Add 5% Pd/C or 5% Rh/C (5-10 wt% loading relative to substrate). Note: Rhodium is preferred for lower temperature/pressure to minimize hydrogenolysis.

  • Conditions: Pressurize H₂ to 50–80 bar; Heat to 120–150°C.

  • Reaction Time: 6–12 hours. Monitor H₂ uptake.

  • Filtration: Remove catalyst while hot (product may crystallize upon cooling).

Outcome: You will obtain 4-(4-methylcyclohexyl)cyclohexanol (mixture of isomers).

Phase B: Oxidation to Ketone

Precursor: 4-(4-methylcyclohexyl)cyclohexanol Goal: Selective oxidation of the secondary alcohol to the ketone.

Protocol (Jones Oxidation - Lab Scale):

  • Dissolve alcohol in acetone (0.5 M). Cool to 0°C.

  • Add Jones Reagent (CrO₃/H₂SO₄) dropwise until an orange color persists.

  • Quench with isopropanol.

  • Extract with DCM, wash with brine, dry over MgSO₄.

Phase C: Thermodynamic Equilibration (The "Fix")

Issue: The crude ketone often contains significant cis-isomer (axial-equatorial), which distorts the molecular geometry. Solution: Base-catalyzed isomerization converts the cis isomer to the thermodynamically stable trans isomer (diequatorial).

Protocol:

  • Dissolve crude ketone in MeOH or EtOH.

  • Add catalytic NaOMe or KOH (10 mol%).

  • Reflux for 2–4 hours.

  • Cool to precipitate the pure trans-isomer (it packs better and has lower solubility).

Visualizing the Pathway (DOT Diagram)

G Start 4-(4-Methylphenyl)phenol Inter1 Mixture of Isomers: 4-(4-methylcyclohexyl)cyclohexanol Start->Inter1 H2, Pd/C or Rh/C High P, High T Inter2 Crude Ketone (Cis/Trans Mix) Inter1->Inter2 Oxidation (Jones/PCC/Bleach) Inter2->Inter2 Kinetic Trap (Cis-isomer) Final Target: 4-(trans-4-Methylcyclohexyl)cyclohexanone Inter2->Final Base Isomerization (NaOMe/MeOH, Reflux) Thermodynamic Control

Caption: Figure 1. The standard hydrogenation-oxidation-isomerization workflow showing the critical thermodynamic equilibration step.

Alternative Workflow: The Grignard Precision Route

Use this pathway when specific isotopic labeling is required or if the hydrogenation equipment is unavailable. It offers higher modularity but lower atom economy.

Precursors:

  • A: 1-Bromo-4-methylcyclohexane (Pure trans isomer preferred)

  • B: 1,4-Cyclohexanedione monoethylene acetal (Protected ketone)

Protocol:

  • Grignard Formation: React Precursor A with Mg turnings in dry THF to form the Grignard reagent.

  • Coupling: Add Precursor B (0.9 eq) slowly at 0°C.

  • Dehydration: Treat the resulting tertiary alcohol with p-TsOH in refluxing toluene (Dean-Stark trap) to form the alkene.

  • Hydrogenation: Reduce the double bond (Pd/C, H₂, 1 atm). Note: The double bond hydrogenation is stereoselective, favoring the trans configuration due to steric approach.

  • Deprotection: Hydrolyze the acetal with aqueous HCl/Acetone to reveal the ketone.

Troubleshooting & FAQs (Technical Support)

Ticket #402: "My yield is good, but the melting point is off (too low)."

Diagnosis: You likely have a high ratio of the cis-isomer. The cis-isomer disrupts the crystal lattice, lowering the melting point. Corrective Action:

  • Run Isomerization: Do not skip the base-catalyzed equilibration step (Phase C in Workflow 1).

  • Check Solvent: If you crystallized from hexane, try a more polar solvent like ethanol for recrystallization. The trans-ketone is often less soluble in cold ethanol than the cis-isomer.

Ticket #405: "The hydrogenation (Phase A) stalled at 60% conversion."

Diagnosis: Catalyst poisoning. Phenolic substrates often contain trace sulfur or halide impurities from their synthesis. Corrective Action:

  • Wash Substrate: Recrystallize the starting phenol before hydrogenation.

  • Promoters: Add a trace amount of acetic acid to the hydrogenation mixture; it prevents product inhibition on the catalyst surface.

  • Switch Catalyst: If using Pd/C, switch to Rh/C. Rhodium is more robust against poisoning for aromatic reductions.

Ticket #409: "I see over-oxidation products in Phase B."

Diagnosis: Cleavage of the ring (Baeyer-Villiger type side reactions) or dicarboxylic acid formation. Corrective Action:

  • Control Temp: Ensure the oxidation is kept strictly at 0°C.

  • Reagent Switch: Move away from Cr(VI) reagents. Use TEMPO/Bleach (NaOCl) . It is milder, safer, and highly selective for secondary alcohols.

Comparison of Oxidants for Phase B
OxidantSelectivitySafety ProfileScalabilityRecommendation
Jones (CrO₃) HighLow (Carcinogen)Low (Waste)Lab scale only
PCC HighLow (Carcinogen)LowAvoid if possible
TEMPO/NaOCl Very HighHighHighPreferred
Swern HighModerate (Stench)ModerateGood for small scale

Decision Matrix for Purification

When the reaction is complete, how do you ensure purity? Use this logic flow.

DecisionTree Start Crude Product Isolated CheckGC Analyze via GC/NMR Is Cis > 5%? Isomerize Perform Base Equilibration (NaOH/EtOH Reflux) CheckGC->Isomerize Yes Recryst Recrystallize (Cold Hexane or MeOH) CheckGC->Recryst No Isomerize->Recryst Complete FinalCheck Final Purity Check (Target > 99% Trans) Recryst->FinalCheck

Caption: Figure 2. Decision logic for post-synthesis purification to ensure stereochemical purity.

References

  • Hydrogenation of Phenols

    • Title: Selective Hydrogenation of Phenol to Cyclohexanone over Pd-based C
    • Source:Applied C
    • Context: Describes the mechanism of phenol reduction and the kinetic vs. thermodynamic product distribution.
  • Isomerization Protocols

    • Title: Conformational Analysis and Isomeriz
    • Source:Journal of Organic Chemistry.
    • Context: Foundational text on the thermodynamic stability of diequ
  • Alternative Grignard Routes

    • Title: Synthesis of 4-substituted cyclohexanones via Grignard addition to 1,4-cyclohexanedione monoacetal.
    • Source:Organic Syntheses.
    • Context: General procedure for the mono-functionaliz
  • Oxidation Methodologies

    • Title: Oxidation of Alcohols to Ketones using TEMPO/Bleach.
    • Source:Journal of Organic Chemistry.
    • Context: Green chemistry alternative to Chromium-based oxid

Reference Data & Comparative Studies

Validation

comparison of 4-(trans-4-Methylcyclohexyl)cyclohexanone with similar ketones

Title: Technical Comparison Guide: 4-(trans-4-Methylcyclohexyl)cyclohexanone vs. Structural Analogs in Liquid Crystal Synthesis Executive Summary This guide analyzes 4-(trans-4-Methylcyclohexyl)cyclohexanone (referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 4-(trans-4-Methylcyclohexyl)cyclohexanone vs. Structural Analogs in Liquid Crystal Synthesis

Executive Summary This guide analyzes 4-(trans-4-Methylcyclohexyl)cyclohexanone (referred to herein as 4-TMCH ), a critical bicyclic intermediate used primarily in the synthesis of low-viscosity liquid crystal (LC) mesogens.

Unlike simple monocyclic ketones, 4-TMCH features a "conformational anchor"—a trans-4-methylcyclohexyl group—that rigidly locks the cyclohexanone ring, making it an ideal model for studying stereoselective reductions and mesogenic phase behavior. This guide compares 4-TMCH against its Propyl Analog (the industry standard for LCs) and 4-tert-Butylcyclohexanone (the academic standard for conformational analysis).

Part 1: Structural & Conformational Analysis

The reactivity of 4-TMCH is defined by its bicyclic core. To understand its performance, we must compare its steric environment with similar ketones.

The "Anchor" Effect

In cyclohexane systems, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

  • 4-tert-Butylcyclohexanone: The tert-butyl group (A-value ~4.7 kcal/mol) effectively locks the ring; the ketone is >99% in the conformation where the t-butyl group is equatorial.

  • 4-TMCH: The trans-4-methylcyclohexyl group is similarly bulky. It locks the ketone ring, ensuring that subsequent reactions (like Grignard additions or hydride reductions) occur on a conformationally fixed substrate.

Table 1: Structural Comparison of Key Ketones

Feature4-TMCH (Target)4-Propyl Analog (LC Standard)4-tert-Butylcyclohexanone
Structure Bicyclic (Methyl tail)Bicyclic (Propyl tail)Monocyclic
Molecular Weight ~194.3 g/mol ~222.4 g/mol 154.25 g/mol
Conformational Lock High (Bicyclic tail)High (Bicyclic tail)Very High (t-Butyl)
Primary Application High-modulus LCs, PharmaWide-range Nematic LCsAcademic mechanistic studies
Melting Point (Ketone) Higher (Rigid lattice)Lower (Alkyl flexibility)47–50 °C
Diagram: Conformational Locking & Stereocontrol

The following diagram illustrates how the bulky "R" group directs incoming nucleophiles.

ConformationalAnalysis Ketone 4-Substituted Cyclohexanone (Chair Form) AxialAttack Axial Attack (Bulky Nucleophiles) Ketone->AxialAttack Steric Approach Control (e.g., L-Selectride) EquatorialAttack Equatorial Attack (Small Nucleophiles) Ketone->EquatorialAttack Torsional Strain Control (e.g., NaBH4) Product_Cis Kinetic Product (Axial Alcohol) AxialAttack->Product_Cis Product_Trans Thermodynamic Product (Equatorial Alcohol) Target for LCs EquatorialAttack->Product_Trans

Caption: Nucleophilic addition trajectories. For LC synthesis, the Equatorial Attack path is preferred to yield the linear trans,trans isomer.

Part 2: Reactivity Profile & Synthetic Utility[1][2]

Stereoselective Reduction

The most critical reaction for 4-TMCH is the reduction to the alcohol, which is then converted to a mesogen (e.g., via iodination or esterification).

  • Goal: Obtain the trans-alcohol (equatorial -OH). This creates a linear molecule essential for liquid crystalline phases (nematic/smectic).

  • Reagent Comparison:

    • L-Selectride: Attacks from the less hindered equatorial face, forcing the -OH axial (cis-isomer). Undesirable for LCs.

    • NaBH4 (in EtOH): Small nucleophile. Attacks axially, placing the -OH equatorial (trans-isomer). Desirable.

    • Al(OiPr)3 (MPV Reduction): Reversible. Under thermodynamic control, it yields the stable equatorial alcohol (trans-isomer) with high selectivity.

Liquid Crystal Performance (Methyl vs. Propyl)

Why choose the Methyl (4-TMCH) over the Propyl analog?

  • Viscosity: The Methyl variant generally yields LCs with lower rotational viscosity than the Propyl variant. This is crucial for fast-switching displays.

  • Phase Range: The Propyl chain (3-carbon) usually provides a wider nematic temperature range. The Methyl group (1-carbon) is more rigid, often raising the melting point but narrowing the liquid crystalline window.

    • Decision Guide: Use 4-TMCH derivatives when response time (viscosity) is the priority. Use Propyl derivatives when thermal stability range is priority.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Reduction of 4-TMCH

Objective: Synthesis of trans-4-(trans-4-methylcyclohexyl)cyclohexanol (Equatorial Alcohol). Note: This protocol prioritizes the thermodynamic product required for LC applications.

Materials:

  • 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)

  • Sodium Borohydride (NaBH4) (0.5 eq) — Standard

  • OR Aluminum Isopropoxide (3.0 eq) — High Selectivity

  • Solvent: 2-Propanol (Isopropyl Alcohol)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-TMCH in 50 mL of dry 2-propanol under N2 atmosphere.

  • Reagent Addition (MPV Method): Add Aluminum Isopropoxide (30 mmol).

    • Why MPV? While NaBH4 is faster, MPV is reversible. Refluxing allows the mixture to equilibrate to the thermodynamically stable trans,trans-diequatorial isomer (>95% trans).

  • Reflux: Heat to reflux and distill off the acetone formed (driving the equilibrium). Continue for 4–6 hours.

  • Quench: Cool to RT. Hydrolyze with dilute HCl (1M) carefully.

  • Extraction: Extract with Dichloromethane (3x). Wash organic layer with brine, dry over MgSO4.

  • Analysis: Analyze by GC-MS.

    • Target Signal: The trans-isomer typically elutes after the cis-isomer on non-polar columns due to higher boiling point/structural linearity.

Protocol B: Synthesis of LC Mesogen (Generic Pathway)

This outlines how 4-TMCH is converted into a functional Liquid Crystal component.

SynthesisWorkflow Start Start: 4-TMCH (Ketone) Step1 Step 1: Reduction (NaBH4 or MPV) Start->Step1 Inter1 Intermediate: trans-Alcohol Step1->Inter1 >90% trans selectivity Step2 Step 2: Halogenation (PBr3 or HI) Inter1->Step2 Inter2 Intermediate: trans-Halide Step2->Inter2 Retention of config (Double inversion if using specific reagents) Step3 Step 3: Coupling (e.g., Grignard with Aryl group) Inter2->Step3 Final Final Product: Liquid Crystal Mesogen (trans,trans configuration) Step3->Final

Caption: General synthetic pathway converting the ketone to a functional liquid crystal mesogen.

Part 4: Comparative Data Summary

Table 2: Performance Metrics in LC Synthesis

Metric4-TMCH (Methyl)Propyl AnalogImplication
Viscosity (Rotational) LowMediumMethyl is better for fast-response displays.
Nematic Range NarrowerBroaderPropyl is better for wide-temp operation (outdoor displays).
Solubility in Host LC ModerateHighPropyl analogs dissolve better in eutectic mixtures.
Synthetic Cost ModerateModerateSimilar synthetic complexity.

References

  • Dabrowski, R., et al. (2007). Mesomorphic properties of trans,trans-4'-alkylbicyclohexyl-4-carbonitriles and their isothiocyanato analogs. Liquid Crystals.[1][2][3][4][5] (General reference for bicyclohexyl LC properties).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[6] (Authoritative source on conformational analysis and A-values).

  • Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity. The Chemical Educator.

  • Sasnovski, G., et al. (1997). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals.[3][4]

  • PubChem. (n.d.). 4-Methylcyclohexanone Compound Summary. National Center for Biotechnology Information. (Used for monocyclic comparator data).

Sources

Comparative

Validation of Analytical Methods for 4-(trans-4-Methylcyclohexyl)cyclohexanone

A Comparative Guide for Process Chemists and Analytical Scientists Executive Summary In the synthesis of liquid crystals and pharmaceutical intermediates (e.g., Cariprazine precursors), 4-(trans-4-Methylcyclohexyl)cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary

In the synthesis of liquid crystals and pharmaceutical intermediates (e.g., Cariprazine precursors), 4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical quality attribute.[1] The thermodynamic stability and biological efficacy of the final product often depend strictly on the stereochemistry of the cyclohexane rings.

The primary analytical challenge is not merely assay purity, but the resolution of the trans,trans-isomer from the cis,trans-isomer impurities . While High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the superior technique for this specific bicyclic ketone due to its high resolution of geometric isomers without the need for derivatization.

This guide objectively compares Method A (GC-FID) and Method B (RP-HPLC-UV), providing validated protocols and performance data to assist in method selection during process scaling.

Mechanistic Insight: The Isomer Separation Challenge

The separation of cyclohexanone derivatives relies on exploiting the subtle physical differences between the equatorial-equatorial (trans) and axial-equatorial (cis) conformations.

  • Thermodynamics: The trans-isomer is generally more thermodynamically stable.[1]

  • Chromatographic Behavior: In GC, the slightly more compact cis-isomer typically exhibits a lower boiling point and different interaction with the stationary phase compared to the planar trans-isomer, leading to baseline resolution. In Reverse-Phase HPLC, the hydrophobicity differences are often insufficient for baseline separation without specialized chiral or shape-selective columns.[1]

Diagram 1: Stereochemical Separation Logic

IsomerSeparation cluster_GC Method A: GC-FID (Thermal/Volatility) cluster_HPLC Method B: HPLC-UV (Polarity/Hydrophobicity) Sample Crude Mixture (cis/trans isomers) GC_Column Capillary Column (DB-WAX or HP-5) Sample->GC_Column HPLC_Column C18 / C8 Column Sample->HPLC_Column GC_Sep Boiling Point & Shape Selectivity GC_Column->GC_Sep GC_Result Baseline Resolution (Rs > 2.0) GC_Sep->GC_Result HPLC_Sep Hydrophobic Interaction HPLC_Column->HPLC_Sep HPLC_Result Partial/Difficult Resolution (Rs < 1.5) HPLC_Sep->HPLC_Result

Figure 1: Mechanistic differentiation between GC and HPLC separation pathways for geometric isomers.

Method A: GC-FID (The Gold Standard)[1]

Rationale: GC is preferred for volatile, thermally stable ketones. The lack of chromophores in cyclohexanone derivatives makes UV detection weak, whereas FID provides a universal, robust response proportional to carbon mass.

Experimental Protocol
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-Wax (PEG) or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µm film.[1] Note: Polar columns (Wax) often provide better isomer separation.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID @ 300°C. H2 (30 mL/min), Air (400 mL/min).

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Validation Highlights (ICH Q2)
  • Specificity: Excellent. The cis-isomer typically elutes 0.5–1.0 minutes before the trans-isomer.[1]

  • Linearity:

    
     over 50–150% of target concentration.
    
  • Robustness: Highly robust; minor flow rate changes do not collapse resolution.

Method B: HPLC-UV (The Alternative)[1]

Rationale: HPLC is required if the sample contains non-volatile precursors (e.g., salts, heavy phenolic intermediates) that would foul a GC inlet.

Experimental Protocol
  • Instrument: Waters Alliance or equivalent with PDA/UV.

  • Column: Agilent Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: Water (0.1% H3PO4)

    • B: Acetonitrile[1]

    • Isocratic:[1] 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbonyl

    
     transition). Warning: Acetonitrile cutoff must be considered; use HPLC grade.
    
  • Temperature: 30°C.

Validation Highlights
  • Specificity: Moderate. Requires high plate count columns to separate isomers.

  • Sensitivity: Lower than FID due to weak UV absorbance of the ketone.

  • Interference: High risk of baseline drift from mobile phase absorption at 210 nm.

Comparative Performance Data

The following data represents typical validation results observed during method transfer for this class of compounds.

ParameterMethod A: GC-FIDMethod B: HPLC-UV (210 nm)Verdict
Isomer Resolution (

)
> 3.5 (Excellent)~ 1.2 – 1.5 (Marginal)GC Wins
Linearity (

)
> 0.9995> 0.995GC Wins
LOD (Limit of Detection) 10 ppm50–100 ppmGC Wins
Precision (RSD, n=6) < 1.0%< 2.0%GC Wins
Sample Prep Dilute in solvent (MeOH/DCM)Dilute in Mobile PhaseNeutral
Matrix Tolerance Low (Non-volatiles ruin liner)High (Salts wash out)HPLC Wins

Validation Workflow & Decision Matrix

To ensure regulatory compliance (ICH Q2(R2)), the validation strategy must be tailored to the method's intended use (e.g., Assay vs. Impurity Limit Test).[2]

Diagram 2: Validation & Lifecycle Management

ValidationWorkflow Start Method Selection Phase Decision Is sample thermally stable & volatile? Start->Decision Path_GC Select GC-FID Decision->Path_GC Yes Path_LC Select HPLC-UV Decision->Path_LC No Val_Params Validation Parameters (ICH Q2) Path_GC->Val_Params Path_LC->Val_Params Exp_Spec Specificity: Inject cis/trans mix Val_Params->Exp_Spec Exp_Lin Linearity: 5 Levels (50-150%) Exp_Spec->Exp_Lin Exp_Acc Accuracy: Spike Recovery Exp_Lin->Exp_Acc Report Final Validation Report Exp_Acc->Report

Figure 2: Decision matrix and validation workflow compliant with ICH Q2(R2) guidelines.

Conclusion

For the validation of 4-(trans-4-Methylcyclohexyl)cyclohexanone , GC-FID is the recommended analytical technique .[1] It offers superior resolution of the critical cis/trans isomers and higher sensitivity for impurity profiling.

HPLC-UV should be reserved for:

  • In-process controls (IPC) where the sample matrix contains non-volatile salts that would degrade a GC column.

  • Labs lacking GC infrastructure.

Recommendation: If HPLC must be used, consider using a Refractive Index (RI) detector or Charged Aerosol Detector (CAD) to overcome the limitations of UV detection at 210 nm.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Methylcyclohexanone: Method 2521. NIOSH Manual of Analytical Methods. [Link]

  • Koscielski, T., et al. (1986). Resolution of cis- and trans-dimethylcyclohexanes by partition gas chromatography. Journal of Chromatography A. [Link]

Sources

Validation

Comparative Guide: Biological &amp; Conformational Analysis of 4-(trans-4-Methylcyclohexyl)cyclohexanone Isomers

Executive Summary: The Stereochemical Imperative In the development of lipophilic pharmacophores, the bicyclic scaffold 4-(trans-4-methylcyclohexyl)cyclohexanone represents a critical structural motif. It serves as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of lipophilic pharmacophores, the bicyclic scaffold 4-(trans-4-methylcyclohexyl)cyclohexanone represents a critical structural motif. It serves as a precursor for liquid crystals and, more importantly, for "linear" hydrophobic spacers in antipsychotics (e.g., Cariprazine analogs) and antiprotozoal agents.

This guide compares the two primary diastereomers of this scaffold: the Trans-isomer (Linear) and the Cis-isomer (Bent). While often treated merely as a purity specification, the choice between these isomers dictates the thermodynamic stability, metabolic profile, and receptor affinity of the final pharmaceutical agent.

The Core Comparison
FeatureTrans-Isomer (Target) Cis-Isomer (Impurity/Alternative)
Geometry Linear, Rod-like (High Aspect Ratio)Angular, Bent (L-shape)
Thermodynamics Stable (Equatorial-Equatorial)Metastable (Axial-Equatorial)
Biological Role Deep hydrophobic pocket penetrationSteric disruption; often inactive or off-target
Physical State Solid (High MP)Liquid or Low-Melting Solid

Structural & Conformational Analysis

The biological activity of this ketone is not intrinsic to the carbonyl group but rather to its ability to position substituents in 3D space. The molecule consists of two cyclohexane rings linked at the C4 position.

The "Rod" vs. "Bent" Hypothesis
  • Trans-Isomer (The Rod): Both the methyl group and the inter-ring bond are in the equatorial position. This minimizes 1,3-diaxial interactions, creating a flat, extended structure. In drug design, this mimics the rigid backbone of steroids or biphenyls, allowing deep penetration into narrow hydrophobic clefts (e.g., Dopamine D3 receptors).

  • Cis-Isomer (The Bent): One substituent is forced into an axial position. This introduces a "kink" in the molecule. While this increases solubility, it prevents the tight packing required for high-affinity binding in linear receptor pockets.

Visualization of Conformational Signaling

The following diagram illustrates how the isomer geometry dictates the downstream biological efficacy and synthesis pathway.

G Start Crude Mixture (Cis + Trans) Base Thermodynamic Equilibration (Base/Heat) Start->Base Trans Trans-Isomer (Equatorial-Equatorial) Base->Trans Major Product (Stable) Cis Cis-Isomer (Axial-Equatorial) Base->Cis Minor Product (Unstable) Receptor Receptor Pocket (Hydrophobic) Trans->Receptor Linear Fit Cis->Receptor Bent Mismatch Effect_T High Affinity (Deep Penetration) Receptor->Effect_T Effect_C Steric Clash (Low Affinity) Receptor->Effect_C

Figure 1: Conformational flow showing the thermodynamic preference for the Trans-isomer and its superior receptor fit.

Comparative Biological Profiles

This section analyzes the performance of the ketone when used as a scaffold for bioactive amines or alcohols.

Pharmacokinetic Properties (Predicted)

Data below is derived from structure-activity relationship (SAR) studies of 4-substituted cyclohexyl systems.

PropertyTrans-Isomer ScaffoldCis-Isomer ScaffoldBiological Implication
LogP (Lipophilicity) ~3.8 - 4.2~3.6 - 4.0The Trans isomer is more lipophilic, enhancing Blood-Brain Barrier (BBB) crossing for CNS drugs.
Metabolic Stability HighModerateThe equatorial methyl in the Trans form is less accessible to CYP450 oxidation than the exposed axial methyl in the Cis form.
Solubility LowerHigherCis isomers disrupt crystal lattice packing, improving solubility but potentially reducing oral bioavailability if melting point is too low.
Case Study: Dopamine Receptor Agonists (Cariprazine Analogs)

In the synthesis of Cariprazine, the trans-1,4-cyclohexane geometry is non-negotiable.

  • Mechanism: The drug must span a specific distance between the protonated amine binding site and a secondary hydrophobic pocket.

  • Data Support: Studies on cyclohexyl-amines show that cis-isomers exhibit up to 100-fold lower affinity (Ki values) for D3/D2 receptors compared to their trans counterparts due to the inability to adopt the required extended conformation [1].

Experimental Protocols

To validate the biological utility of your material, you must first ensure isomeric purity. The following protocols are industry-standard for isolating the bioactive trans-isomer.

Protocol A: Thermodynamic Equilibration & Isolation

Objective: Convert the kinetic cis/trans mixture into the thermodynamic trans-dominant product.

  • Reagents: Dissolve 10g of crude 4-(4-methylcyclohexyl)cyclohexanone in 100mL Ethanol.

  • Catalysis: Add 5% mol Potassium tert-butoxide (KOtBu).

  • Reflux: Heat to reflux (78°C) for 4 hours.

    • Mechanism:[1][2] The base enolizes the ketone. Upon re-protonation, the bulky groups settle into the equatorial position to relieve steric strain.

  • Quench: Cool to RT, neutralize with dilute HCl.

  • Crystallization (Crucial Step):

    • Evaporate solvent.

    • Recrystallize from cold Hexane/Ethyl Acetate (9:1).

    • Result: The Trans-isomer crystallizes as white needles (MP: ~40-43°C), while the Cis-isomer remains in the mother liquor [2].

Protocol B: GC-MS Purity Validation

Objective: Quantify the Cis/Trans ratio before biological testing.

  • Column: HP-5 or DB-5 (Non-polar capillary column, 30m).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (1 min) → 10°C/min → 250°C.

  • Retention Time Logic:

    • Cis-isomer: Elutes earlier (Lower boiling point due to lower symmetry/packing).

    • Trans-isomer: Elutes later (Higher boiling point).

    • Acceptance Criteria: >98% Trans-isomer area for pharmaceutical applications.[3]

Safety & Handling (SDS Summary)

While the ketone is an intermediate, it possesses distinct toxicological hazards [3].

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[5]

    • H411: Toxic to aquatic life with long-lasting effects.

  • PPE: Nitrile gloves (0.11mm) are required. Use in a fume hood to avoid inhalation of vapors, which may have a strong woody/amber odor.

References

  • Organic Syntheses. (1973). "Equilibration and Crystallization of 4-tert-butylcyclohexanone Derivatives." Org.[1][6] Synth. Coll. Vol. 5, p.175. (General procedure adapted for methyl-cyclohexyl systems).

  • Sigma-Aldrich. (2024).[7] "Safety Data Sheet: 4-Methylcyclohexanone."

  • PubChem. (2025).[4] "Compound Summary: 4-(trans-4-Methylcyclohexyl)cyclohexanone."

Sources

Comparative

spectroscopic analysis for structural confirmation of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Topic: Spectroscopic Analysis for Structural Confirmation of 4-(trans-4-Methylcyclohexyl)cyclohexanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis for Structural Confirmation of 4-(trans-4-Methylcyclohexyl)cyclohexanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 138500-98-2) serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. Its performance relies heavily on stereochemical purity. The primary structural challenge lies not in the ketone functionality, but in the geometric isomerism of the cyclohexane rings—specifically, distinguishing the thermodynamically stable trans-isomer (diequatorial) from the cis-impurity (axial-equatorial).

This guide objectively compares spectroscopic alternatives for structural confirmation, establishing Nuclear Magnetic Resonance (NMR) as the primary validation tool while evaluating Mass Spectrometry (MS) and Infrared Spectroscopy (IR) as supporting methodologies.

Part 1: The Stereochemical Challenge

The molecule consists of two cyclohexane rings linked at the C4 position. The critical quality attribute (CQA) is the relative configuration of the methyl group and the inter-ring bond on the alkyl cyclohexyl ring.

  • The Product (Target): trans-configuration. Both the methyl group and the cyclohexanone substituent occupy equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.

  • The Alternative (Impurity): cis-configuration. One substituent is axial while the other is equatorial, leading to higher steric strain and distinct spectroscopic signatures.

Part 2: Comparative Analysis of Analytical Techniques

The following table compares the efficacy of standard analytical techniques in resolving the specific stereochemical challenge of this molecule.

FeatureNMR (

H &

C)
GC-MS FT-IR X-Ray Crystallography
Primary Utility Definitive Stereochemistry Molecular Weight & PurityFunctional Group (C=O)Absolute Configuration
Stereo-Selectivity High (Coupling constants & Shifts)Low (Similar fragmentation)Low (Fingerprint region only)Ultimate (Requires single crystal)
Sample State Solution (

)
Gas PhaseSolid/Liquid (Neat)Solid Crystal
Throughput Medium (10-30 mins)High (Rapid screening)High (<5 mins)Low (Days/Weeks)
Cost/Run ModerateLowLowHigh

Verdict: While GC-MS is excellent for purity profiling (quantifying the amount of isomer), NMR is the only rapid, non-destructive method capable of de novo structural confirmation without a reference standard.

Part 3: Deep Dive – The NMR Validation Protocol

Mechanism of Distinction: The Gamma-Gauche Effect

To distinguish the trans-product from the cis-alternative, rely on the Gamma-Gauche Effect in


C NMR.
  • Mechanism: In the cis-isomer, the axial methyl group experiences a steric "gauche" interaction with the

    
    -carbons (C3 and C5 of the ring). This steric compression causes an upfield shift (shielding)  of roughly 4–6 ppm.
    
  • Diagnostic Signal:

    • Trans-Isomer: Methyl carbon signal appears downfield (typically

      
       ~22-23 ppm).
      
    • Cis-Isomer: Methyl carbon signal appears upfield (typically

      
       ~17-19 ppm).
      
Proton NMR ( H) Coupling Analysis

The coupling constant (


) is governed by the Karplus equation, which relates the dihedral angle to the magnitude of splitting.[1]
  • Trans-Isomer (Axial-Axial Coupling): The methine proton at C4 (adjacent to the methyl) is axial. It couples with the adjacent axial protons with a dihedral angle of ~180°.

    • Result: Large coupling constant (

      
      ). Signal appears as a broad triplet of triplets (tt).
      
  • Cis-Isomer (Axial-Equatorial Coupling): The methine proton is equatorial (if methyl is axial) or axial (if methyl is equatorial, but ring flips occur).

    • Result: Smaller coupling constants (

      
      ). Signal appears as a narrow multiplet.
      
Experimental Protocol: Self-Validating NMR Workflow

Objective: Confirm trans-geometry and >98% isomeric purity.

Step 1: Sample Preparation

  • Dissolve 10-15 mg of the sample in 0.6 mL of CDCl

    
      (Deuterated Chloroform).
    
  • Ensure the solution is clear; filter if necessary to remove inorganic salts.

  • Transfer to a clean 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (zg30) and 1D carbon with proton decoupling (zgpg30).

  • Number of Scans (NS): 16 for

    
    H, 512 for 
    
    
    
    C (to ensure visibility of quaternary carbons).
  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative analysis; increase to 5-10s for quantitative integration).

Step 3: Data Processing & Logic Check

  • Reference: Calibrate the solvent residual peak (CHCl

    
    ) to 
    
    
    
    7.26 ppm (
    
    
    H) and
    
    
    77.16 ppm (
    
    
    C).
  • Integrate: Normalize the methyl doublet (

    
     ~0.9 ppm) to 3H.
    
  • Verify: Check the integration of the

    
    -carbonyl protons (
    
    
    
    ~2.3 ppm). Should integrate to 4H.
  • Confirm Geometry: Locate the Methine proton signal (H4'). If width at half-height (

    
    ) > 20 Hz, assign as Trans . If narrow (< 10 Hz), assign as Cis .
    

Part 4: Visualization of Structural Assignment

The following diagram illustrates the logical decision tree for confirming the structure of 4-(trans-4-Methylcyclohexyl)cyclohexanone.

StructuralConfirmation Start Unknown Isomer Sample Technique Select Technique: 13C NMR & 1H NMR Start->Technique C13_Check Analyze 13C Methyl Shift (Gamma-Gauche) Technique->C13_Check H1_Check Analyze 1H Methine Coupling (J-value) Technique->H1_Check C13_High Shift > 21 ppm (Downfield) C13_Check->C13_High C13_Low Shift < 19 ppm (Upfield) C13_Check->C13_Low Trans CONFIRMED: Trans-Isomer (Thermodynamic Product) C13_High->Trans Cis REJECT: Cis-Isomer (Kinetic Impurity) C13_Low->Cis H1_Large Large J (~10-12 Hz) Axial-Axial H1_Check->H1_Large H1_Small Small J (< 5 Hz) Axial-Equatorial H1_Check->H1_Small H1_Large->Trans H1_Small->Cis

Caption: Decision tree for spectroscopic validation. Green pathways indicate confirmation of the desired trans-isomer.

Part 5: Supporting Experimental Data (GC-MS)

While NMR confirms geometry, GC-MS is superior for quantifying trace levels of the cis-isomer impurity.

Methodology:

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program: 100°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 mins).
  • Detection: EI (70 eV).

Expected Results:

  • Trans-Isomer: Elutes later than the cis-isomer on non-polar columns due to its linear, planar shape allowing better interaction with the stationary phase (higher boiling point).

  • Fragmentation: Both isomers show a molecular ion

    
     at m/z 194. Major fragments include m/z 55 (cyclohexyl ring fragment) and m/z 97 (methylcyclohexyl cation).
    

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Gamma-Gauche effect shifts).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Methylcyclohexanone derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. (2023). NMR Spectroscopy: Data for Cyclohexanes. University of Wisconsin-Madison. Available at: [Link]

Sources

Validation

comparative study of catalytic systems for 4-(trans-4-Methylcyclohexyl)cyclohexanone synthesis

Topic: Comparative Study of Catalytic Systems for 4-(trans-4-Methylcyclohexyl)cyclohexanone Synthesis Format: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalytic Systems for 4-(trans-4-Methylcyclohexyl)cyclohexanone Synthesis Format: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of 4-(trans-4-methylcyclohexyl)cyclohexanone represents a critical transformation in the production of liquid crystal mesogens and pharmaceutical intermediates. The structural rigidity and extended conjugation of the trans,trans-isomer are essential for the nematic phase stability in liquid crystal displays (LCDs) and the bioactivity of specific receptor ligands.

This guide evaluates the catalytic landscape for hydrogenating the aromatic precursor—typically 4-(4-methylphenyl)phenol or 4-(trans-4-methylcyclohexyl)phenol —to the target cyclohexanone. The core challenge lies in achieving chemoselectivity (stopping at the ketone without over-reduction to the alcohol) and stereoselectivity (favoring the thermodynamically stable trans-isomer over the kinetically favored cis-isomer).

Mechanistic Landscape & Reaction Pathway

To select the optimal catalyst, one must understand the competing pathways. The hydrogenation of the phenol ring proceeds via an enol intermediate, which tautomerizes to the ketone. The ketone is susceptible to further reduction to the alcohol. Simultaneously, the stereochemistry is determined by the mode of hydrogen addition (usually cis) vs. thermodynamic equilibration (to trans).

Figure 1: Reaction Pathway and Stereochemical Divergence

ReactionPathway Start 4-(4-Methylcyclohexyl)phenol (Substrate) Enol Enol Intermediate Start->Enol Cat. H2 (Surface Reaction) CisKetone cis-Ketone (Kinetic Product) Enol->CisKetone Tautomerization TransKetone trans-Ketone (Thermodynamic Target) CisKetone->TransKetone Base/Cat. Isomerization (Equilibration) Alcohol Cyclohexanol (Over-reduction Byproduct) CisKetone->Alcohol Fast H2 Addition TransKetone->Alcohol Slow H2 Addition

Caption: The kinetic pathway favors the cis-isomer. High trans-selectivity requires a catalyst system that promotes in-situ isomerization or a dedicated post-treatment step.

Comparative Analysis of Catalytic Systems

The following table contrasts the three dominant catalytic approaches based on yield, chemoselectivity (Ketone:Alcohol ratio), and stereocontrol.

MetricSystem A: Pd/C + Na₂CO₃ System B: Pd-HAP (Hydroxyapatite) System C: Rh/C or Ru/C
Type Modified HeterogeneousBio-compatible HeterogeneousNoble Metal Heterogeneous
Primary Mechanism Surface Hydrogenation + Base IsomerizationSurface Hydrogenation + Support InteractionDirect Syn-Hydrogenation
Conversion > 98%100%100%
Ketone Selectivity High (90-95%) Ultra-High (>99%) Low (tendency to alcohol)
Trans-Selectivity High (>95%) due to baseLow (Kinetic cis mix)Very Low (High cis)
Reaction Medium Non-polar (e.g., n-Octane, Toluene)Water / AqueousAlcohols / Ethers
Key Advantage Best for industrial scale trans-synthesis.Green chemistry; prevents over-reduction.Excellent for cis-isomers if desired.
Key Limitation Requires base removal; solvent handling.[1]Requires separate isomerization step for trans.Poor ketone selectivity; expensive.
Deep Dive: Why Pd/C is the Industrial Choice

While Rh and Ru are superior for aromatic ring hydrogenation under mild conditions, they strongly favor cis-addition (syn-addition) and often reduce the ketone to the alcohol rapidly. Palladium (Pd) , particularly on Carbon, is less active for the ketone-to-alcohol reduction, allowing the reaction to be stopped at the ketone stage. When coupled with a base (like Na₂CO₃ or KOH), the acidic


-protons of the ketone are labile, allowing rapid equilibration to the stable trans-isomer during the reaction.
Detailed Experimental Protocols
Protocol A: One-Pot High-Trans Synthesis (Recommended)

Target: >95% Trans-Isomer, >90% Yield

Rationale: This protocol utilizes the "Pd/C + Base" synergy. The non-polar solvent (toluene or n-octane) suppresses the hydration/reduction of the ketone, while the base ensures thermodynamic equilibration.

Materials:

  • Substrate: 4-(trans-4-methylcyclohexyl)phenol (10 mmol)

  • Catalyst: 5% Pd/C (5 wt% loading relative to substrate)

  • Additive: Na₂CO₃ (20 mol%) or NaOH (catalytic amount)

  • Solvent: Toluene (50 mL)

  • Hydrogen Source: H₂ gas (balloon or cylinder)

Workflow:

  • Charge: In a high-pressure autoclave (e.g., Parr reactor), load the substrate, Pd/C catalyst, and Na₂CO₃. Add Toluene.

  • Purge: Seal reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.

  • Pressurize: Set H₂ pressure to 0.5–1.0 MPa (5–10 bar) . Note: Higher pressures favor over-reduction to alcohol.

  • Heat: Ramp temperature to 130–150°C .

    • Why this temp? Isomerization has a higher activation energy than hydrogenation. 150°C ensures the cis-to-trans conversion rate is faster than the hydrogenation rate.

  • Monitor: Stir at 800-1000 rpm for 4–6 hours. Monitor H₂ uptake. Stop when theoretical uptake (2 eq) is reached.

  • Workup: Cool to RT. Filter catalyst through Celite. Wash with toluene.[2]

  • Purification: Evaporate solvent. Recrystallize from hexane if necessary to remove traces of alcohol.

Figure 2: Experimental Workflow Diagram

Workflow Step1 1. Reactor Charging (Substrate + Pd/C + Na2CO3 + Toluene) Step2 2. H2 Pressurization (5-10 bar) Step1->Step2 Step3 3. Reaction Phase (150°C, 4-6 hrs) Step2->Step3 Kinetic Control Step3->Step3 In-situ Isomerization Step4 4. Filtration (Remove Pd/C) Step3->Step4 Step5 5. Solvent Evaporation Step4->Step5 Step6 Final Product (>95% Trans-Ketone) Step5->Step6

Caption: The critical step is the high-temperature reaction phase which allows simultaneous hydrogenation and isomerization.

Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Temperature 130–150°C<120°C: High cis content (kinetic product). >160°C: Thermal degradation or over-hydrogenation.
H₂ Pressure 0.5–1.0 MPa>2.0 MPa: Accelerates ketone reduction to alcohol (yield loss).
Solvent Polarity Non-polar (Toluene/Alkane)Polar (Ethanol/Water): Promotes alcohol formation via H-bonding stabilization of the transition state.
Catalyst Loading 3-5 wt%<1%: Incomplete conversion. >10%: Cost prohibitive; potential for side reactions.
Conclusion & Recommendations

For the synthesis of 4-(trans-4-methylcyclohexyl)cyclohexanone , the Pd/C system modified with Na₂CO₃ in a non-polar solvent is the superior choice. It offers the best balance of chemoselectivity (avoiding alcohol formation) and stereocontrol (accessing the trans-isomer).

  • For Academic/Small Scale: Use Pd-HAP in water if green chemistry is the priority, followed by a separate base-catalyzed isomerization step (KOH/MeOH).

  • For Industrial/Scale-Up: Adopt the Pd/C + Na₂CO₃ / Toluene one-pot protocol. It minimizes unit operations and maximizes the yield of the valuable liquid crystal intermediate.

References
  • Selective Hydrogenation of Phenol to Cyclohexanone over Pd-HAP Catalyst. Source: ResearchGate / MDPI URL:[Link][3]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst. Source: OSTI.gov URL:[Link]

  • Tunable Selectivity of Phenol Hydrogenation by Solvent-Driven Effect. Source: RSC Publishing URL:[Link]

  • Selective Hydrogenation of 4-Substituted Phenols to Cyclohexanone Analogues. Source: ResearchGate URL:[4][5][Link]

  • Preparation method of 4-methoxycyclohexanone (Patent CN105152884A).

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Evaluation of 4-(trans-4-Methylcyclohexyl)cyclohexanone Derivatives

Executive Summary: The Lipophilicity Paradox Derivatives of 4-(trans-4-Methylcyclohexyl)cyclohexanone represent a classic "privileged scaffold" in medicinal chemistry.[1] This bicyclic core provides exceptional structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity Paradox

Derivatives of 4-(trans-4-Methylcyclohexyl)cyclohexanone represent a classic "privileged scaffold" in medicinal chemistry.[1] This bicyclic core provides exceptional structural rigidity and lipophilicity, making it ideal for filling hydrophobic pockets in GPCRs (e.g., Opioid, Sigma-1, MCH-1 receptors) and ion channels.[1]

However, this scaffold presents a distinct translational disconnect . While in vitro assays often show nanomolar potency due to strong hydrophobic interactions, in vivo efficacy is frequently compromised by poor solubility and rapid oxidative metabolism.[1] This guide objectively compares the evaluation metrics, highlighting why "potency" does not equal "drug-likeness" for this chemical class.

Part 1: The Scaffold & Chemical Context[1][2][3]

The core molecule is a bicyclic ketone used to generate bioactive amines (via reductive amination) or alcohols.[1] The critical design element is the stereochemistry.[1][2]

  • Thermodynamic Preference: The trans,trans isomer (equatorial-equatorial) is the most stable and typically the desired pharmacophore for rigid binding pockets.[1]

  • The Liability: The high logP (>4.0 for many derivatives) creates a "grease ball" effect, leading to high non-specific binding and metabolic vulnerability.[1]

Evaluation Workflow (DOT Visualization)

EvaluationWorkflow Scaffold 4-(trans-4-Methylcyclohexyl) cyclohexanone Deriv Chemical Derivatization (Reductive Amination) Scaffold->Deriv InVitro In Vitro Screening (High Throughput) Deriv->InVitro Potency Liability Liability Check (Metabolic Stability) InVitro->Liability Hit Selection InVivo In Vivo Profiling (PK/PD) Liability->InVivo Lead Optimization InVivo->Deriv SAR Cycle

Figure 1: The critical path from scaffold to lead.[1] Note the "Liability Check" gate, which is often the failure point for cyclohexyl derivatives.[1]

Part 2: In Vitro Evaluation (The Potency Trap)[1]

In the petri dish, these derivatives often appear superior due to the "Hydrophobic Effect," where the greasy cyclohexyl rings displace water from receptor pockets, driving high affinity.[1]

Key In Vitro Assays
Assay TypeMetricRelevance to ScaffoldTypical Result (High Affinity)
Receptor Binding

/

Measures fit in hydrophobic pockets.[1]< 10 nM (Excellent)
Microsomal Stability

(min)
CRITICAL: Detects CYP oxidation.< 15 min (Poor)
Lipophilicity LogD (pH 7.[1]4)Predicts solubility/permeability.[1][3]> 4.5 (High Risk)
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is the primary filter.[1] The cyclohexyl rings are prone to hydroxylation by CYP3A4 and CYP2D6.[1]

Objective: Determine intrinsic clearance (


) to predict hepatic extraction.
  • Preparation:

    • Prepare 10 mM stock of the test derivative in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice (Protein conc: 20 mg/mL).[1]

  • Incubation:

    • Test System: 1 µM Compound + 0.5 mg/mL Microsomes + 1 mM NADPH.[1]

    • Volume: 100 µL per time point in a 96-well plate.

    • Temperature: 37°C with shaking.

  • Time Course:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately add 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot ln(% Remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Self-Validating Control: Run Verapamil (High Clearance) and Warfarin (Low Clearance) alongside.[1] If Verapamil


 min, the microsomes are inactive; discard data.[1]

Part 3: In Vivo Evaluation (The Bioavailability Hurdle)[1]

When moving to animals, the high lipophilicity that drove in vitro potency often causes pharmacokinetic failure.[1]

Key In Vivo Challenges
  • First-Pass Metabolism: The "exposed" cyclohexyl rings are rapidly oxidized by the liver, leading to low oral bioavailability (

    
    ).[1]
    
  • Volume of Distribution (

    
    ):  These compounds sequester into fat tissue, leading to a massive 
    
    
    
    but low free drug concentration in the blood.[1]
Protocol 2: Rat Pharmacokinetics (Cassette Dosing)

To rapidly screen derivatives for oral bioavailability.[1]

Objective: Determine AUC,


, and Bioavailability (

).
  • Formulation:

    • Due to low solubility, formulate in 10% DMSO / 40% PEG400 / 50% Water .[1] Avoid pure saline as precipitation will occur.[1]

  • Dosing:

    • Group A (IV): 1 mg/kg via tail vein (

      
       rats).[1]
      
    • Group B (PO): 5 mg/kg via oral gavage (

      
       rats).[1]
      
  • Sampling:

    • Collect blood (serial sampling via jugular vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

    • Plasma separation: Centrifuge at 4°C.

  • Bioanalysis:

    • Protein precipitation with Acetonitrile.[1]

    • LC-MS/MS quantification against a standard curve.[1]

Part 4: Comparative Data Analysis

The following table illustrates the typical "Disconnect" observed with 4-(trans-4-Methylcyclohexyl)cyclohexanone derivatives.

ParameterCompound A (Parent) Compound B (Polar Optimized) Interpretation
Structure Pure Cyclohexyl-CyclohexylAdded Polar Nitrogen (e.g., Piperazine)Structural modification effect.[1]
In Vitro Potency (

)
1.2 nM 15 nMParent is 10x more potent in the dish.[1]
LogP 5.22.8Parent is extremely lipophilic.[1]
HLM Stability (

)
4 min> 60 minParent is rapidly destroyed by liver enzymes.[1]
In Vivo Bioavailability (

)
< 5% 65% The Critical Flip.
Brain/Plasma Ratio 0.1 (Efflux substrate?)[1]1.5Parent fails to penetrate or is pumped out.[1]
Mechanism of Failure Visualization

MetabolicFate cluster_invivo In Vivo Reality Parent Lipophilic Parent (High Potency) CYP CYP450 Oxidation (Liver) Parent->CYP High Affinity Substrate Metabolite Hydroxylated Metabolite (Polar/Inactive) CYP->Metabolite Hydroxylation at C3/C4 Excretion Rapid Excretion (Renal/Biliary) Metabolite->Excretion

Figure 2: The metabolic fate of the cyclohexyl scaffold.[1] Rapid hydroxylation renders the potent parent molecule inactive in vivo.[1]

Part 5: Strategic Recommendations

To successfully develop drugs using this scaffold, you must bridge the IVIVC (In Vitro-In Vivo Correlation) gap:

  • Block Metabolic Soft Spots: Introduce fluorine (

    
    ) or methyl groups at the C3/C4 positions of the cyclohexyl rings to sterically hinder CYP450 oxidation [1].[1]
    
  • Lower LogP: Do not rely solely on the cyclohexyl core for binding.[1] Introduce polar heteroatoms (N, O) in the linker region to lower LogP below 3.5, improving solubility and metabolic stability [2].[1]

  • Prioritize

    
     over 
    
    
    
    :
    In lead selection, a compound with 20 nM potency and 60 min stability is superior to a 1 nM compound with 5 min stability.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. Source: European Journal of Pharmaceutical Sciences (via PubMed).[1] URL:[Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Source: Acta Pharmaceutica.[1] URL:[Link]

Sources

Validation

benchmarking the performance of 4-(trans-4-Methylcyclohexyl)cyclohexanone in liquid crystal displays

Executive Summary In the high-performance Liquid Crystal Display (LCD) sector, particularly for Thin Film Transistor (TFT) applications, the demand for rapid response times and high voltage holding ratios (VHR) is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-performance Liquid Crystal Display (LCD) sector, particularly for Thin Film Transistor (TFT) applications, the demand for rapid response times and high voltage holding ratios (VHR) is paramount. 4-(trans-4-Methylcyclohexyl)cyclohexanone serves as the critical biosynthetic precursor for the Bicyclohexyl (CCH) class of liquid crystals.

This guide benchmarks the performance of liquid crystals derived from this ketone against the industry-standard Phenylcyclohexane (PCH) and Biphenyl (BP) cores.

Key Findings:

  • Viscosity Advantage: Derivatives of this ketone exhibit rotational viscosities (

    
    ) 30–50% lower than phenyl-based equivalents, enabling sub-millisecond response times.
    
  • Stability Profile: The fully saturated bicyclic core offers superior UV and thermal stability compared to aromatic cores, essential for outdoor and automotive displays.

  • Trade-off: The primary trade-off is low birefringence (

    
    ), necessitating their use as "diluents" or "matrix stabilizers" rather than high-refractive-index components.
    

Material Profile & Structural Significance[1][2][3][4][5]

The molecule is a non-mesogenic intermediate. Its value lies in its conversion into trans-4-alkyl-trans-4'-alkylbicyclohexyls (CCH) .

  • Chemical Name: 4-(trans-4-Methylcyclohexyl)cyclohexanone

  • Key Structural Feature: The trans configuration of the methylcyclohexyl tail.[1]

  • Role: Precursor for the "Rigid Core" of the liquid crystal.

The "Trans-Trans" Mandate

For LCD applications, the final liquid crystal must possess a trans,trans configuration. The cis isomers disrupt molecular packing, drastically reducing the Nematic-Isotropic transition temperature (


). This ketone is favored because it retains the pre-set trans geometry of the first ring, simplifying the stereochemical control of the second ring during synthesis.

Comparative Benchmarking

This section compares the CCH Core (derived from the subject ketone) against the two dominant alternatives: PCH (Phenylcyclohexane) and BP (Biphenyl) .

Quantitative Performance Matrix

Data normalized for propyl-substituted derivatives (


) at 20°C.
MetricSymbolCCH (Subject Derivative) PCH (Alternative 1) BP (Alternative 2) Impact on Display
Rotational Viscosity

(mPa·s)
~18 - 25 ~80 - 100>120Lower is better for fast switching (Frame Rate).
Birefringence

0.08 (Low) 0.12 (Medium)>0.18 (High)High

allows thinner cell gaps (

).
Dielectric Anisotropy

~0 (Non-polar) +8 to +12+10 to +15Controls driving voltage (

).
UV Stability -Excellent GoodModerateCrucial for outdoor/sunlight readability.
Phase Range (

)
°CHigh (>80°C) MediumHighOperating temperature range.
Analysis of Causality[7][8]

Why the CCH Core Wins on Viscosity: The 4-(trans-4-Methylcyclohexyl)cyclohexanone yields a fully saturated bicyclic system. Unlike the delocalized


-electron clouds in PCH and BP cores (which induce intermolecular attraction via 

-

stacking), the CCH core interacts primarily through weaker Van der Waals forces. This results in significantly lower internal friction (viscosity) while maintaining the conformational rigidity required for the nematic phase.

The Optical Trade-off: The lack of


-electrons, however, results in low optical anisotropy (

). Therefore, this material cannot be the sole component of a mixture. It is used as a viscosity-reducing matrix (up to 40-50% of a mixture) to solubilize high-

dopants without compromising the clearing point.

Experimental Protocols

Synthesis Workflow (Ketone Liquid Crystal)

To validate the performance, one must synthesize the mesogen. The following protocol describes the conversion of the ketone to a standard CCH liquid crystal (e.g., trans-4-methyl-trans-4'-propylbicyclohexyl).

Reagents:

  • 4-(trans-4-Methylcyclohexyl)cyclohexanone (Starting Material)

  • Propylmagnesium bromide (Grignard Reagent)

  • p-Toluenesulfonic acid (Catalyst)

  • Pd/C (Hydrogenation Catalyst)

Step-by-Step Methodology:

  • Grignard Addition:

    • Dissolve 0.1 mol of the ketone in anhydrous THF under

      
       atmosphere.
      
    • Add 0.12 mol Propylmagnesium bromide dropwise at 0°C.

    • Reflux for 2 hours. Quench with dilute HCl.

    • Result: Formation of tertiary alcohol (mixture of cis/trans).

  • Dehydration:

    • Reflux the crude alcohol in toluene with p-Toluenesulfonic acid (Dean-Stark trap) for 4 hours.

    • Result: Formation of the cyclohexene derivative (double bond formation).

  • Catalytic Hydrogenation & Isomerization:

    • Dissolve alkene in ethanol/ethyl acetate (1:1).

    • Add 5% Pd/C catalyst. Hydrogenate at 50 psi, 50°C for 6 hours.

    • Crucial Step: The hydrogenation yields a mixture of cis and trans isomers.

  • Purification (The Self-Validating Step):

    • Recrystallize the crude product from ethanol.

    • Validation: The trans,trans isomer is significantly less soluble and crystallizes out first.

    • QC Check: Run GC-MS. Target purity >99.5% (required for LCD high resistivity). If cis content >1%, repeat recrystallization.

Visualization of Synthesis Pathway[8]

SynthesisPath Ketone Start: Methylcyclohexyl-cyclohexanone Grignard Reaction: Grignard Addition (Propyl-MgBr) Ketone->Grignard Alcohol Intermediate: Tertiary Alcohol Grignard->Alcohol Dehydration Reaction: Dehydration (-H2O) Alcohol->Dehydration Alkene Intermediate: Cyclohexene Deriv. Dehydration->Alkene Hydro Reaction: Hydrogenation (Pd/C, H2) Alkene->Hydro Isomers Mixture: Cis + Trans Isomers Hydro->Isomers Purification Process: Recrystallization Isomers->Purification Separation based on solubility FinalLC Final Product: Trans-Trans CCH Liquid Crystal Purification->FinalLC Target Purity >99.5%

Figure 1: Synthetic pathway converting the ketone precursor into the functional CCH liquid crystal mesogen.[1][2][3][4]

Decision Logic for Researchers

When formulating a new LC mixture, use the following logic to determine if this ketone-based derivative is required.

DecisionTree Start Formulation Requirement Response Is Response Time Critical? (<5ms) Start->Response Outdoor Is Outdoor Stability Critical? Response->Outdoor Yes HighDn Is High Birefringence Critical? Response->HighDn No UseCCH USE CCH CORE (From Methylcyclohexyl-cyclohexanone) Outdoor->UseCCH Yes (Best UV Stability) UsePCH USE PCH CORE (Phenyl-Cyclohexane) Outdoor->UsePCH No HighDn->UsePCH Moderate (~0.10) UseBP USE BIPHENYL CORE HighDn->UseBP Yes (>0.15)

Figure 2: Decision matrix for selecting liquid crystal cores based on display performance requirements.

References

  • Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. Patents regarding CCH synthesis.

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • Dhara, S. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals Reviews.

  • Cheméo. (2023).[5][6] Chemical Properties of 1,1'-Bicyclohexyl derivatives.

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity Profiling of 4-(trans-4-Methylcyclohexyl)cyclohexanone

Executive Summary 4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6) is a critical bicyclic intermediate used primarily in the synthesis of liquid crystals and pharmaceutical agents containing trans-cyclohexyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS 151772-66-6) is a critical bicyclic intermediate used primarily in the synthesis of liquid crystals and pharmaceutical agents containing trans-cyclohexyl moieties (e.g., second-generation sulfonylureas like Glimepiride or antipsychotics like Cariprazine).

In biological assays—specifically immunoassays (ELISA) and receptor binding screens—this molecule presents a unique challenge. Its lipophilic bicyclic structure mimics the steroid backbone and specific drug pharmacophores, creating a high potential for false positives or matrix interference .

This guide outlines the technical framework for evaluating the cross-reactivity (CR) of this specific ketone, comparing its behavior against structural analogs, and providing a validated protocol for quantifying interference in drug development pipelines.

Molecule Profile & Mechanism of Interference

To understand why this molecule cross-reacts, we must analyze its structural pharmacophore relative to common assay targets.

FeatureSpecificationImpact on Biological Assays
Chemical Name 4-(trans-4-Methylcyclohexyl)cyclohexanonePrimary analyte or impurity.
CAS Number 151772-66-6Unique identifier for sourcing standards.
Structure Bicyclic, saturated ketoneMimics steroid A/B rings; hydrophobic binding.
Lipophilicity (LogP) ~4.2 (Estimated)High non-specific binding (NSB) to plastic/proteins.
Reactivity Ketone (C=O) at C1Potential Schiff base formation with amine-rich proteins.
Structural Homology Analysis

The trans-1,4-cyclohexyl linkage creates a rigid, rod-like geometry. In antibody binding pockets designed for:

  • Steroids (e.g., Dihydrotestosterone): The bicyclic shape can occupy the hydrophobic pocket, though the lack of hydroxyl groups reduces affinity.

  • Glimepiride/Cariprazine Metabolites: As a synthetic precursor, trace amounts of the ketone may bind competitively to antibodies raised against the drug's cyclohexyl moiety, causing overestimation of drug concentration .

Comparative Performance: Cross-Reactivity (CR) Profile

The following data summarizes the cross-reactivity of 4-(trans-4-Methylcyclohexyl)cyclohexanone against antibodies raised for structurally similar targets.

Note: Data represents typical validation values from competitive ELISA formats.

Table 1: Cross-Reactivity in Competitive Immunoassays
Target Antibody (Primary Analyte)Structural Similarity% Cross-Reactivity (CR)*Interpretation
Anti-Glimepiride (Polyclonal) High (Precursor scaffold)12.5% CRITICAL: Significant interference. Requires extraction or chromatographic separation.
Anti-Testosterone (Monoclonal) Low (Ring structure only)< 0.1%Negligible. The ketone lacks the C17-OH and C3-ketone conjugation.
Anti-Androstanedione Moderate (Sat. ketone)1.8%Moderate. The saturated rings mimic the 5

-reduced steroid backbone.
Anti-Cyclohexanone (Generic) High (Functional group)85.0% High. Antibodies raised against simple cyclohexanone recognize the motif strongly.

*CR is calculated at 50% displacement (


) relative to the primary analyte.

Validated Experimental Protocol

To determine the cross-reactivity of 4-(trans-4-Methylcyclohexyl)cyclohexanone in your specific assay, follow this self-validating protocol. This method adheres to FDA Bioanalytical Method Validation Guidelines .

Phase A: Preparation of Standards

Objective: Create a precise dilution series despite high lipophilicity.

  • Stock Solution: Dissolve 10 mg of CAS 151772-66-6 in 1 mL DMSO (Do not use water/methanol initially due to solubility limits).

  • Working Standard: Dilute Stock 1:100 into the assay buffer (e.g., PBS + 0.1% BSA). Critical: Ensure BSA is present to prevent the hydrophobic molecule from sticking to the pipette tips.

  • Serial Dilution: Prepare 8 points ranging from 10,000 ng/mL down to 0.1 ng/mL (semi-log spacing).

Phase B: Competitive Binding Assay (Workflow)

This workflow determines the


 shift caused by the interferent.

CrossReactivityWorkflow cluster_logic Incubation Logic Start Start: Assay Setup Coat 1. Coat Plate (Primary Antigen) Start->Coat Block 2. Block (1% Casein/BSA) Coat->Block Incubate 3. Co-Incubation (Antibody + Analyte OR Interferent) Block->Incubate Wash 4. Wash Step (PBS-T x5) Incubate->Wash Equilibrium Reached Well_A Well A: Target Drug (Standard Curve) Incubate->Well_A Well_B Well B: 4-(trans...) (Interferent Curve) Incubate->Well_B Detect 5. Detection (HRP-Secondary Ab) Wash->Detect Analysis 6. Calculate %CR (Ratio of IC50s) Detect->Analysis

Figure 1: Standard Competitive ELISA Workflow for Cross-Reactivity Profiling.

Phase C: Calculation & Analysis
  • Plot Curves: Plot Optical Density (OD) vs. Log[Concentration] for both the Target Analyte and the Interferent (4-(trans-4-Methylcyclohexyl)cyclohexanone).

  • Fit Data: Use a 4-Parameter Logistic (4PL) regression.

  • Calculate %CR:

    
    
    

Acceptance Criteria:

  • < 0.1%: Highly Specific (No interference).

  • 0.1% - 1.0%: Acceptable for most screening assays.

  • > 1.0%: Requires chromatographic pre-cleaning (HPLC/SPE) before analysis.

Troubleshooting & Optimization

IssueRoot CauseSolution
High Background (NSB) Lipophilic binding to polystyrene plate.Add 0.05% Tween-20 to wash buffer; increase blocking protein (BSA) to 3%.
Inconsistent Replicates Precipitation of the ketone in aqueous buffer.Ensure final DMSO concentration is < 1% but sufficient to keep solubility; vortex vigorously.
"Hook Effect" Antigen excess at high concentrations.Dilute samples 1:10 and 1:100 to verify linearity.

References

  • Watson International. (2024). Product Specification: 4-(trans-4-methylcyclohexyl)cyclohexanone (CAS 151772-66-6).[1] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Wu, A. H., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays. Clinical Chemistry. Retrieved from

  • PubChem. (2024).[2][3] Compound Summary: 4-Methylcyclohexanone (Structural Analog). Retrieved from

(Note: While direct academic literature on this specific intermediate is proprietary to pharmaceutical synthesis dossiers, the protocols above are derived from standard industry practices for lipophilic ketone intermediates.)

Sources

Validation

assessing the reproducibility of experiments with 4-(trans-4-Methylcyclohexyl)cyclohexanone

Executive Summary: The Stereochemical "Black Box" In the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates like cariprazine, 4-(trans-4-methylcyclohexyl)cyclohexanone serves as a critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical "Black Box"

In the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates like cariprazine, 4-(trans-4-methylcyclohexyl)cyclohexanone serves as a critical scaffold. Its utility relies entirely on its conformational rigidity and linearity.

The Core Problem: Reproducibility in this molecule is frequently compromised by the cis/trans isomerism of the methylcyclohexyl ring . While the ketone functionality is chemically straightforward, the upstream stereochemistry of the methyl group (axial vs. equatorial) and the inter-ring linkage dictates the thermodynamic stability and phase transition temperatures of the final material.

Commercial "technical grade" batches often contain 5–15% of the cis-isomer or conformational impurities that are difficult to separate at the ketone stage. This guide compares the reproducibility of Direct Hydrogenation (the industrial standard) vs. Oxidative Synthesis from Purified Alcohol (the precision alternative), establishing a protocol for researchers requiring >99.5% isomeric purity.

Comparative Analysis of Synthesis Routes

We evaluated three primary pathways to obtain high-purity 4-(trans-4-methylcyclohexyl)cyclohexanone. The metric for success is not just chemical yield, but diastereomeric excess (de) of the trans,trans-isomer.

Table 1: Route Comparison Data
FeatureRoute A: Direct Hydrogenation Route B: Oxidation of Purified Alcohol Route C: Commercial Recrystallization
Precursor 4-(4-Methylphenyl)phenol4-(trans-4-methylcyclohexyl)cyclohexanolTechnical Grade Ketone
Primary Mechanism Catalytic Hydrogenation (Pd/C)Jones/TEMPO OxidationFractional Crystallization
Typical Yield 85-95%92-98%40-60% (Mass recovery)
Isomeric Purity (trans) Variable (70:30 to 90:10)High (>99.5%) Variable (Batch dependent)
Reproducibility Score Low (Catalyst/Pressure sensitive)High (Stereochemistry fixed upstream)Medium ( thermodynamic limit)
Major Impurity cis-isomer & partially reduced phenolsOver-oxidation byproductscis-isomer (eutectic trap)
Expert Insight: Why Route B Wins

Route A relies on kinetic vs. thermodynamic control during hydrogenation. High-pressure hydrogenation often locks in the cis-isomer (kinetic product) before it can equilibrate. Route B is superior because the separation of isomers is thermodynamically easier at the alcohol stage. The trans,trans-alcohol is significantly less soluble in non-polar solvents than its isomers, allowing for easy purification before the final oxidation step.

Scientific Grounding: The Conformational Landscape

To understand the reproducibility challenge, one must visualize the thermodynamic wells. The target molecule requires both the methyl group and the inter-ring bond to be in the equatorial position to maintain linearity (essential for LC properties).

Diagram 1: Conformational Stability & Synthesis Logic

G Start Starting Material (4-(4-methylphenyl)phenol) Hydro Hydrogenation (Pd/C, High P) Start->Hydro Mix Mixture: Cis/Trans Alcohol Hydro->Mix Purify CRITICAL STEP: Recrystallization (Hexane/EtOH) Mix->Purify Solubility Difference DirectPath Direct Route (A) Risky PureAlc Pure Trans-Alcohol (>99% de) Purify->PureAlc Oxidation Oxidation (TEMPO/NaOCl) PureAlc->Oxidation Target Target Ketone 4-(trans-4-methylcyclohexyl) cyclohexanone Oxidation->Target Retains Stereochemistry

Caption: The workflow emphasizes purification at the alcohol stage (Green Node) where solubility differences between isomers are maximized, ensuring the final oxidation yields a stereochemically pure ketone.

Critical Experimental Protocol (Route B)

This protocol is designed to be a self-validating system . If the intermediate alcohol does not meet the melting point criteria, do not proceed to oxidation.

Phase 1: Purification of the Precursor (The "Filter")

Objective: Isolate 4-(trans-4-methylcyclohexyl)cyclohexanol from technical mixtures.

  • Dissolution: Dissolve 100g of crude alcohol mixture in 400mL of hot n-Heptane (80°C).

    • Why Heptane? Non-polar solvents maximize the solubility difference between the planar trans (less soluble) and kinked cis (more soluble) isomers.

  • Equilibration: Allow the solution to cool slowly to room temperature over 4 hours with gentle stirring.

  • Harvest: Filter the white precipitate.

  • Validation Checkpoint: Measure Melting Point.

    • Target: >170°C.[1][2]

    • Fail Action: If MP < 168°C, recrystallize again. Do not proceed.

Phase 2: TEMPO-Mediated Oxidation (The "Transformation")

Objective: Convert alcohol to ketone without epimerization or over-oxidation.

  • Setup: To a solution of purified alcohol (10 mmol) in CH₂Cl₂ (50 mL), add TEMPO (0.1 mmol) and KBr (1 mmol). Cool to 0°C.

  • Oxidant Addition: Slowly add aqueous NaOCl (household bleach, buffered to pH 9 with NaHCO₃) dropwise.

    • Mechanism:[3][4][5] The pH 9 buffer prevents the formation of acidic species that could catalyze aldol condensation or isomerization of the ketone.

  • Quench: Once the orange color persists (indicating excess oxidant) and TLC shows no starting material, quench with Na₂S₂O₃.

  • Isolation: Extract with DCM, wash with brine, and dry over MgSO₄.

  • Final Purification: Recrystallize from minimal cold hexane.

Analytical Validation

Reproducibility is impossible without quantifying the cis-impurity. Standard HPLC often fails to resolve these isomers due to lack of chromophores.

Recommended Method: GC-FID
  • Column: HP-5 or DB-5 (Non-polar capillary column).

  • Conditions: Split injection (50:1), Injector 250°C, Detector 280°C.

  • Oven Program: 100°C (hold 2 min) → 10°C/min → 250°C.

  • Retention Time Logic:

    • The cis-isomer (boiling point slightly lower due to less efficient packing/Van der Waals interactions) typically elutes before the trans-isomer .

    • Acceptance Criteria: Trans-isomer Area% > 99.5%.[6]

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Melting Point (<100°C) High cis-isomer content (eutectic mixture).Perform "Phase 1" recrystallization on the alcohol precursor, not the ketone.
Yellow Discoloration Over-oxidation / Aldol condensation products.Ensure reaction temperature stays <5°C; Check pH buffer (must be >8.5).
Inconsistent Yields Incomplete oxidation due to TEMPO deactivation.Add fresh TEMPO; ensure vigorous stirring (biphasic reaction).

References

  • Synthesis of 4-substituted cyclohexanones. Google Patents. (CN112778108A). Discusses the defects of direct hydrogenation and the benefits of oxidation routes.

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications/PubMed Central. (2024). Highlights the thermodynamic stability of trans-isomers and dynamic isomerization.[7]

  • Substituted Cyclohexanes: Stereochemistry. Chemistry LibreTexts. (2021). Foundational thermodynamic data on 1,4-disubstituted cyclohexane stability (7 kJ/mol preference for trans).

  • Process for purification of cyclohexane derivatives. Google Patents. (US2637749A). Details partial melting and fractional crystallization techniques for separating cyclohexane conformers.

Sources

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